molecular formula C24H44Cl2N4O3 B1420781 Philanthotoxin 74 CAS No. 401601-12-5

Philanthotoxin 74

货号: B1420781
CAS 编号: 401601-12-5
分子量: 507.5 g/mol
InChI 键: HWTJQQMIKVJWLH-IKXQUJFKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Philanthotoxin 74 is a tyrosine derivative.

属性

IUPAC Name

N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H/t22-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTJQQMIKVJWLH-IKXQUJFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673102
Record name N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401601-12-5
Record name N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Mechanism of Action of Philanthotoxin-74: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Philanthotoxin-74 (PhTX-74) is a synthetic analog of philanthotoxin-433, a polyamine amide toxin isolated from the venom of the wasp Philanthus triangulum. It is a potent, non-competitive, and use-dependent antagonist of ionotropic glutamate receptors (iGluRs), with a notable selectivity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This technical guide provides a comprehensive overview of the mechanism of action of PhTX-74, detailing its molecular interactions, quantitative pharmacological data, and the experimental protocols used to elucidate its function. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction

Ionotropic glutamate receptors are fundamental to excitatory synaptic transmission in the central nervous system. Their dysfunction is implicated in a range of neurological and psychiatric disorders. Philanthotoxins represent a valuable class of pharmacological tools for studying these receptors due to their unique mechanism of action as open-channel blockers. PhTX-74, a synthetic derivative, has been instrumental in dissecting the pharmacology and physiology of AMPA receptors (AMPARs) and kainate receptors (KARs).

Mechanism of Action

The primary mechanism of action of PhTX-74 is the blockade of the ion channel pore of susceptible iGluRs. This action is both non-competitive , meaning it does not compete with the binding of the endogenous agonist glutamate, and use-dependent (or activity-dependent), signifying that the receptor channel must be open for the toxin to gain access to its binding site within the pore.

The structure of PhTX-74, comprising a hydrophobic aromatic head group and a long, flexible hydrophilic polyamine tail, is crucial to its function. The positively charged polyamine tail is drawn into the open channel pore by the negative membrane potential, where it interacts with negatively charged or polar amino acid residues lining the channel. The larger aromatic head group then effectively plugs the external vestibule of the channel, preventing ion flux.

PhTX-74 exhibits selectivity for AMPA and kainate receptors, particularly those that are calcium-permeable. Calcium permeability in AMPARs is largely determined by the presence of the GluA2 subunit. Receptors lacking the edited (Q/R site) GluA2 subunit are calcium-permeable and show high sensitivity to blockade by polyamine toxins like PhTX-74.

Quantitative Pharmacological Data

The inhibitory potency of PhTX-74 has been quantified on various recombinant AMPA receptor subunit combinations, primarily through electrophysiological measurements in Xenopus oocytes. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe its potency.

Receptor Subunit CompositionIC50 (nM)Reference
Homomeric GluA1296[1]
Homomeric GluA3263[1]
Heteromeric GluA1/GluA222,000[1]
Heteromeric GluA2/GluA322,000[1]

Note: The presence of the transmembrane AMPA receptor regulatory protein (TARP) γ-2 can influence the potency of PhTX-74. The data presented here were obtained in the presence of γ-2.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is fundamental for characterizing the effect of PhTX-74 on iGluRs expressed in a heterologous system.

4.1.1. Oocyte Preparation

  • Harvest stage V-VI oocytes from anesthetized female Xenopus laevis.

  • Treat the oocytes with collagenase (e.g., 2 mg/mL in calcium-free OR-2 solution) for 1-2 hours to defolliculate.

  • Manually select healthy oocytes and store them in Barth's solution supplemented with antibiotics.

4.1.2. cRNA Injection

  • Linearize plasmids containing the cDNA for the desired AMPAR subunits (e.g., GluA1, GluA2).

  • Synthesize capped cRNA using an in vitro transcription kit (e.g., mMESSAGE mMACHINE).

  • Inject approximately 50 nL of cRNA (10-50 ng) into each oocyte.

  • Incubate the injected oocytes at 16-18°C for 2-5 days to allow for receptor expression.

4.1.3. Electrophysiological Recording

  • Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

  • Apply the agonist (e.g., 100 µM glutamate) to elicit an inward current.

  • Once a stable baseline current is achieved, co-apply the agonist with varying concentrations of PhTX-74.

  • Measure the peak inward current in the presence of PhTX-74 and normalize it to the control current to determine the percentage of inhibition.

  • Construct a concentration-response curve and fit the data with a logistical equation to determine the IC50 value.

Radioligand Binding Assay (Competitive Binding)

This assay can be used to determine the binding affinity of PhTX-74 to the polyamine binding site within the ion channel.

4.2.1. Membrane Preparation

  • Homogenize brain tissue (e.g., rat cortex) or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

  • Wash the membrane pellet by resuspension and centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

4.2.2. Binding Assay

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled polyamine site ligand (e.g., [3H]-spermine), and varying concentrations of unlabeled PhTX-74.

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Determine the concentration of PhTX-74 that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway Diagram

PhTX74_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPAR Pore Glutamate->AMPAR:head Binds & Activates PhTX74 PhTX-74 PhTX74->AMPAR:pore Blocks Open Channel IonFlux Ion Flux (Na+, Ca2+) PhTX74->IonFlux Inhibits AMPAR:pore->IonFlux Opens Downstream Downstream Signaling (e.g., ERK/MAPK, CREB) IonFlux->Downstream Initiates

Caption: Mechanism of action of Philanthotoxin-74 on an AMPA receptor.

Experimental Workflow Diagram

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Inject Inject cRNA into Oocytes Oocyte_Harvest->cRNA_Inject cRNA_Synth Synthesize AMPAR cRNA cRNA_Synth->cRNA_Inject Incubate Incubate for 2-5 Days cRNA_Inject->Incubate Mount_Oocyte Mount Oocyte in Recording Chamber Incubate->Mount_Oocyte Impale Impale with Microelectrodes Mount_Oocyte->Impale Voltage_Clamp Voltage Clamp at -70mV Impale->Voltage_Clamp Agonist_App Apply Glutamate Voltage_Clamp->Agonist_App PhTX74_App Co-apply PhTX-74 Agonist_App->PhTX74_App Record_Current Record Inward Current PhTX74_App->Record_Current Measure_Inhibition Measure % Inhibition Record_Current->Measure_Inhibition Dose_Response Construct Dose-Response Curve Measure_Inhibition->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiment.

Downstream Signaling Consequences

By blocking calcium-permeable AMPA receptors, PhTX-74 can significantly impact intracellular signaling cascades that are dependent on calcium influx. These include:

  • ERK/MAPK Pathway: Calcium influx through AMPARs can activate the Ras-Raf-MEK-ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Inhibition of this influx by PhTX-74 would be expected to attenuate the activation of this pathway.

  • CREB Phosphorylation: Calcium can activate various kinases, such as CaMKII, which in turn can phosphorylate the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB is crucial for the expression of genes involved in synaptic plasticity and neuronal survival. PhTX-74, by reducing calcium entry, can lead to decreased CREB phosphorylation.

Conclusion

Philanthotoxin-74 is a powerful and selective tool for the study of ionotropic glutamate receptors. Its mechanism as a non-competitive, use-dependent open-channel blocker, particularly of calcium-permeable AMPA and kainate receptors, allows for the detailed investigation of their physiological and pathological roles. The experimental protocols outlined in this guide provide a framework for researchers to further explore the intricate pharmacology of this and related compounds, ultimately contributing to the development of novel therapeutics for neurological disorders.

References

Philanthotoxin-74 as an AMPA Receptor Antagonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Philanthotoxin-74 (PhTX-74) as a potent antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It delves into its pharmacological properties, experimental characterization, and the underlying molecular mechanisms of its action. This document is intended to serve as a technical resource, offering detailed methodologies and data to facilitate further research and drug development efforts targeting the AMPA receptor.

Introduction to Philanthotoxin-74 and AMPA Receptors

The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a ligand-gated ion channel that is crucial for numerous neurological processes, including learning and memory.[1] AMPA receptors are tetrameric structures composed of different combinations of four subunits: GluA1, GluA2, GluA3, and GluA4. The subunit composition dictates the receptor's biophysical and pharmacological properties.[2]

Philanthotoxin-74 is a synthetic analog of a polyamine toxin isolated from the venom of the wasp Philanthus triangulum. It acts as a non-competitive antagonist of AMPA receptors, exhibiting a degree of subunit selectivity that makes it a valuable tool for dissecting the physiological and pathological roles of different AMPA receptor subtypes.[2]

Quantitative Pharmacology of Philanthotoxin-74

The inhibitory potency of PhTX-74 varies depending on the subunit composition of the AMPA receptor. Notably, it shows a preference for AMPA receptors lacking the GluA2 subunit, which are permeable to calcium ions. The following table summarizes the half-maximal inhibitory concentrations (IC50) of PhTX-74 for various AMPA receptor subunit combinations, as determined by electrophysiological studies in Xenopus oocytes.

AMPA Receptor Subunit CompositionIC50 of PhTX-74Reference
Homomeric GluA1296 nM
Homomeric GluA3263 nM
Heteromeric GluA1/GluA222 µM[2]
Heteromeric GluA2/GluA322 µM[2]

Key Experimental Protocols

The characterization of PhTX-74 as an AMPA receptor antagonist relies on a suite of specialized experimental techniques. This section provides detailed protocols for the key assays used to quantify its activity.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is fundamental for characterizing the effect of PhTX-74 on the function of specific AMPA receptor subunit combinations expressed in a controlled environment.

Methodology:

  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject cRNA encoding the desired AMPA receptor subunits into the oocyte cytoplasm.

    • Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

    • Apply the AMPA receptor agonist (e.g., 100 µM glutamate) to elicit an inward current.

    • After establishing a stable baseline response, co-apply the agonist with varying concentrations of PhTX-74.

    • Record the peak inward current in the presence of the antagonist.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of PhTX-74.

    • Normalize the current responses to the control response (agonist alone).

    • Plot the normalized current as a function of the PhTX-74 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of PhTX-74 to AMPA receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target AMPA receptors in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash and resuspend the membrane pellet in a suitable binding buffer.[3]

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation with a fixed concentration of a suitable radiolabeled AMPA receptor antagonist (e.g., [³H]-CNQX).

    • Add increasing concentrations of unlabeled PhTX-74.

    • Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach binding equilibrium.

    • To determine non-specific binding, include a set of wells with a high concentration of a non-radiolabeled, high-affinity AMPA receptor antagonist.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[4][5]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of PhTX-74.

    • Plot the specific binding as a function of the PhTX-74 concentration.

    • Fit the data to a competition binding curve to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Fluorescence-Based Calcium Imaging Assay

This cell-based assay provides a high-throughput method to assess the antagonist activity of PhTX-74 by measuring changes in intracellular calcium concentration following AMPA receptor activation. This is particularly relevant for studying calcium-permeable, GluA2-lacking AMPA receptors.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture cells (e.g., HEK293 cells) transiently or stably expressing the desired AMPA receptor subunits on a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of PhTX-74 for a defined period.

    • Stimulate the cells with an AMPA receptor agonist (e.g., glutamate or quisqualate).

    • Measure the fluorescence intensity before and after agonist application using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the ΔF values to the control wells (agonist alone).

    • Plot the normalized fluorescence response as a function of the PhTX-74 concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by AMPA receptor antagonism and a typical experimental workflow for characterizing an antagonist like PhTX-74.

AMPA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor GluA1/3/4 GluA2 Glutamate->AMPAR Binds Ion_Channel Ion Channel Pore AMPAR->Ion_Channel Opens PhTX_74 Philanthotoxin-74 PhTX_74->Ion_Channel Blocks Na_Influx Na+ Influx Ion_Channel->Na_Influx Ca_Influx Ca2+ Influx (GluA2-lacking) Ion_Channel->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization CaMKII CaMKII Ca_Influx->CaMKII Activates PKC PKC Ca_Influx->PKC Activates Downstream_Signaling Downstream Signaling (e.g., CREB, mTOR) Depolarization->Downstream_Signaling CaMKII->Downstream_Signaling PKA PKA PKA->Downstream_Signaling PKC->Downstream_Signaling Gene_Expression Gene Expression (e.g., BDNF) Downstream_Signaling->Gene_Expression

Caption: AMPA Receptor Signaling Pathway and Point of Inhibition by PhTX-74.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_expression Receptor Expression cluster_assays Functional & Binding Assays cluster_analysis Data Analysis & Interpretation PhTX_Synthesis Synthesis of Philanthotoxin-74 TEVC Two-Electrode Voltage Clamp PhTX_Synthesis->TEVC Radioligand_Binding Radioligand Binding Assay PhTX_Synthesis->Radioligand_Binding Fluorescence_Assay Fluorescence (Ca2+ Imaging) PhTX_Synthesis->Fluorescence_Assay cRNA_Prep cRNA Preparation (GluA subunits) Oocyte_Injection Xenopus Oocyte Microinjection cRNA_Prep->Oocyte_Injection Oocyte_Injection->TEVC Cell_Transfection Mammalian Cell Transfection Cell_Transfection->Radioligand_Binding Cell_Transfection->Fluorescence_Assay IC50_Determination IC50/Ki Determination TEVC->IC50_Determination Radioligand_Binding->IC50_Determination Fluorescence_Assay->IC50_Determination Mechanism_of_Action Mechanism of Action (e.g., Use-dependency) IC50_Determination->Mechanism_of_Action Selectivity_Profile Subunit Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: Experimental Workflow for Characterizing PhTX-74.

Conclusion

Philanthotoxin-74 stands out as a critical pharmacological tool for investigating the multifaceted roles of AMPA receptors in the central nervous system. Its subunit-selective antagonist properties, particularly its potent inhibition of GluA2-lacking, calcium-permeable AMPA receptors, make it invaluable for studies on synaptic plasticity, excitotoxicity, and various neurological disorders. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize PhTX-74 in their experimental paradigms, ultimately contributing to a deeper understanding of AMPA receptor function and the development of novel therapeutic strategies.

References

The Discovery and Synthesis of Philanthotoxin 74: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Philanthotoxin 74 (PhTX-74) is a synthetic analog of philanthotoxin-433, a polyamine toxin originally isolated from the venom of the European beewolf wasp, Philanthus triangulum. These toxins are potent non-competitive antagonists of ionotropic glutamate receptors (iGluRs), particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype. The unique mechanism of action of philanthotoxins, involving the blockage of the open ion channel, has garnered significant interest in their potential as pharmacological tools and as scaffolds for the development of therapeutics for neurological disorders associated with excessive iGluR activation, such as epilepsy and ischemic neuroprotection. This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PhTX-74, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Biological Activity of this compound

The inhibitory activity of PhTX-74 has been quantified against various AMPA receptor subunit compositions. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from electrophysiological studies on recombinant AMPA receptors expressed in Xenopus oocytes.

Receptor Subunit CompositionIC50 (nM)Reference
Homomeric GluA1296[1]
Homomeric GluA3263[1]
Heteromeric GluA1/GluA222,000[1]
Heteromeric GluA2/GluA322,000[1]

Note: The presence of the GluA2 subunit significantly reduces the potency of PhTX-74, highlighting its selectivity for GluA2-lacking AMPA receptors.[1]

Experimental Protocols

Solid-Phase Synthesis of Philanthotoxin Analogs

The synthesis of PhTX-74 and its analogs is most efficiently achieved through solid-phase synthesis, a methodology that allows for the sequential addition of building blocks to a growing chain anchored to an insoluble resin support. This approach simplifies purification by allowing for the removal of excess reagents and by-products by simple filtration and washing.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (e.g., Fmoc-L-Tyrosine(tBu)-OH)

  • Acylating agents (e.g., Butyric anhydride)

  • Protected polyamines (e.g., N1, N10-di-Boc-spermine)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • HPLC grade acetonitrile and water

  • Lyophilizer

Procedure:

  • Resin Swelling: The Rink amide resin is swollen in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20-30 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The Fmoc-protected amino acid (e.g., Fmoc-L-Tyrosine(tBu)-OH) is pre-activated with HBTU/HOBt and DIEA in DMF and then added to the deprotected resin. The coupling reaction is allowed to proceed for 2-4 hours. The resin is washed with DMF and DCM. A Kaiser test can be performed to confirm the completion of the coupling.

  • Fmoc Deprotection: The Fmoc group of the newly added amino acid is removed as described in step 2.

  • Acylation: The N-terminus of the amino acid is acylated by adding an acylating agent (e.g., butyric anhydride) and DIEA in DMF. The reaction is monitored for completion. The resin is then washed.

  • Polyamine Coupling: The protected polyamine (e.g., N1, N10-di-Boc-spermine) is coupled to the growing chain using coupling reagents like HBTU/HOBt and DIEA.

  • Cleavage and Deprotection: The synthesized philanthotoxin analog is cleaved from the resin, and all protecting groups are removed simultaneously by treatment with the cleavage cocktail for 2-3 hours.

  • Purification: The crude product is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved in a minimal amount of water/acetonitrile and purified by preparative reverse-phase HPLC.

  • Lyophilization: The purified fractions are pooled and lyophilized to obtain the final product as a white powder.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

The functional activity of PhTX-74 is assessed by measuring its ability to inhibit glutamate-induced currents in Xenopus oocytes expressing specific AMPA receptor subunits.

Materials:

  • Xenopus laevis oocytes

  • cRNA for AMPA receptor subunits (e.g., GluA1, GluA2, GluA3)

  • Microinjection setup

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Recording chamber

  • Solutions:

    • ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5

    • Glutamate stock solution

    • This compound stock solution

Procedure:

  • Oocyte Preparation and Injection: Stage V-VI oocytes are harvested and defolliculated. The cRNA for the desired AMPA receptor subunits is injected into the oocytes. The oocytes are then incubated for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording: An injected oocyte is placed in the recording chamber and perfused with ND96 solution. The oocyte is impaled with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection). The membrane potential is clamped at a holding potential of -60 mV to -80 mV.

  • Glutamate Application and Current Measurement: Glutamate is applied to the oocyte to elicit an inward current mediated by the expressed AMPA receptors. The peak current amplitude is measured.

  • This compound Application: After a stable baseline current is established, the oocyte is perfused with a solution containing both glutamate and a specific concentration of PhTX-74. The inhibition of the glutamate-induced current is recorded.

  • Dose-Response Analysis: A range of PhTX-74 concentrations are applied to determine the concentration-dependent inhibition. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound at AMPA Receptors

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor GluA1/3 Subunits Ion Channel Pore Glutamate->AMPAR:f0 Binds to Ligand Binding Domain PhTX74 This compound PhTX74->AMPAR:f2 Blocks Pore Ion_flow_out Na+, Ca2+ Influx AMPAR:f2->Ion_flow_out Channel Opens Ion_flow_block Ion Flow Blocked cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin_Prep Resin Swelling & Fmoc Deprotection AA_Coupling Amino Acid Coupling (Fmoc-Tyr(tBu)-OH) Resin_Prep->AA_Coupling 1 Acylation N-terminal Acylation (Butyric Anhydride) AA_Coupling->Acylation 2 Polyamine_Coupling Polyamine Coupling (di-Boc-spermine) Acylation->Polyamine_Coupling 3 Cleavage TFA Cleavage Cocktail Polyamine_Coupling->Cleavage 4 HPLC Preparative HPLC Cleavage->HPLC 5 Lyophilization Lyophilization HPLC->Lyophilization 6 QC QC (Mass Spec, NMR) Lyophilization->QC 7 cluster_receptors AMPA Receptor Subtypes cluster_activity Biological Effect PhTX74 This compound GluA2_lacking GluA2-Lacking (e.g., homomeric GluA1, GluA3) PhTX74->GluA2_lacking GluA2_containing GluA2-Containing (e.g., heteromeric GluA1/2, GluA2/3) PhTX74->GluA2_containing High_Potency High Potency (nM IC50) GluA2_lacking->High_Potency Low_Potency Low Potency (µM IC50) GluA2_containing->Low_Potency

References

An In-depth Technical Guide to the Structure-Activity Relationship of Philanthotoxin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxins (PhTXs) are a class of polyamine amide toxins originally isolated from the venom of the digger wasp, Philanthus triangulum. These toxins are potent non-competitive antagonists of ionotropic glutamate receptors (iGluRs), including AMPA, Kainate, and NMDA receptors, as well as nicotinic acetylcholine receptors (nAChRs). Their unique modular structure, consisting of an aromatic head, an amino acid linker, a polyamine chain, and a terminal amino group, has made them a valuable scaffold for the design and synthesis of a wide array of analogs. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of philanthotoxin analogs, detailing their synthesis, biological evaluation, and the molecular determinants of their potency and selectivity.

Core Structure and Mechanism of Action

The canonical philanthotoxin, PhTX-433, exerts its inhibitory effect by physically occluding the ion channel pore of its target receptors. The positively charged polyamine tail is thought to enter and block the open channel, while the aromatic headgroup interacts with the extracellular vestibule of the receptor. This voltage-dependent block is a hallmark of philanthotoxin activity. The modular nature of the PhTX scaffold allows for systematic modifications to each of its four key regions, enabling the exploration of SAR and the development of analogs with tailored pharmacological profiles.

Quantitative Structure-Activity Relationship Data

The following tables summarize the inhibitory activities (IC50) of various philanthotoxin analogs against different nAChR and iGluR subtypes. These data highlight the impact of structural modifications on potency and selectivity.

Table 1: Inhibitory Activity of Philanthotoxin Analogs on Nicotinic Acetylcholine Receptor (nAChR) Subtypes

AnalogAromatic Head GroupLinkerPolyamine ChainTerminal AmineReceptor SubtypeIC50 (µM)Reference
PhTX-3434-HydroxyphenylacetylTyrosineSpermine (3,4,3)Primary Aminehuman muscle (α1)2βγδ17[1]
PhTX-3434-HydroxyphenylacetylTyrosineSpermine (3,4,3)Primary Aminerat neuronal α3β40.012[2][3]
PhTX-3434-HydroxyphenylacetylTyrosineSpermine (3,4,3)Primary Aminerat neuronal α4β20.080[4]
PhTX-124-HydroxyphenylacetylTyrosineDodecamethylenePrimary Aminehuman muscle (α1)2βγδ0.77[1]
PhTX-124-HydroxyphenylacetylTyrosineDodecamethylenePrimary Aminerat neuronal α3β40.1[2][3]
PhTX-114-HydroxyphenylacetylTyrosineUndecamethylenePrimary AminenAChR> PhTX-12 potency[5]
Phenylacetyl-PhTX-343PhenylacetylTyrosineSpermine (3,4,3)Primary Aminehuman muscle nAChR-[4][6]
Cyclohexylacetyl-PhTX-343CyclohexylacetylTyrosineSpermine (3,4,3)Primary Aminehuman muscle nAChR-[4][6]

Table 2: Inhibitory Activity of Philanthotoxin Analogs on Ionotropic Glutamate Receptor (iGluR) Subtypes

AnalogAromatic Head GroupLinkerPolyamine ChainTerminal AmineReceptor SubtypeIC50/Ki (nM)Reference
PhTX-433ButyrylTyrosineThermospermine (4,3,3)Primary Aminerat brain NMDA20,000 (IC50)[7]
PhTX-343ButyrylTyrosineSpermine (3,4,3)Primary Aminenon-NMDA (rat brain)-[2][8]
Phenylacetyl-PhTX-343PhenylacetylTyrosineSpermine (3,4,3)Primary Aminenon-NMDA (rat brain)15 (IC50)[4][6]
N-(1-naphtyl)acetyl analogN-(1-naphtyl)acetylTyrosineSpermine (3,4,3)Primary AmineGluN1/2A (NMDA)47 (IC50)[9]
PhTX-56ButyrylTyrosineModified PolyaminePrimary Aminehomomeric GluR1 (AMPA)3.3 (Ki)[10]
PhTX-74ButyrylTyrosineModified PolyaminePrimary Aminehomomeric GluA1 (AMPA)252-356 (IC50)[11]
PhTX-74ButyrylTyrosineModified PolyaminePrimary Amineheteromeric GluA1/A2 (AMPA)22,000 (IC50)[11]

Experimental Protocols

Solid-Phase Synthesis of Philanthotoxin Analogs

This protocol describes a general method for the solid-phase synthesis of philanthotoxin analogs, which allows for the facile introduction of diversity in the aromatic headgroup, amino acid linker, and polyamine chain.[4][5][8][10]

Materials:

  • Resin: Rink Amide MBHA resin or Wang resin

  • Protected Amino Acids: Fmoc-protected amino acids (e.g., Fmoc-Tyr(tBu)-OH)

  • Coupling Reagents: HBTU, HOBt, DIEA

  • Deprotection Reagent: 20% piperidine in DMF

  • Acylating Agents: Carboxylic acids (e.g., butyric acid, phenylacetic acid)

  • Polyamines: Spermine, spermidine (with appropriate protecting groups)

  • Cleavage Cocktail: e.g., TFA/TIS/H2O (95:2.5:2.5)

  • Solvents: DMF, DCM, NMP

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and NMP.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH), HBTU, HOBt, and DIEA in DMF. Add the solution to the deprotected resin and allow to react for 2 hours at room temperature. Wash the resin.

  • Fmoc Deprotection: Repeat step 2.

  • Acylation of the N-terminus: Dissolve the desired carboxylic acid and coupling reagents in DMF and add to the resin. Allow to react for 2 hours. Wash the resin.

  • Polyamine Coupling: Couple the protected polyamine to the carboxylic acid of the linker amino acid using standard coupling procedures.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours to cleave the analog from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude product in cold diethyl ether, and purify by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product by HPLC, mass spectrometry, and NMR.

Electrophysiological Evaluation using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the functional characterization of philanthotoxin analogs on nAChRs or iGluRs expressed in Xenopus laevis oocytes.[2][6][12]

Materials:

  • Xenopus laevis oocytes

  • cRNA for receptor subunits (e.g., nAChR α and β subunits, or iGluR subunits)

  • Oocyte Ringers solution (OR-2)

  • Recording solution (e.g., ND96)

  • Agonist solution (e.g., acetylcholine, glutamate)

  • Philanthotoxin analog solutions of varying concentrations

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Glass microelectrodes (filled with 3 M KCl)

Procedure:

  • Oocyte Preparation and cRNA Injection: Harvest and defolliculate oocytes from Xenopus laevis. Inject oocytes with a mixture of cRNAs encoding the desired receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

  • Agonist Application: Perfuse the oocyte with the agonist solution to elicit a baseline current response. The concentration of the agonist should be around the EC50 for the specific receptor subtype.[6]

  • Philanthotoxin Analog Application: Co-apply the philanthotoxin analog at various concentrations with the agonist.

  • Data Acquisition: Record the current responses at a holding potential of -60 to -100 mV.

  • Data Analysis: Measure the peak and/or steady-state current amplitude in the presence and absence of the analog. Construct concentration-response curves and calculate the IC50 value for each analog.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by philanthotoxin analogs and a typical experimental workflow for their evaluation.

Signaling_Pathway_nAChR cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ACh Acetylcholine nAChR nAChR ACh->nAChR Binds & Activates PhTX Philanthotoxin Analog PhTX->nAChR Blocks Channel Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, PKC, ERK) Ca_influx->Downstream Gene_Expression Changes in Gene Expression Downstream->Gene_Expression Neuronal_Survival Neuronal Survival/ Plasticity Downstream->Neuronal_Survival

Caption: Signaling pathway of nAChR and its inhibition by philanthotoxin analogs.

Signaling_Pathway_iGluR cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate iGluR iGluR (AMPA/NMDA) Glutamate->iGluR Binds & Activates PhTX Philanthotoxin Analog PhTX->iGluR Blocks Channel Ca_Na_influx Ca²⁺/Na⁺ Influx iGluR->Ca_Na_influx Channel Opening Depolarization Depolarization Ca_Na_influx->Depolarization Excitotoxicity ↓ Excitotoxicity Ca_Na_influx->Excitotoxicity Synaptic_Plasticity Modulation of Synaptic Plasticity Depolarization->Synaptic_Plasticity

Caption: Signaling pathway of iGluR and its inhibition by philanthotoxin analogs.

Experimental_Workflow start Design of Philanthotoxin Analogs synthesis Solid-Phase Synthesis start->synthesis purification Purification & Characterization (HPLC, MS, NMR) synthesis->purification electrophysiology Electrophysiological Evaluation (TEVC, Patch-Clamp) purification->electrophysiology binding_assay Radioligand Binding Assay (Optional) purification->binding_assay sar_analysis Structure-Activity Relationship Analysis electrophysiology->sar_analysis binding_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for the development of philanthotoxin analogs.

Structure-Activity Relationship Insights

Systematic modification of the philanthotoxin structure has yielded several key insights into the molecular determinants of their activity:

  • Aromatic Headgroup: Increasing the steric bulk of the N-acyl group can enhance potency at non-NMDA glutamate receptors.[4][6] For instance, replacing the N-butanoyl group with a phenylacetyl group in PhTX-343 significantly increases its affinity for non-NMDARs.[4][6] However, for nAChRs, increasing the steric bulk of the N-acyl group can be detrimental to activity.[4][6]

  • Amino Acid Linker: The tyrosine residue is a common feature, but modifications to the phenyl ring, such as introducing a 3-hydroxyl group, generally lead to lower activity compared to the 4-hydroxy analogs.[4][6]

  • Polyamine Chain: The length and composition of the polyamine chain are critical for both potency and selectivity. Analogs lacking the secondary amino groups, such as PhTX-12, show a distinct pharmacological profile compared to spermine-containing analogs like PhTX-343.[1][2][3] For example, PhTX-12 is more potent on muscle-type nAChRs than PhTX-343.[1][2][3] Shortening the polyamine chain generally reduces potency.

  • Terminal Amine: A primary amino group at the terminus of the polyamine chain is important for the activity of many analogs, particularly for their interaction with nAChRs.[10]

Conclusion

Philanthotoxin analogs represent a versatile and powerful class of ion channel modulators. Their modular structure has facilitated extensive SAR studies, leading to the development of highly potent and selective antagonists for various nAChR and iGluR subtypes. The detailed understanding of their synthesis and biological evaluation, as outlined in this guide, provides a solid foundation for the future design of novel therapeutic agents targeting these important ion channels for the treatment of a range of neurological and neuromuscular disorders.

References

The Sting of Discovery: A Technical Guide to the Origin and Function of Philanthotoxin from Wasp Venom

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Philanthotoxins (PhTXs) represent a class of polyamine amide toxins originally isolated from the venom of the Egyptian solitary digger wasp, Philanthus triangulum. The most biologically active of these is Philanthotoxin-433 (PhTX-433), a potent non-competitive antagonist of ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth exploration of the origin, chemical properties, and mechanism of action of Philanthotoxin. It details the experimental protocols for its isolation, purification, and characterization, and presents quantitative data on its activity and that of its synthetic analogues. Furthermore, this guide illustrates key signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Introduction: The Paralyzing Venom of the Bee-Wolf

The European bee-wolf, Philanthus triangulum, is a solitary wasp species that preys on honeybees. The female wasp paralyzes its prey with a sting, preserving the bee as a fresh food source for its larvae.[1] The venom's potent paralytic activity is primarily attributed to a class of polyamine toxins known as philanthotoxins.[2] The principal and most active component, Philanthotoxin-433 (PhTX-433), has garnered significant scientific interest due to its specific and potent blockade of excitatory neurotransmitter receptors.[1]

PhTX-433 is a polyamine amide with a molecular weight of 435.6 g/mol and a chemical formula of C23H41N5O3.[2] Its structure consists of a butyryl group, a tyrosyl moiety, and a polyamine tail, which is crucial for its biological activity.[3] This unique structure allows PhTX-433 to act as a non-competitive antagonist at both ionotropic glutamate receptors (iGluRs), including AMPA and NMDA receptors, and nicotinic acetylcholine receptors (nAChRs).[2] The toxin blocks the open ion channel, preventing the influx of cations and thereby inhibiting neuronal signaling.[1] The structure-activity relationships of PhTX-433 have been extensively studied through the synthesis of numerous analogues, leading to the development of more selective and potent receptor antagonists.[4][5]

Quantitative Data on Philanthotoxin Activity

The inhibitory potency of Philanthotoxin-433 and its synthetic analogues has been quantified across various receptor subtypes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Philanthotoxin-433 and Analogues on Nicotinic Acetylcholine Receptor (nAChR) Subtypes
CompoundnAChR SubtypeIC50 (nM)Holding Potential (mV)Reference
PhTX-343α3β47.7-100[1]
PhTX-343α4β280-100[1]
PhTX-343α3β412-80[6]
PhTX-343α4β45 times less sensitive than α3β4-80[6]
PhTX-343α4β226 times less sensitive than α3β4-80[6]
PhTX-343α3β2114 times less sensitive than α3β4-80[6]
PhTX-343α7422 times less sensitive than α3β4-80[6]
PhTX-343α1β1γδ992 times less sensitive than α3β4-80[6]
PhTX-12α1β1γδ100-80[6]
PhTX-12α3β4100-80[6]
PhTX-12α4β43 times less sensitive than α1β1γδ/α3β4-80[6]
PhTX-12α4β23 times less sensitive than α1β1γδ/α3β4-80[6]
PhTX-12α3β226 times less sensitive than α1β1γδ/α3β4-80[6]
PhTX-12α749 times less sensitive than α1β1γδ/α3β4-80[6]
Analogue with N-(1-naphtyl)acetyl groupGluN1/2A (NMDA)47Not Specified[7]
Diamino acid-based analogueGluN1/2A (NMDA)106Not Specified[7]
Table 2: IC50 Values of Philanthotoxin-433 and Analogues on Ionotropic Glutamate Receptor (iGluR) Subtypes
CompoundiGluR SubtypeIC50 (µM)PreparationReference
PhTX-433AMPA Receptor18Locust Leg Muscle[2]
PhTX-74Homomeric GluA1 (in presence of γ-2)0.252 - 0.356Xenopus oocytes[8]
PhTX-74Homomeric GluA3 (in presence of γ-2)0.252 - 0.356Xenopus oocytes[8]
PhTX-74Heteromeric GluA1/A2 (in presence of γ-2)22Xenopus oocytes[8]
PhTX-74Heteromeric GluA2/A3 (in presence of γ-2)22Xenopus oocytes[8]

Experimental Protocols

Isolation and Purification of Philanthotoxin-433 from P. triangulum Venom

This protocol outlines the extraction and purification of PhTX-433 from the venom glands of female P. triangulum wasps.

3.1.1. Venom Gland Extraction

  • Anesthetize female P. triangulum wasps by cooling or with CO2.

  • Under a dissecting microscope, carefully dissect the venom glands from the abdominal tip.

  • Pool the collected venom glands in a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) and store at -80°C until further processing.

3.1.2. Homogenization and Clarification

  • Thaw the collected venom glands and homogenize them using a glass-Teflon homogenizer or sonicator on ice.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the crude venom extract.

3.1.3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

  • Filter the crude venom extract through a 0.22 µm syringe filter.

  • Inject the filtered extract onto a C18 reverse-phase HPLC column (e.g., Vydac C18).[9]

  • Elute the components using a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 5% to 60% acetonitrile over 60 minutes.[10]

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peaks.

  • Test the biological activity of each fraction using a suitable bioassay (e.g., inhibition of glutamate-induced currents in a locust muscle preparation).

  • Pool the active fractions and perform a second round of RP-HPLC purification using a shallower acetonitrile gradient to achieve high purity of PhTX-433.

  • Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.[10]

Electrophysiological Characterization of Philanthotoxin Activity

3.2.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes This technique is used to study the effect of PhTX on ion channels expressed in Xenopus laevis oocytes.

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with cRNA encoding the desired nAChR or iGluR subunits.

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

    • Clamp the membrane potential at a holding potential of -60 mV to -80 mV.[6][11]

    • Apply the agonist (e.g., acetylcholine for nAChRs or glutamate for iGluRs) to elicit an inward current.

    • Co-apply the agonist with varying concentrations of PhTX or its analogues to determine the inhibitory effect.

    • Construct dose-response curves to calculate the IC50 values.[6]

    • Investigate the voltage dependency of the block by applying a series of voltage steps in the presence and absence of the toxin.[6]

3.2.2. Whole-Cell Patch-Clamp Recordings This method is employed to study the effects of PhTX on native or recombinant receptors in cultured cells.

  • Cell Culture and Preparation:

    • Culture cells expressing the target receptors (e.g., HEK293 cells transfected with iGluR subunits or primary neuronal cultures).

    • Plate the cells on coverslips for recording.

  • Recording Procedure:

    • Place a coverslip with cells in a recording chamber on an inverted microscope.

    • Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal (gigaohm seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -70 mV).[12]

    • Apply the agonist and PhTX to the cell using a perfusion system.

    • Record the resulting currents and analyze the inhibitory effects of the toxin.

Radioligand Binding Assays

Competition binding assays are used to determine the affinity of PhTX and its analogues for the receptor binding site.

  • Membrane Preparation:

    • Prepare membrane fractions from tissues or cells expressing the target receptors (e.g., rat brain cortex for NMDA receptors).[13]

  • Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]MK-801 for the NMDA receptor channel site) and varying concentrations of the unlabeled PhTX analogue.[13][14]

    • Incubate at a specific temperature for a defined period to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations of Pathways and Workflows

Diagram 1: Signaling Pathway of a Glutamatergic Synapse

Glutamatergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Synaptic Vesicle (Glutamate) Synaptic_Cleft Glutamate Glutamate_Vesicle->Synaptic_Cleft Exocytosis Voltage_Gated_Ca_Channel Voltage-Gated Ca2+ Channel Voltage_Gated_Ca_Channel->Glutamate_Vesicle Ca2+ Influx Action_Potential Action Potential Action_Potential->Voltage_Gated_Ca_Channel Depolarization NMDA_Receptor NMDA Receptor Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor->Postsynaptic_Neuron Na+/Ca2+ Influx AMPA_Receptor AMPA Receptor AMPA_Receptor->Postsynaptic_Neuron Na+ Influx Depolarization EPSP Excitatory Postsynaptic Potential Postsynaptic_Neuron->EPSP Generates Synaptic_Cleft->NMDA_Receptor Binds Synaptic_Cleft->AMPA_Receptor Binds PhTX_Block cluster_receptor Ionotropic Receptor (e.g., AMPA-R) Receptor Extracellular Transmembrane Domain (Pore) Intracellular Ion_Flow Cation Flow (Na+, Ca2+) Receptor:f1->Ion_Flow Channel Open No_Ion_Flow Cation Flow Blocked Glutamate Glutamate Glutamate->Receptor:f0 Binds & Activates PhTX433 Philanthotoxin-433 (PhTX-433) PhTX433->Receptor:f1 Enters & Blocks Open Channel Workflow Start Start: *P. triangulum* Wasp Collection Venom_Gland_Dissection Venom Gland Dissection Start->Venom_Gland_Dissection Crude_Venom_Extraction Crude Venom Extraction (Homogenization & Centrifugation) Venom_Gland_Dissection->Crude_Venom_Extraction RP_HPLC_1 First Pass RP-HPLC (Fraction Collection) Crude_Venom_Extraction->RP_HPLC_1 Bioassay Biological Activity Assay (e.g., Electrophysiology) RP_HPLC_1->Bioassay Active_Fraction_Pooling Pooling of Active Fractions Bioassay->Active_Fraction_Pooling Identify Active Fractions RP_HPLC_2 Second Pass RP-HPLC (High Purity Isolation) Active_Fraction_Pooling->RP_HPLC_2 Structural_Analysis Structural Analysis (Mass Spec, NMR) RP_HPLC_2->Structural_Analysis Functional_Characterization Functional Characterization (Electrophysiology, Binding Assays) RP_HPLC_2->Functional_Characterization End End: Pure PhTX-433 & Data Structural_Analysis->End Functional_Characterization->End

References

Philanthotoxin-74: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin-74 (PhTx-74) is a synthetic analog of philanthotoxin-433, a polyamine amide toxin originally isolated from the venom of the wasp Philanthus triangulum. As a potent and subtype-selective antagonist of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, PhTx-74 has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of these receptors in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and experimental methodologies related to PhTx-74.

Chemical Structure and Properties

Philanthotoxin-74 is characterized by a lipophilic butyryl group, a tyrosine moiety, and a polyamine tail. Its chemical structure is fundamental to its biological activity, enabling it to interact with and block the ion channels of specific glutamate receptor subtypes.

Chemical Structure:

  • IUPAC Name: N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide

  • Molecular Formula: C₂₄H₄₂N₄O₃

  • Canonical SMILES: CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN

Physicochemical Properties

A summary of the key physicochemical properties of PhTx-74 is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueReference
Molecular Weight ( g/mol )434.62
Molecular FormulaC₂₄H₄₂N₄O₃
AppearanceSolid
SolubilitySoluble in Water and DMSO
StabilityStable for at least 2 years at -20°C
pKaNot Reported
LogPNot Reported
Biological Properties

PhTx-74 is a non-competitive antagonist of AMPA receptors, exhibiting a use-dependent block of the ion channel. Its selectivity for different AMPA receptor subunit compositions makes it a valuable tool for dissecting the functional diversity of these receptors.

Biological TargetActivity TypeValue (IC₅₀)Value (Kᵢ)Reference
Homomeric GluA1 AMPA ReceptorAntagonist296 nM[1]
Homomeric GluA3 AMPA ReceptorAntagonist263 nM[1]
Heteromeric GluA1/GluA2 AMPA ReceptorAntagonist22 µM[2]
Heteromeric GluA2/GluA3 AMPA ReceptorAntagonist>10% inhibition at 500 µM[1]
GluR5 Kainate ReceptorAntagonist0.29 µM[3]

Experimental Protocols

Solid-Phase Synthesis of Philanthotoxin-74 (Representative Protocol)

Materials:

  • Fmoc-L-Tyrosine(tBu)-Wang resin

  • Fmoc-protected amino acids

  • Protected polyamine synthons (e.g., N-Boc-1,4-diaminobutane, N-Boc-1,7-diaminoheptane)

  • Coupling reagents (e.g., HBTU, HATU)

  • Deprotection reagents (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM)

  • Butyric anhydride

Methodology:

  • Resin Swelling: Swell the Fmoc-L-Tyrosine(tBu)-Wang resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the tyrosine residue using 20% piperidine in DMF.

  • First Coupling: Couple the first protected polyamine synthon (e.g., Fmoc-7-aminoheptanoic acid) to the free amine on the tyrosine residue using a coupling reagent like HBTU.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added polyamine.

  • Second Coupling: Couple the second protected polyamine synthon (e.g., Boc-4-aminobutanoic acid) to the free amine.

  • N-terminal Acylation: Acylate the N-terminus with butyric anhydride.

  • Cleavage and Deprotection: Cleave the synthesized molecule from the resin and remove all protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

G cluster_synthesis Solid-Phase Synthesis Workflow Resin Fmoc-Tyr(tBu)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Protected Polyamine 1 Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Protected Polyamine 2 Deprotection2->Coupling2 Acylation Butyrylation Coupling2->Acylation Cleavage Cleavage & Deprotection (TFA Cocktail) Acylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification PhTx74 Philanthotoxin-74 Purification->PhTx74

A generalized workflow for the solid-phase synthesis of Philanthotoxin-74.
Electrophysiological Evaluation of PhTx-74 on AMPA Receptors

The inhibitory activity of PhTx-74 on AMPA receptors is typically assessed using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes expressing specific AMPA receptor subunits.

Materials:

  • Xenopus laevis oocytes

  • cRNA for desired AMPA receptor subunits (e.g., GluA1, GluA2, GluA3)

  • Microinjection setup

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Perfusion system

  • Recording solution (e.g., ND96)

  • Agonist solution (e.g., Glutamate)

  • Philanthotoxin-74 stock solution

Methodology:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with cRNA encoding the desired AMPA receptor subunits and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Agonist Application: Perfuse the oocyte with the recording solution. Apply the agonist (e.g., 100 µM glutamate) to elicit an inward current mediated by the expressed AMPA receptors.

  • PhTx-74 Application: After obtaining a stable baseline response to the agonist, co-apply PhTx-74 at various concentrations with the agonist.

  • Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of PhTx-74. Calculate the percentage of inhibition for each concentration of PhTx-74 and determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

G cluster_electro Electrophysiology Experimental Workflow Oocyte_Prep Oocyte Preparation & cRNA Injection Incubation Incubation (2-5 days) Oocyte_Prep->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Agonist_App Agonist Application (e.g., Glutamate) TEVC_Setup->Agonist_App PhTx74_App Co-application of PhTx-74 & Agonist Agonist_App->PhTx74_App Data_Acq Data Acquisition (Current Measurement) PhTx74_App->Data_Acq Data_Analysis Data Analysis (IC50 Determination) Data_Acq->Data_Analysis

Workflow for evaluating PhTx-74 activity using two-electrode voltage clamp.

Mechanism of Action

Philanthotoxin-74 acts as a non-competitive, open-channel blocker of AMPA receptors. This means that it does not compete with the endogenous ligand, glutamate, for its binding site. Instead, PhTx-74 enters and binds within the ion channel pore of the receptor when it is in the open state, thereby physically occluding the passage of ions and inhibiting receptor function. This "use-dependent" or "activity-dependent" nature of the block is a key feature of its mechanism.

G cluster_moa Mechanism of Action of Philanthotoxin-74 Glutamate Glutamate Receptor_Closed AMPA Receptor (Closed State) Glutamate->Receptor_Closed binds Receptor_Open AMPA Receptor (Open State) Receptor_Closed->Receptor_Open activates Blocked_Channel Blocked Ion Channel Receptor_Open->Blocked_Channel enters & blocks PhTx74 PhTx-74 PhTx74->Receptor_Open

Simplified diagram of the open-channel block mechanism of PhTx-74.

Conclusion

Philanthotoxin-74 is a powerful and selective pharmacological agent for the study of AMPA receptors. Its well-defined chemical structure and properties, coupled with its specific mechanism of action, make it an indispensable tool for researchers in neuroscience and drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis and biological evaluation of PhTx-74, facilitating further investigations into the intricate roles of AMPA receptors in neuronal function and disease.

References

Philanthotoxin 74: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin 74 (PhTX-74) is a synthetic analog of philanthotoxin-433, a polyamine amide toxin originally isolated from the venom of the wasp Philanthus triangulum. As a potent antagonist of ionotropic glutamate receptors (iGluRs), PhTX-74 has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of these receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype. This technical guide provides an in-depth overview of the known molecular targets of PhTX-74, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to support researchers in the fields of neuropharmacology and drug discovery.

Core Targets and Quantitative Analysis

The primary molecular targets of this compound are ionotropic glutamate receptors, with a notable selectivity profile for specific subtypes.

AMPA Receptor Subtypes

PhTX-74 exhibits potent, non-competitive, and use-dependent antagonism of AMPA receptors. Its inhibitory potency is highly dependent on the subunit composition of the receptor complex. The toxin shows a clear preference for AMPA receptors lacking the GluA2 subunit, which are known to be calcium-permeable. However, it also inhibits GluA2-containing receptors, albeit with lower potency.

Target Receptor SubtypeIC50 (µM)Experimental SystemNotes
Homomeric GluA10.252 - 0.296Xenopus oocytes expressing recombinant receptorsInhibition of glutamate-evoked currents.
Homomeric GluA30.263 - 0.356Xenopus oocytes expressing recombinant receptorsInhibition of glutamate-evoked currents.
Heteromeric GluA1/GluA2~22Xenopus oocytes expressing recombinant receptorsInhibition of glutamate-evoked currents.
Heteromeric GluA2/GluA3~22Xenopus oocytes expressing recombinant receptorsInhibition of glutamate-evoked currents.
Kainate Receptor Subtypes

Limited data is available on the interaction of PhTX-74 with kainate receptors. However, its parent compound and other analogs show activity at this iGluR subtype. Further investigation is required to fully characterize the affinity and selectivity of PhTX-74 for different kainate receptor subunit combinations.

NMDA Receptor Subtypes

While philanthotoxins as a class are known to inhibit N-methyl-D-aspartate (NMDA) receptors, PhTX-74 and its close analog PhTX-343 exhibit significantly lower potency at NMDA receptors compared to AMPA receptors. One study on various philanthotoxin analogs found that modifications to the toxin's structure could significantly alter its activity at NMDA receptors, with some analogs showing IC50 values in the nanomolar range.[1] However, specific quantitative data for PhTX-74 on different NMDA receptor subtypes is not extensively documented in the reviewed literature, suggesting its primary utility is as a selective AMPA receptor antagonist. Some studies suggest that certain philanthotoxin analogs can have neuroprotective effects in models of NMDA-induced excitotoxicity.[2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the targets of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is the gold standard for studying the function of ion channels and the effects of modulators like PhTX-74.

1. Oocyte Preparation and cRNA Injection:

  • Healthy, stage V-VI oocytes are harvested from female Xenopus laevis frogs.

  • The oocytes are defolliculated, typically using collagenase treatment.

  • Complementary RNA (cRNA) encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2, GluA3) is synthesized in vitro.

  • A nanoliter volume of the cRNA solution is injected into the cytoplasm of each oocyte.

  • Injected oocytes are incubated for 2-5 days to allow for receptor expression on the plasma membrane.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

  • Two microelectrodes, filled with a high-concentration salt solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

  • The membrane potential is clamped at a holding potential, typically between -60 mV and -80 mV, to prevent the activation of voltage-gated channels.[1]

  • AMPA receptor-mediated currents are elicited by applying the agonist glutamate (typically 10-100 µM) to the oocyte.

  • To determine the IC50 of PhTX-74, increasing concentrations of the toxin are co-applied with the agonist, and the resulting inhibition of the glutamate-evoked current is measured.

  • Data is acquired and analyzed using specialized software to generate concentration-response curves and calculate IC50 values.

Solutions:

  • ND96 Saline (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5.

  • Agonist Solution: Glutamate dissolved in ND96.

  • Antagonist Solution: PhTX-74 dissolved in ND96, often co-applied with glutamate.

Radioligand Binding Assay

This method is used to determine the binding affinity of a ligand to its receptor.

1. Membrane Preparation:

  • Brain tissue (e.g., rat cortex) or cells expressing the target receptor are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • A fixed concentration of a radiolabeled AMPA receptor agonist, such as [3H]AMPA, is incubated with the membrane preparation.[5]

  • Increasing concentrations of unlabeled PhTX-74 are added to compete with the radioligand for binding to the receptor.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The data are used to generate a competition binding curve, from which the IC50 value of PhTX-74 can be determined.

  • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflows

AMPA Receptor-Mediated ERK Signaling Pathway

Antagonism of AMPA receptors by PhTX-74 can modulate downstream intracellular signaling cascades. One such pathway is the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for synaptic plasticity, learning, and memory.

AMPA_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates Ca_Influx Ca²⁺ Influx (via GluA2-lacking AMPARs) AMPAR->Ca_Influx Mediates Ras_GRP Ras-GRP Ca_Influx->Ras_GRP Activates Ras Ras Ras_GRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates PhTX_74 This compound PhTX_74->AMPAR Inhibits

Caption: AMPA Receptor-ERK Signaling Pathway and its inhibition by PhTX-74.

Experimental Workflow for Characterizing PhTX-74

The following diagram illustrates a typical workflow for the characterization of an ion channel antagonist like PhTX-74.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_output Output Cloning 1. Gene Cloning & cRNA Synthesis Oocyte_Prep 2. Xenopus Oocyte Preparation & Injection Cloning->Oocyte_Prep Cell_Culture 2a. Mammalian Cell Culture & Transfection Cloning->Cell_Culture TEVC 3. Two-Electrode Voltage Clamp Oocyte_Prep->TEVC Membrane_Prep 3a. Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay 4a. Radioligand Binding Assay Membrane_Prep->Binding_Assay IC50_Determination 4. IC50 Determination (Concentration-Response) TEVC->IC50_Determination Ki_Calculation 5a. Ki Calculation (Cheng-Prusoff) Binding_Assay->Ki_Calculation Mechanism_Study 5. Mechanism of Action (Use/Voltage-Dependence) IC50_Determination->Mechanism_Study Pharmacological_Profile 6. Pharmacological Profile of PhTX-74 Ki_Calculation->Pharmacological_Profile Mechanism_Study->Pharmacological_Profile

Caption: Experimental workflow for characterizing an ion channel antagonist.

Conclusion

This compound is a potent and selective antagonist of AMPA receptors, with its inhibitory activity being dependent on the receptor's subunit composition. Its primary utility lies in its ability to discriminate between different AMPA receptor subtypes, making it an invaluable tool for dissecting the roles of these receptors in synaptic transmission and plasticity. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research into the molecular pharmacology of PhTX-74 and its potential as a lead compound for the development of novel therapeutics targeting glutamate receptor dysfunction. Further characterization of its effects on kainate and NMDA receptor subtypes will provide a more complete understanding of its target profile.

References

Philanthotoxin-74: A Technical Guide to its Effects on Ionotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin-74 (PhTX-74) is a synthetic analog of philanthotoxin-433, a polyamine toxin originally isolated from the venom of the wasp Philanthus triangulum. These toxins are potent non-competitive antagonists of ionotropic glutamate receptors (iGluRs), particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. Their unique mechanism of action, involving a voltage- and use-dependent block of the open ion channel pore, has made them invaluable tools for studying the structure, function, and physiological roles of iGluRs. This technical guide provides a comprehensive overview of the preliminary studies on the effects of PhTX-74, with a focus on its quantitative impact on AMPA receptor subtypes, detailed experimental protocols for its characterization, and visual representations of its mechanism and the methodologies employed.

Data Presentation: Quantitative Effects of Philanthotoxin-74

The inhibitory potency of PhTX-74 is most commonly quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the subunit composition of the AMPA receptor and the presence of transmembrane AMPA receptor regulatory proteins (TARPs).

AMPA Receptor Subunit CompositionTARP SubunitIC50 (nM)Reference(s)
Homomeric GluA1-296[1]
Homomeric GluA1γ-2Not significantly different from without γ-2[2]
Homomeric GluA3-263[1]
Homomeric GluA3γ-2Not significantly different from without γ-2[2]
Heteromeric GluA1/A2γ-222,000[1]
Heteromeric GluA2/A3γ-222,000[1]
Table 1: Inhibitory Potency (IC50) of PhTX-74 on various AMPA receptor subtypes. Experiments were conducted using two-electrode voltage clamp on Xenopus oocytes expressing the specified receptor and TARP subunits.

The presence of different TARP subtypes (γ-2, γ-3, γ-4, and γ-8) has been shown to differentially modulate the blocking effect of PhTX-74. This modulation correlates with the ability of the TARP to increase the mean channel conductance of the AMPA receptor.[3][4] Specifically, TARPs γ-4 and γ-8, which induce a larger channel conductance, lead to a more potent block by PhTX-74 compared to γ-2 and γ-3.[3]

Experimental Protocols

The primary methodology for characterizing the effects of PhTX-74 on AMPA receptors is the two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes as a heterologous expression system.

I. Preparation of Xenopus laevis Oocytes and cRNA Injection
  • Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary. The ovarian lobes are then separated into smaller clusters.

  • Defolliculation: The oocytes are treated with collagenase in a calcium-free solution to remove the follicular cell layer.

  • cRNA Preparation: Capped complementary RNA (cRNA) encoding the desired AMPA receptor subunits and TARP subunits are synthesized in vitro from linearized cDNA templates.

  • cRNA Injection: A defined amount of the cRNA mixture is injected into the cytoplasm of stage V-VI oocytes using a microinjection pipette. The injected oocytes are then incubated for 2-5 days to allow for receptor expression.

II. Two-Electrode Voltage Clamp (TEVC) Recordings
  • Setup: The TEVC setup consists of a recording chamber, two microelectrodes (one for voltage sensing and one for current injection), a perfusion system to apply different solutions, and a voltage-clamp amplifier.[5][6]

  • Electrode Preparation: The microelectrodes are pulled from borosilicate glass capillaries and filled with a high concentration of KCl (e.g., 3 M).

  • Oocyte Impalement: An oocyte expressing the target receptors is placed in the recording chamber and impaled with both microelectrodes.

  • Voltage Clamping: The membrane potential of the oocyte is clamped to a specific holding potential, typically between -60 mV and -80 mV.[6]

  • Glutamate Application and Data Acquisition: Glutamate, the native agonist of AMPA receptors, is applied to the oocyte via the perfusion system to evoke an inward current. The current is recorded by the amplifier.

  • PhTX-74 Application and IC50 Determination:

    • A stable baseline glutamate-evoked current is established.

    • Increasing concentrations of PhTX-74 are co-applied with glutamate.

    • The degree of inhibition of the glutamate-evoked current is measured at each PhTX-74 concentration.

    • The IC50 value is determined by fitting the concentration-response data to the Hill equation.[7]

III. Studying Use-Dependent Block

The use-dependent nature of PhTX-74 block can be investigated by applying repetitive pulses of glutamate in the presence of the toxin. The degree of block will increase with successive applications of the agonist, demonstrating that the channel must be open for the toxin to bind effectively.

Mandatory Visualizations

Signaling Pathway of PhTX-74 Action

PhTX74_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPAR GluA Subunits Pore Glutamate->AMPAR:g Binds PhTX74 PhTX74 PhTX74->AMPAR:p Blocks Pore Ion_Influx Na+/Ca2+ Influx AMPAR:p->Ion_Influx Opens to allow Depolarization Depolarization Ion_Influx->Depolarization

Caption: Mechanism of PhTX-74 action on an AMPA receptor.

Experimental Workflow for IC50 Determination

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Oocyte Harvesting B Defolliculation A->B C cRNA Synthesis B->C D cRNA Injection C->D E Oocyte Impalement with Electrodes D->E F Voltage Clamp (-60mV) E->F G Glutamate Application F->G H Record Baseline Current G->H I Co-apply Glutamate + PhTX-74 H->I J Record Inhibited Current I->J K Calculate % Inhibition J->K L Plot Concentration-Response Curve K->L M Determine IC50 L->M

Caption: Workflow for determining the IC50 of PhTX-74.

Logical Relationship of Use-Dependent Block

Use_Dependent_Block Channel_Closed AMPAR Channel Closed Channel_Open AMPAR Channel Open Channel_Closed->Channel_Open Glutamate Binding Channel_Open->Channel_Closed Glutamate Unbinds PhTX74_Bound PhTX-74 Bound (Blocked) Channel_Open->PhTX74_Bound PhTX-74 Enters Pore PhTX74_Bound->Channel_Open PhTX-74 Unbinds (Slow)

Caption: Use-dependent block of AMPA receptors by PhTX-74.

References

Methodological & Application

Application Notes and Protocols for Philanthotoxin 74 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Philanthotoxin 74 (PhTX-74), a potent polyamine toxin, in patch clamp electrophysiology studies. PhTX-74 serves as a valuable pharmacological tool for the investigation of ionotropic receptors, particularly α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Introduction

This compound (PhTX-74) is a synthetic analogue of philanthotoxin-433, a component of the venom from the Egyptian digger wasp, Philanthus triangulum. It functions as a non-competitive, use-dependent antagonist of several excitatory ligand-gated ion channels.[1] Its primary utility in electrophysiology lies in its ability to block AMPA receptors, with a degree of selectivity for specific subunit compositions.[2][3] This makes PhTX-74 an essential tool for characterizing AMPA receptor subtypes and their roles in synaptic transmission and neurological disorders.

Mechanism of Action

PhTX-74 acts as an open channel blocker of AMPA receptors.[2][4] This means it enters and occludes the ion channel pore only when the receptor is in its open, conducting state, a state induced by the binding of an agonist like glutamate. The binding of PhTX-74 within the channel pore physically obstructs the flow of ions, thereby inhibiting the electrical current. The rate and extent of this block can be influenced by the subunit composition of the AMPA receptor and the presence of transmembrane AMPAR regulatory proteins (TARPs).[4]

Target Receptors

The primary molecular targets of PhTX-74 are AMPA receptors. It exhibits different potencies depending on the subunit composition of the receptor complex. Notably, it is a potent antagonist of GluA2-lacking AMPA receptors, while its inhibition of GluA2-containing receptors is less potent.[2]

Quantitative Data: PhTX-74 Inhibitory Potency (IC50)
Receptor Subunit CompositionIC50 ValueReference
Homomeric GluA1252 - 356 nM[2]
Homomeric GluA3252 - 356 nM[2]
Heteromeric GluA1/A222 µM[2]
Heteromeric GluA2/A322 µM[2]
GluR1296 nM[5]
GluR3263 nM[5]

Experimental Protocols

The following protocols provide a general framework for utilizing PhTX-74 in whole-cell patch clamp experiments. Specific parameters may need to be optimized based on the cell type and experimental question.

Cell Preparation
  • Cell Culture: Culture cells expressing the target AMPA receptors (e.g., HEK293 cells transfected with specific AMPA receptor subunits or primary neurons) on glass coverslips suitable for microscopy and electrophysiology.

  • Dissociation (for cultured cells): Prior to recording, dissociate cells from the culture dish using a gentle enzymatic solution (e.g., Accutase). Resuspend the cells in an extracellular solution to a suitable concentration.[6]

Solutions

Intracellular Solution (Example) [6]

ComponentConcentration (mM)
CsCl50
NaCl10
CsF60
EGTA20
HEPES10
pH 7.2 (adjusted with CsOH)
Osmolality ~320 mOsm

Extracellular Solution (Example) [6]

ComponentConcentration (mM)
NaCl140
KCl4
MgCl₂1
CaCl₂2
D-Glucose5
HEPES10
pH 7.4 (adjusted with NaOH)
Osmolality ~330 mOsm

Note: Filter all solutions through a 0.22 µm syringe filter before use.[6]

Whole-Cell Patch Clamp Protocol
  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ.[7] Fill the pipette with the filtered intracellular solution.[7]

  • Cell Approach and Sealing: Under microscopic observation, approach a target cell with the recording pipette while applying positive pressure.[7] Once in proximity to the cell, release the positive pressure to allow the pipette to form a high-resistance seal (GΩ seal) with the cell membrane. Setting the holding voltage to -60 to -70 mV can facilitate seal formation.[7]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.[8][9]

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV to -70 mV.

    • Record baseline currents in response to the application of an AMPA receptor agonist (e.g., glutamate or a specific agonist).

    • Perfuse the cell with the extracellular solution containing the desired concentration of PhTX-74.

    • Continue to apply the agonist and record the currents to observe the inhibitory effect of PhTX-74.

    • To study the use-dependent nature of the block, apply the agonist and PhTX-74 concurrently.

    • Wash out PhTX-74 with the extracellular solution to observe any recovery of the current.

    • Data should be sampled at an appropriate frequency (e.g., 20 kHz) and filtered (e.g., 10 kHz).[6]

Visualizations

cluster_0 Resting State cluster_1 Agonist Binding cluster_2 PhTX-74 Block Receptor_Closed AMPA Receptor (Closed) Ion Channel Blocked Receptor_Open AMPA Receptor (Open) Agonist Bound Ion Channel Open Receptor_Closed->Receptor_Open Glutamate Binding Receptor_Open->Receptor_Closed Agonist Unbinding Receptor_Blocked AMPA Receptor (Blocked) PhTX-74 Bound in Pore Ion Flow Obstructed Receptor_Open->Receptor_Blocked PhTX-74 Enters Open Channel Ion_Flow Ion Influx Receptor_Open->Ion_Flow Receptor_Blocked->Receptor_Open PhTX-74 Unbinding No_Ion_Flow No Ion Influx Receptor_Blocked->No_Ion_Flow Glutamate Glutamate (Agonist) Glutamate->Receptor_Closed:head PhTX74 PhTX-74 PhTX74->Receptor_Open:head

Caption: Mechanism of action of PhTX-74 as a use-dependent AMPA receptor antagonist.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Dissociation Solution_Prep Prepare Intra- & Extra-cellular Solutions Cell_Culture->Solution_Prep Pipette_Prep Pull & Fill Recording Pipette Solution_Prep->Pipette_Prep Seal Approach Cell & Form GΩ Seal Pipette_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Currents (Agonist) Whole_Cell->Baseline Application Apply PhTX-74 & Record Blocked Currents Baseline->Application Washout Washout PhTX-74 & Record Recovery Application->Washout Analysis Analyze Current Traces (Amplitude, Kinetics) Washout->Analysis IC50_Calc Calculate IC50 (if applicable) Analysis->IC50_Calc

Caption: Experimental workflow for a whole-cell patch clamp experiment using PhTX-74.

References

Philanthotoxin 74 (PhTX-74): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin 74 (PhTX-74) is a synthetic analog of philanthotoxin-433, a polyamine toxin originally isolated from the venom of the wasp Philanthus triangulum. It functions as a potent, non-competitive antagonist of ionotropic glutamate receptors (iGluRs), with a notable selectivity for specific AMPA receptor (AMPAR) subtypes. Its use-dependent and voltage-dependent mechanism of action makes it a valuable tool for investigating the physiological and pathological roles of AMPA receptors in the central nervous system. This document provides detailed application notes and experimental protocols for the use of PhTX-74 in research settings.

Mechanism of Action

PhTX-74 exerts its inhibitory effect by blocking the ion channel pore of AMPA receptors. This block is "use-dependent," meaning the channel must be opened by an agonist (e.g., glutamate or AMPA) for the toxin to enter and bind within the pore. The positively charged polyamine tail of PhTX-74 is thought to interact with negatively charged or polar amino acid residues within the channel, while the hydrophobic head group anchors the molecule at the extracellular entrance. This mechanism results in a voltage-dependent block, which becomes more pronounced with membrane hyperpolarization.

Quantitative Data

The inhibitory potency of PhTX-74 is dependent on the subunit composition of the AMPA receptor. The following table summarizes the half-maximal inhibitory concentrations (IC50) of PhTX-74 for various rat AMPA receptor subtypes expressed in heterologous systems.

Receptor Subunit CompositionIC50 ValueNotes
Homomeric GluA1296 nMExpressed in Xenopus oocytes.[1][2]
Homomeric GluA3263 nMExpressed in Xenopus oocytes.[1][2]
Heteromeric GluA1/GluA222 µMCo-expressed with γ-2 (stargazin) in Xenopus oocytes.[3]
Heteromeric GluA2/GluA322 µMCo-expressed with γ-2 (stargazin) in Xenopus oocytes.[3]

Signaling Pathway

The primary signaling pathway affected by PhTX-74 is the fast excitatory synaptic transmission mediated by AMPA receptors. By blocking these receptors, PhTX-74 reduces the influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron in response to glutamate release, thereby dampening neuronal excitation.

Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Cation_Influx Cation Influx (Na+, Ca2+) AMPAR->Cation_Influx Opens Channel PhTX74 PhTX-74 PhTX74->AMPAR Blocks Pore (Use-dependent) Depolarization Postsynaptic Depolarization Cation_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation

Fig. 1: PhTX-74 blocks the AMPA receptor ion channel.

Experimental Protocols

Preparation of PhTX-74 Stock Solution

Materials:

  • This compound (PhTX-74) powder

  • Sterile, nuclease-free water or Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Based on vendor information, PhTX-74 is soluble in water and DMSO up to 100 mM.[4]

  • To prepare a 10 mM stock solution, dissolve 5.075 mg of PhTX-74 (molecular weight 507.5 g/mol ) in 1 mL of sterile water or DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage. Vendor data suggests stability for at least 4 years at room temperature, but frozen storage is recommended for solutions.[4]

Electrophysiological Recording of PhTX-74 Effects

This protocol provides a general framework for assessing the inhibitory effects of PhTX-74 on AMPA receptor-mediated currents using whole-cell patch-clamp electrophysiology in cultured neurons or heterologous expression systems (e.g., HEK293 cells or Xenopus oocytes).

Materials:

  • Cultured cells expressing AMPA receptors of interest

  • External solution (e.g., artificial cerebrospinal fluid - aCSF)

  • Internal solution for the patch pipette

  • Agonist solution (e.g., Glutamate or AMPA)

  • PhTX-74 working solution (diluted from stock in external solution)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture Prepare cell culture Patch_Cell Establish whole-cell patch Cell_Culture->Patch_Cell Stock_Solution Prepare PhTX-74 stock Working_Solution Prepare PhTX-74 working solution Stock_Solution->Working_Solution Apply_PhTX74 Apply PhTX-74 with agonist Working_Solution->Apply_PhTX74 Baseline Record baseline agonist-evoked currents Patch_Cell->Baseline Baseline->Apply_PhTX74 Measure_Amplitude Measure current amplitudes Baseline->Measure_Amplitude Record_Block Record blocked currents Apply_PhTX74->Record_Block Washout Washout PhTX-74 Record_Block->Washout Record_Block->Measure_Amplitude Record_Recovery Record recovery currents Washout->Record_Recovery Record_Recovery->Measure_Amplitude Calculate_Inhibition Calculate % inhibition Measure_Amplitude->Calculate_Inhibition Dose_Response Generate dose-response curve Calculate_Inhibition->Dose_Response

Fig. 2: General workflow for electrophysiological analysis.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and electrophysiological recording.

  • Solution Preparation: Prepare external and internal solutions appropriate for the cell type and recording conditions. Prepare a working solution of PhTX-74 by diluting the stock solution in the external solution to the desired final concentration. The concentration range should be chosen based on the known IC50 values for the receptor subtype being studied.

  • Establish Whole-Cell Configuration: Using a patch pipette filled with internal solution, establish a whole-cell patch-clamp recording from a target cell.

  • Baseline Recording: Perfuse the cell with the external solution. Apply the AMPA receptor agonist (e.g., 100 µM glutamate or AMPA) for a short duration (e.g., 1-2 seconds) to evoke a baseline current. Repeat this at a low frequency (e.g., every 20-30 seconds) to obtain a stable baseline response.

  • Application of PhTX-74: Co-apply the PhTX-74 working solution with the agonist. Since the block is use-dependent, the presence of the agonist is necessary. The duration of application can vary, but studies have shown significant block within 5-10 minutes of perfusion.

  • Recording the Block: Continue to apply the agonist at the same frequency during PhTX-74 application and record the resulting currents. A progressive decrease in the current amplitude should be observed as the toxin blocks the open channels.

  • Washout: To test the reversibility of the block, perfuse the cell with the external solution (without PhTX-74) while continuing to apply the agonist.

  • Recording Recovery: Monitor the current amplitude during washout to observe the extent of recovery.

Data Analysis
  • Measure the peak amplitude of the agonist-evoked currents during the baseline, PhTX-74 application, and washout phases.

  • Calculate the percentage of inhibition at each time point during PhTX-74 application relative to the baseline current amplitude.

  • To determine the IC50 value, repeat the experiment with a range of PhTX-74 concentrations and plot the percentage of inhibition as a function of the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve.

Logical Relationship Diagram for Use-Dependent Block

The following diagram illustrates the conditions required for PhTX-74 to block the AMPA receptor channel.

Logical_Relationship Agonist Agonist Present Channel_Open AMPA Receptor Channel is Open Agonist->Channel_Open Causes Channel_Blocked AMPA Receptor Channel is Blocked PhTX74_Present PhTX-74 Present Channel_Open->Channel_Blocked Allows Entry and Binding of PhTX-74

Fig. 3: Conditions for PhTX-74's use-dependent block.

Troubleshooting

  • No or weak block observed:

    • Confirm agonist application: Ensure the agonist is being co-applied with PhTX-74. The channel must be open for the block to occur.

    • Increase stimulation frequency: A higher frequency of agonist application will increase the probability of the channel being in the open state, facilitating the block.

    • Check PhTX-74 concentration: The concentration may be too low for the specific receptor subtype. Refer to the IC50 values and consider using a higher concentration.

    • Verify cell health and receptor expression: Ensure the cells are healthy and expressing the target AMPA receptors.

  • Irreversible block:

    • Prolonged application: Very long application times or high concentrations might lead to a very slow off-rate, appearing as irreversible within the timeframe of the experiment.

    • Washout efficiency: Ensure the perfusion system allows for a complete and rapid exchange of the external solution.

Conclusion

This compound is a valuable pharmacological tool for the study of AMPA receptors. Its use-dependent mechanism of action allows for the investigation of receptor function in their active state. The protocols and data provided in this document are intended to serve as a guide for researchers to effectively utilize PhTX-74 in their experimental designs. As with any experimental procedure, optimization may be required for specific cell types and recording conditions.

References

Application Notes and Protocols for Philanthotoxin-74 (PhTX-74) in Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Philanthotoxin-74 (PhTX-74) is a synthetic analog of philanthotoxin-4,3,3, a polyamine toxin originally isolated from the venom of the wasp Philanthus triangulum.[1] It functions as a potent, non-competitive, and use-dependent antagonist of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[2][3] Its primary utility in neuroscience research lies in its subtype selectivity, showing a marked preference for Ca²⁺-permeable AMPA receptors that lack the GluA2 subunit.[2] This property makes PhTX-74 an invaluable tool for dissecting the specific roles of GluA2-lacking AMPA receptors in synaptic transmission, plasticity, and excitotoxic neuronal death.

These application notes provide an overview of PhTX-74's mechanism, quantitative data on its activity, and detailed protocols for its application in cultured neuron experiments, including electrophysiology, calcium imaging, and neuroprotection assays.

Mechanism of Action

PhTX-74 is an open-channel blocker. Its positively charged polyamine tail enters and occludes the ion channel pore of glutamate receptors only after the receptor has been activated by an agonist like glutamate or AMPA.[2] This "use-dependent" nature means its inhibitory effect is more pronounced on channels that are frequently opened.

The toxin exhibits significant selectivity for different AMPA receptor subunit compositions. It is a highly potent antagonist of homomeric GluA1 and GluA3 receptors, which are Ca²⁺-permeable. In contrast, it is substantially less effective at blocking heteromeric GluA1/2 and GluA2/3 receptors, which contain the GluA2 subunit that renders the channel impermeable to Ca²⁺.[2][4] This selectivity allows researchers to pharmacologically isolate and study the function of Ca²⁺-permeable AMPA receptors in neuronal circuits. While it also affects NMDA and kainate receptors, it is most sensitive towards NMDA receptors among the three.[3]

G cluster_0 PhTX-74 Mechanism of Action glutamate Glutamate receptor GluA2-lacking AMPA Receptor glutamate->receptor Binds channel_open Channel Opens receptor->channel_open Activates ion_influx Na⁺ / Ca²⁺ Influx channel_open->ion_influx Allows phtx PhTX-74 channel_open->phtx Enables Entry block Pore Block phtx->block Causes

Caption: Mechanism of PhTX-74 as a use-dependent channel blocker.

Data Presentation

Quantitative Data Summary

The following tables summarize the physical properties and inhibitory concentrations of PhTX-74.

Table 1: Physical and Chemical Properties of PhTX-74

Property Value Source
Molecular Weight 507.54 g/mol (dihydrochloride salt) [1][4]
Molecular Formula C₂₄H₄₂N₄O₃ · 2HCl [1][4]
Purity ≥98% [1][4]
Solubility Soluble to 100 mM in water and DMSO [1][4]

| Storage | Desiccate at Room Temperature |[4] |

Table 2: Inhibitory Potency (IC₅₀) of PhTX-74 on AMPA Receptors

Receptor Subtype Expression System IC₅₀ Value Source
Homomeric GluA1 Xenopus Oocytes 296 nM [4][5]
Homomeric GluA3 Xenopus Oocytes 263 nM [4][5]
Heteromeric GluA1/A2 Xenopus Oocytes 22 µM [2]

| Heteromeric GluA2/A3 | Xenopus Oocytes | 22 µM |[2] |

Note: The presence of the transmembrane AMPA receptor regulatory protein γ-2 (stargazin) was included in the oocyte expression system for the values cited from Poulsen et al.[2]

Experimental Protocols

Preparation of PhTX-74 Stock Solutions

Principle: Proper solubilization and storage are critical for maintaining the activity of PhTX-74. Given its high solubility in both aqueous and organic solvents, stock solutions can be prepared at high concentrations for convenient dilution into experimental buffers.

Materials:

  • Philanthotoxin-74 dihydrochloride (PhTX-74)[1][4]

  • Sterile, nuclease-free water or Dimethyl sulfoxide (DMSO)[1][4]

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 100 mM stock solution , calculate the required mass of PhTX-74 powder based on its molecular weight (507.54 g/mol ).

  • Aseptically add the appropriate volume of sterile water or DMSO to the vial of PhTX-74 powder.[1][4]

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term use. For immediate use, the solution can be stored at 4°C for a short period.

Protocol for Electrophysiological Recording (Whole-Cell Patch-Clamp)

Principle: The whole-cell patch-clamp technique allows for the direct measurement of ion currents through glutamate receptors on the membrane of a single neuron.[6] This protocol describes how to use PhTX-74 to assess its inhibitory effect on glutamate-evoked currents.

G start Prepare Cultured Neurons patch Establish Whole-Cell Patch-Clamp Configuration start->patch baseline Record Baseline Glutamate-Evoked Currents patch->baseline apply_phtx Perfuse with PhTX-74 (e.g., 1-10 µM) baseline->apply_phtx Agonist Co-application record_phtx Record Glutamate-Evoked Currents in Presence of PhTX-74 apply_phtx->record_phtx washout Washout with External Solution record_phtx->washout record_washout Record Post-Washout Glutamate-Evoked Currents washout->record_washout analyze Analyze Current Amplitude and Kinetics record_washout->analyze

Caption: Workflow for patch-clamp electrophysiology with PhTX-74.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons, or iPSC-derived neurons)[6][7]

  • Patch-clamp rig with amplifier and data acquisition system

  • External (bath) solution (in mM): 142 NaCl, 5 KCl, 2 CaCl₂, 2 MgCl₂, 10 Glucose, 5 HEPES; pH 7.4[6]

  • Internal (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 11 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.4[6]

  • Glutamate (agonist) stock solution

  • PhTX-74 stock solution

Protocol:

  • Plate neurons on glass coverslips suitable for microscopy and recording.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Using a micromanipulator, approach a target neuron with a glass pipette filled with internal solution.

  • Establish a giga-ohm seal and achieve the whole-cell configuration. Clamp the neuron at a holding potential of -60 mV or -70 mV.

  • Baseline Recording: Locally apply a brief pulse of glutamate (e.g., 1 mM for 10-20 ms) using a puffer pipette to evoke an inward current. Record several stable baseline responses.

  • PhTX-74 Application: Perfuse the bath with an external solution containing the desired concentration of PhTX-74 (e.g., 1-10 µM). The concentration will depend on the receptor subtypes being targeted.

  • Test Recording: While perfusing with PhTX-74, continue to apply glutamate pulses. Because PhTX-74 is a use-dependent blocker, several applications of glutamate may be necessary to reach a steady-state block.

  • Washout: Perfuse the chamber with the standard external solution (without PhTX-74) to observe the reversibility of the block.

  • Data Analysis: Measure the peak amplitude of the glutamate-evoked currents before, during, and after PhTX-74 application. Calculate the percentage of inhibition.

Protocol for Calcium Imaging

Principle: Calcium imaging is used to monitor intracellular Ca²⁺ fluxes, often as a proxy for neuronal activity.[8][9] Since PhTX-74 potently blocks Ca²⁺-permeable AMPA receptors, its effect can be readily quantified by measuring the reduction in glutamate-induced calcium influx.

G start Prepare and Culture Neurons on Coverslips load_dye Load Cells with Calcium Indicator (e.g., Fluo-4 AM, Cal-520) start->load_dye wash Wash to Remove Excess Dye load_dye->wash baseline Acquire Baseline Fluorescence Image Series wash->baseline stimulate_pre Stimulate with Glutamate; Record Ca²⁺ Transient baseline->stimulate_pre apply_phtx Incubate with PhTX-74 stimulate_pre->apply_phtx stimulate_post Stimulate with Glutamate; Record Ca²⁺ Transient apply_phtx->stimulate_post analyze Analyze Fluorescence Intensity (ΔF/F₀) stimulate_post->analyze

Caption: Workflow for calcium imaging experiments using PhTX-74.

Materials:

  • Cultured neurons on glass-bottom dishes or coverslips

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Cal-520)[10]

  • Imaging buffer (e.g., HBSS or external recording solution)

  • Fluorescence microscope with a camera and appropriate filter sets

  • Glutamate (agonist) stock solution

  • PhTX-74 stock solution

Protocol:

  • Loading with Dye: Incubate the cultured neurons with a calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) in imaging buffer for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells two to three times with a fresh imaging buffer to remove extracellular dye and allow for de-esterification.

  • Baseline Imaging: Place the dish on the microscope stage and acquire a baseline time-lapse series of fluorescence images.

  • Pre-treatment Stimulation: Apply glutamate (e.g., 100 µM) to the bath and record the resulting increase in fluorescence intensity, which corresponds to a rise in intracellular Ca²⁺. Wash out the glutamate and allow the signal to return to baseline.

  • PhTX-74 Incubation: Add PhTX-74 to the imaging buffer at the desired final concentration and incubate for 5-10 minutes.

  • Post-treatment Stimulation: While PhTX-74 is present, re-apply the same concentration of glutamate and record the fluorescence response.

  • Data Analysis: For individual neurons (regions of interest), calculate the change in fluorescence over baseline (ΔF/F₀). Compare the peak ΔF/F₀ of the glutamate response before and after the application of PhTX-74 to determine the degree of inhibition.

Protocol for Neuroprotection Assay (MTT Assay)

Principle: Glutamate-induced excitotoxicity is a key mechanism of neuronal death in pathologies like stroke.[11][12] This assay tests the ability of PhTX-74 to protect neurons from cell death induced by an excitotoxic concentration of glutamate. Cell viability is quantified using the MTT assay, which measures mitochondrial metabolic activity.[13]

G start Plate Neurons in a 96-well Plate pre_treat Pre-treat with PhTX-74 (Varying Concentrations) start->pre_treat induce_tox Induce Excitotoxicity (e.g., 100 µM Glutamate for 40 min) pre_treat->induce_tox wash_incubate Wash and Incubate in Fresh Medium for 24h induce_tox->wash_incubate add_mtt Add MTT Reagent to each well wash_incubate->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Crystal Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO, HCl/Isopropanol) incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for an MTT-based neuroprotection assay.

Materials:

  • Cultured neurons in a 96-well plate

  • Neuronal culture medium

  • PhTX-74 stock solution

  • Glutamate stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed neurons in a 96-well plate and allow them to mature.

  • Treatment Groups: Prepare wells for different conditions:

    • Control (medium only)

    • Glutamate only (excitotoxicity control)

    • PhTX-74 + Glutamate (test condition)

    • PhTX-74 only (toxicity control for the compound)

  • Pre-treatment: Remove the culture medium and replace it with a medium containing the desired concentrations of PhTX-74. Incubate for 15-30 minutes.

  • Induce Excitotoxicity: Add a high concentration of glutamate (e.g., 100 µM final concentration) to the appropriate wells.[11][14] Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Recovery: Gently wash the cells with a pre-warmed medium to remove glutamate and PhTX-74. Add fresh culture medium and return the plate to the incubator for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the control (untreated) wells to calculate the percentage of cell viability for each condition. Evaluate if PhTX-74 treatment resulted in a statistically significant increase in viability compared to the glutamate-only group.

References

In Vivo Administration of Philanthotoxin-74: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin-74 (PhTX-74) is a synthetic analog of a polyamine amide toxin originally isolated from the venom of the wasp Philanthus triangulum. It functions as a non-competitive antagonist of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. By blocking the ion channels of these receptors, PhTX-74 can inhibit excessive glutamatergic neurotransmission, a key process implicated in a variety of neurological disorders. This property makes PhTX-74 a valuable research tool for investigating the roles of AMPA receptors in neuronal function and a potential therapeutic candidate for conditions characterized by excitotoxicity, such as cerebral ischemia and epilepsy.

These application notes provide a comprehensive guide for the in vivo administration of PhTX-74 in rodent models, including detailed protocols, quantitative data, and visual representations of the underlying mechanisms and experimental workflows.

Mechanism of Action: AMPA Receptor Antagonism

Philanthotoxin-74 exerts its effects by physically occluding the ion channel pore of AMPA receptors. This blockade is voltage-dependent and primarily targets open channels, meaning its inhibitory action is enhanced in the presence of the agonist glutamate. This use-dependent mechanism allows for targeted antagonism of hyperactive neuronal pathways. The primary downstream effect of PhTX-74 administration in the context of neurological insults is the reduction of excessive calcium influx into neurons, a critical step in the excitotoxic cascade that leads to neuronal damage and death.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R binds Ca_channel Ion Channel AMPA_R->Ca_channel opens Ca_ion Ca²⁺ Ca_channel->Ca_ion influx PhTX74 PhTX-74 PhTX74->Ca_channel blocks Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_ion->Excitotoxicity triggers

Caption: Mechanism of PhTX-74 action.

Quantitative Data

The following tables summarize the in vitro potency of PhTX-74 and provide a reference for dosages of other AMPA receptor antagonists used in in vivo studies. This information can guide dose-selection for pilot studies with PhTX-74.

Table 1: In Vitro IC50 Values for Philanthotoxin-74

Receptor SubunitIC50 (nM)
Homomeric GluA1296
Homomeric GluA3263

Data compiled from in vitro studies on recombinant AMPA receptors.

Table 2: In Vivo Dosages of Selected AMPA Receptor Antagonists in Rodent Models

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeApplication
PerampanelRat (Stroke)Intraperitoneal1.5 - 5 mg/kgNeuroprotection
TalampanelRat (Stroke)Intraperitoneal5 - 10 mg/kgNeuroprotection
GYKI 52466Mouse (Epilepsy)Intraperitoneal10 - 30 mg/kgAnticonvulsant

This table is for reference only and dosages for PhTX-74 must be determined empirically.

Experimental Protocols

Due to the limited number of published studies detailing the in vivo administration of PhTX-74, the following protocol is a comprehensive guideline based on standard practices for intracerebroventricular (ICV) injections in rodents. Researchers should perform pilot studies to determine the optimal dosage, vehicle, and administration parameters for their specific experimental model.

Protocol: Intracerebroventricular (ICV) Administration of PhTX-74 in Rats

1. Materials and Reagents:

  • Philanthotoxin-74 (hydrochloride or trifluoroacetate salt)

  • Vehicle: Sterile 0.9% saline or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Microinjection pump and syringe (e.g., Hamilton syringe)

  • Cannula system (guide cannula and internal cannula)

  • Dental cement

  • Surgical tools (scalpel, drill, sutures)

  • Analgesics and antibiotics for post-operative care

2. Animal Preparation:

  • Anesthetize the rat using an approved protocol and mount it in the stereotaxic apparatus.

  • Ensure the head is level in all three planes.

  • Shave the scalp and sterilize the surgical area with an appropriate antiseptic solution.

  • Administer a local anesthetic to the scalp.

3. Surgical Procedure (Guide Cannula Implantation):

  • Make a midline incision to expose the skull.

  • Identify and clear the bregma.

  • Determine the stereotaxic coordinates for the lateral ventricle (e.g., for a male Sprague-Dawley rat: AP -0.8 mm, ML ±1.5 mm from bregma).

  • Drill a burr hole at the determined coordinates.

  • Slowly lower the guide cannula to the desired depth (e.g., DV -3.5 mm from the skull surface).

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Suture the scalp incision.

4. Post-Operative Care:

  • Administer analgesics and antibiotics as per institutional guidelines.

  • Allow the animal to recover for at least one week before the injection of PhTX-74.

  • Monitor the animal for any signs of distress or infection.

5. PhTX-74 Solution Preparation:

  • On the day of the experiment, prepare a stock solution of PhTX-74 in the chosen vehicle. Due to its polyamine nature, PhTX-74 is expected to be soluble in aqueous solutions.

  • Perform serial dilutions to achieve the desired final concentrations for injection. It is recommended to test a range of doses in a pilot study (e.g., 1-10 nmol in a volume of 1-5 µL).

  • Ensure the final solution is sterile by passing it through a 0.22 µm filter.

6. Injection Procedure:

  • Gently restrain the conscious animal.

  • Remove the dummy cannula and insert the internal cannula, which should extend slightly beyond the tip of the guide cannula.

  • Connect the internal cannula to the microinjection pump.

  • Infuse the PhTX-74 solution at a slow, controlled rate (e.g., 0.5 µL/min) to a total volume of 1-5 µL.

  • Leave the internal cannula in place for an additional minute to allow for diffusion and prevent backflow.

  • Replace the internal cannula with the dummy cannula.

  • Return the animal to its home cage and monitor for any immediate behavioral changes.

cluster_prep Preparation cluster_surgery Surgery (Guide Cannula Implantation) cluster_recovery Recovery cluster_injection PhTX-74 Injection A1 Anesthetize and mount rat in stereotaxic frame A2 Prepare and sterilize surgical site A1->A2 B1 Expose skull and identify bregma A3 Prepare PhTX-74 solution B2 Drill burr hole at stereotaxic coordinates B1->B2 B3 Implant and secure guide cannula B2->B3 B4 Suture incision B3->B4 C1 Administer post-operative care (analgesics, antibiotics) C2 Allow for 1-week recovery period C1->C2 D1 Gently restrain animal D2 Insert internal cannula and connect to pump D1->D2 D3 Infuse PhTX-74 solution at a slow rate D2->D3 D4 Monitor animal D3->D4

Caption: Experimental workflow for ICV administration.

Potential In Vivo Applications

  • Neuroprotection in Stroke Models: PhTX-74 can be administered before or after the induction of cerebral ischemia (e.g., via middle cerebral artery occlusion) to assess its ability to reduce infarct volume and improve neurological outcomes.

  • Anticonvulsant Activity in Epilepsy Models: The efficacy of PhTX-74 in preventing or reducing the severity of seizures can be evaluated in various epilepsy models, such as those induced by pentylenetetrazol (PTZ) or kainic acid.

  • Modulation of Synaptic Plasticity: By antagonizing AMPA receptors, PhTX-74 can be used to investigate the role of these receptors in long-term potentiation (LTP) and long-term depression (LTD) in vivo.

Important Considerations

  • Toxicity: As a polyamine toxin, PhTX-74 may exhibit non-specific toxicity at higher concentrations. It is crucial to perform a dose-response study to identify a therapeutic window with minimal adverse effects.

  • Blood-Brain Barrier Permeability: The ability of PhTX-74 to cross the blood-brain barrier is not well-characterized. For systemic administration (e.g., intraperitoneal or intravenous), its permeability would need to be assessed. The ICV route bypasses this barrier, ensuring direct central nervous system effects.

  • Controls: Appropriate vehicle controls are essential for all in vivo experiments. Additionally, the use of a positive control (e.g., another known AMPA receptor antagonist) can help validate the experimental model.

Disclaimer: This document is intended for research purposes only. The provided protocols are guidelines and must be adapted and optimized for specific experimental conditions and in accordance with institutional animal care and use committee (IACUC) regulations.

Application Notes and Protocols for Studying Synaptic Plasticity with Philanthotoxin-74

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin-74 (PhTX-74) is a synthetic analog of a polyamine toxin originally isolated from the venom of the wasp Philanthus triangulum. It is a potent, use-dependent, and non-competitive antagonist of ionotropic glutamate receptors, exhibiting a degree of selectivity for specific subtypes. This property makes PhTX-74 an invaluable tool for dissecting the roles of different glutamate receptor subtypes in synaptic transmission and plasticity. These application notes provide detailed protocols for utilizing PhTX-74 in key experimental paradigms to investigate synaptic plasticity, particularly focusing on its effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs).

PhTX-74's mechanism of action involves blocking the ion channel pore of glutamate receptors. Its use-dependent nature means that it only blocks channels that are open, providing a powerful method to selectively inhibit recently active synapses. Furthermore, its differential affinity for AMPAR subunits, particularly its potent inhibition of GluA2-lacking, calcium-permeable AMPARs, allows for the investigation of the specific roles of these receptor subtypes in processes such as long-term potentiation (LTP) and long-term depression (LTD).

Data Presentation

The inhibitory potency of PhTX-74 varies depending on the subunit composition of the AMPA receptor and the presence of transmembrane AMPAR regulatory proteins (TARPs), such as stargazin (γ-2). The following table summarizes the half-maximal inhibitory concentrations (IC50) of PhTX-74 for various AMPAR subtypes.

AMPA Receptor Subunit CompositionTARP PresenceIC50 (nM)Reference
Homomeric GluA1Without γ-2296[1]
Homomeric GluA1With γ-2Not significantly different from without γ-2[1]
Homomeric GluA3Without γ-2263[1]
Homomeric GluA3With γ-2Not significantly different from without γ-2[1]
Heteromeric GluA1/A2With γ-2~22,000[2]
Heteromeric GluA2/A3With γ-2~22,000[2]

Signaling Pathway of PhTX-74 Action

PhTX74_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate AMPAR AMPAR Channel (e.g., GluA1/A3) Glutamate->AMPAR binds & opens Ca_ion Ca²⁺ AMPAR->Ca_ion influx (GluA2-lacking) Na_ion Na⁺ AMPAR->Na_ion influx Plasticity Synaptic Plasticity (LTP/LTD) Ca_ion->Plasticity Na_ion->Plasticity PhTX74 Philanthotoxin-74 PhTX74->AMPAR blocks pore (use-dependent)

Caption: PhTX-74 blocks the ion channel of AMPA receptors upon glutamate binding.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording of AMPAR-Mediated Currents

This protocol describes how to measure the inhibitory effect of PhTX-74 on AMPAR-mediated currents in cultured neurons or brain slices using whole-cell patch-clamp electrophysiology.

Materials:

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • Philanthotoxin-74 (PhTX-74) stock solution

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipettes

Procedure:

  • Preparation:

    • Prepare aCSF and internal solution. A typical aCSF contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 glucose, bubbled with 95% O2/5% CO2.

    • A typical internal solution contains (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.2-7.3 and osmolarity to 290-300 mOsm.

    • Prepare a stock solution of PhTX-74 in water or a suitable buffer.

  • Recording:

    • Obtain a whole-cell patch-clamp recording from a neuron.

    • Hold the neuron at a membrane potential of -60 mV to -70 mV to relieve the voltage-dependent Mg2+ block of NMDA receptors.

    • Record baseline AMPAR-mediated excitatory postsynaptic currents (EPSCs) by stimulating presynaptic afferents or by applying an AMPA receptor agonist (e.g., glutamate or AMPA).

  • Application of PhTX-74:

    • Perfuse the recording chamber with aCSF containing the desired concentration of PhTX-74.

    • To observe the use-dependent block, continue to evoke EPSCs at a constant frequency (e.g., 0.1 Hz).[3] The amplitude of the EPSCs should gradually decrease as PhTX-74 enters and blocks the open AMPAR channels.

  • Data Analysis:

    • Measure the peak amplitude of the EPSCs before and after the application of PhTX-74.

    • Calculate the percentage of inhibition.

    • To determine the IC50, repeat the experiment with a range of PhTX-74 concentrations and fit the data to a dose-response curve.

Investigating Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol outlines how to use PhTX-74 to investigate the role of GluA2-lacking, calcium-permeable AMPARs in the induction and expression of LTP in the CA1 region of the hippocampus.

Materials:

  • Acute hippocampal slices (300-400 µm thick)

  • aCSF

  • PhTX-74

  • Field potential recording setup

  • Stimulating electrode

Procedure:

  • Slice Preparation and Recovery:

    • Prepare acute hippocampal slices from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Baseline Recording:

    • Place a slice in the recording chamber and position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

    • Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.

  • LTP Induction and PhTX-74 Application:

    • To test the role of GluA2-lacking AMPARs in LTP induction: Perfuse the slice with PhTX-74 for 10-15 minutes before inducing LTP. Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

    • To test the role of GluA2-lacking AMPARs in LTP expression: Induce LTP first and then apply PhTX-74 to the slice to see if the potentiated response is affected.

  • Post-Induction Recording:

    • Continue to record fEPSPs for at least 60 minutes after LTP induction.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slope to the baseline and plot it over time.

    • Compare the magnitude of LTP in control slices versus slices treated with PhTX-74. A reduction in LTP in the presence of PhTX-74 would suggest the involvement of GluA2-lacking AMPARs.

Calcium Imaging of AMPAR-Mediated Calcium Influx

This protocol describes how to use a fluorescent calcium indicator to visualize and measure calcium influx through calcium-permeable AMPARs and how PhTX-74 can be used to block this influx.

Materials:

  • Cultured neurons

  • Fluorescent calcium indicator (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP)

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • AMPA

  • PhTX-74

  • Fluorescence microscope with a fast-switching light source and a sensitive camera

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate neurons on glass-bottom dishes.

    • Load the cells with a calcium indicator according to the manufacturer's instructions. For Fura-2 AM, this typically involves incubation in a solution containing the dye for 30-60 minutes.

  • Imaging:

    • Mount the dish on the microscope stage and perfuse with imaging buffer.

    • Acquire a baseline fluorescence signal.

  • Stimulation and PhTX-74 Application:

    • Stimulate the neurons with AMPA to induce calcium influx through calcium-permeable AMPARs. This should result in an increase in the fluorescence signal.

    • To test the effect of PhTX-74, pre-incubate the cells with PhTX-74 before AMPA application or co-apply PhTX-74 with AMPA.

  • Data Analysis:

    • Measure the change in fluorescence intensity or the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric indicators like Fura-2).

    • Quantify the amplitude and kinetics of the calcium transients.

    • Compare the calcium response in the presence and absence of PhTX-74 to determine the extent of inhibition.

Experimental Workflow

PhTX74_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Neurons or Slices baseline Record Baseline Activity (EPSCs, fEPSPs, or Ca²⁺) prep_cells->baseline prep_solutions Prepare aCSF, Internal Solution, PhTX-74 apply_phtx Apply Philanthotoxin-74 prep_solutions->apply_phtx baseline->apply_phtx stimulate Induce Synaptic Activity (Stimulation, Agonist, LTP induction) apply_phtx->stimulate record_effect Record Post-Treatment Activity stimulate->record_effect analyze Quantify Inhibition / Effect on Plasticity record_effect->analyze interpret Interpret Role of Specific AMPAR Subtypes analyze->interpret

Caption: A typical workflow for studying synaptic plasticity with PhTX-74.

References

Philanthotoxin-74 (PhTX-74): Application Notes and Protocols for the Characterization of AMPA Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin-74 (PhTX-74) is a synthetic analog of a polyamine toxin originally isolated from the venom of the wasp Philanthus triangulum. Polyamine toxins are potent, use-dependent open-channel blockers of ionotropic glutamate receptors, particularly α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This property makes PhTX-74 a valuable pharmacological tool for the investigation of AMPA receptor function and subunit composition. These application notes provide detailed information and protocols for utilizing PhTX-74 to characterize and differentiate AMPA receptor subtypes.

Initially, PhTX-74 was suggested to be a selective inhibitor for GluA2-containing AMPA receptors. However, subsequent detailed pharmacological studies have revealed a more nuanced activity profile. Notably, research by Poulsen et al. (2014) demonstrated that PhTX-74 does not effectively discriminate between different GluA2-containing heteromeric AMPA receptor subtypes (e.g., GluA1/A2 vs. GluA2/A3). Instead, it shows a marked preference for GluA2-lacking, calcium-permeable AMPA receptors, exhibiting significantly higher potency at these subtypes.[1] This makes PhTX-74 a powerful tool for identifying the presence and functional contribution of GluA2-lacking AMPA receptors in various neuronal preparations.

Mechanism of Action

AMPA receptors are tetrameric ion channels composed of four subunits (GluA1-4) that assemble in different combinations to form a central ion pore.[1] The subunit composition dictates the biophysical and pharmacological properties of the receptor, including its ion permeability. A critical determinant of calcium permeability is the presence of the GluA2 subunit. RNA editing of the GluA2 transcript results in an arginine residue in the channel pore, rendering the receptor impermeable to Ca²⁺. Receptors lacking the edited GluA2 subunit are permeable to Ca²⁺.[1]

PhTX-74 acts as an open-channel blocker. It enters and occludes the ion channel pore only when the receptor is in its open, conducting state, which is induced by the binding of an agonist like glutamate. This use-dependent nature of the block is a key feature of its mechanism. The affinity of PhTX-74 is significantly higher for the open pore of GluA2-lacking AMPA receptors.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR_closed AMPA Receptor (Closed) Glutamate->AMPAR_closed Binds AMPAR_open AMPA Receptor (Open) AMPAR_closed->AMPAR_open Opens Na_ion Na+ AMPAR_open->Na_ion Influx Ca_ion Ca²⁺ (GluA2-lacking) AMPAR_open->Ca_ion Influx Blocked_Pore Blocked Channel Pore AMPAR_open->Blocked_Pore Blocks PhTX74 PhTX-74 PhTX74->AMPAR_open Enters open channel

AMPA receptor signaling and PhTX-74 block.

Data Presentation: PhTX-74 Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of PhTX-74 for various recombinant AMPA receptor subunit combinations expressed in Xenopus oocytes, as determined by two-electrode voltage clamp electrophysiology. This data highlights the significantly greater potency of PhTX-74 at homomeric GluA1 and GluA3 receptors (which lack GluA2) compared to heteromeric receptors containing the GluA2 subunit.

AMPA Receptor Subunit CompositionPresence of TARP γ-2IC₅₀ (µM)Reference
Homomeric GluA1+0.296[1]
Homomeric GluA3+0.263[1]
Heteromeric GluA1/A2+22[1]
Heteromeric GluA2/A3+22[1]

TARP γ-2 (Stargazin) is a transmembrane AMPA receptor regulatory protein that modifies the pharmacological properties of the receptor.

Experimental Protocols

Protocol 1: Electrophysiological Characterization of Native AMPA Receptors using PhTX-74

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the functional presence of GluA2-lacking AMPA receptors in cultured neurons or acute brain slices.

Objective: To determine the sensitivity of native AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) to PhTX-74, thereby inferring the contribution of GluA2-lacking receptors.

Materials:

  • External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂; bubbled with 95% O₂/5% CO₂.

  • Internal Solution: 135 mM Cs-gluconate, 10 mM HEPES, 10 mM Na₂-phosphocreatine, 4 mM Mg-ATP, 0.4 mM Na-GTP, 0.3 mM EGTA; pH adjusted to 7.2 with CsOH.

  • PhTX-74 Stock Solution: 10 mM in water, stored at -20°C.

  • Other Antagonists: Picrotoxin (100 µM) to block GABAₐ receptors, D-AP5 (50 µM) to block NMDA receptors.

Procedure:

  • Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols.

  • Recording Setup: Transfer the preparation to a recording chamber continuously perfused with oxygenated ACSF containing picrotoxin and D-AP5.

  • Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest. Clamp the cell at a holding potential of -70 mV to record AMPA receptor-mediated EPSCs.

  • Baseline Recording: Evoke EPSCs using a stimulating electrode placed in a relevant afferent pathway. Record a stable baseline of EPSCs for 5-10 minutes.

  • PhTX-74 Application: Prepare the working concentration of PhTX-74 (e.g., 1-10 µM) in the external solution. Perfuse the slice or culture with the PhTX-74-containing solution.

  • Data Acquisition: Continue to evoke and record EPSCs during the application of PhTX-74. Due to the use-dependent nature of the block, a train of stimuli may be required to observe the full inhibitory effect.

  • Washout: Perfuse with the control external solution to assess the reversibility of the block.

  • Analysis: Measure the amplitude of the EPSCs before, during, and after PhTX-74 application. A significant reduction in EPSC amplitude in the presence of PhTX-74 indicates a contribution from GluA2-lacking AMPA receptors.

cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Analysis A Prepare Brain Slice or Neuronal Culture C Obtain Whole-Cell Patch-Clamp Recording (V_hold = -70 mV) A->C B Prepare ACSF and Internal Solutions B->C D Record Baseline AMPA EPSCs C->D E Bath Apply PhTX-74 (1-10 µM) D->E F Record EPSCs during PhTX-74 Application E->F G Washout with Control ACSF F->G H Analyze EPSC Amplitude (Baseline vs. PhTX-74) G->H

Electrophysiology workflow with PhTX-74.

Protocol 2: Affinity Chromatography for the Depletion of GluA2-Lacking AMPA Receptors

This protocol provides a conceptual framework for using PhTX-74 immobilized on a solid support to selectively remove GluA2-lacking AMPA receptors from a solubilized membrane protein preparation.

Objective: To create an affinity matrix with PhTX-74 to deplete GluA2-lacking AMPA receptors from a protein lysate.

Materials:

  • Affinity Resin: NHS-activated Sepharose or similar amine-reactive resin.

  • PhTX-74: Requires a derivative with a primary amine for coupling.

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3.

  • Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0.

  • Wash Buffer: Alternating high pH (e.g., coupling buffer) and low pH (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) buffers.

  • Binding/Wash Buffer (BWB): 50 mM Tris-HCl, 150 mM NaCl, 1% (w/v) n-Dodecyl-β-D-maltoside (DDM), pH 7.4.

  • Elution Buffer: High salt (e.g., BWB + 1 M NaCl) or a competitive ligand (e.g., spermine).

Procedure:

  • Immobilization of PhTX-74:

    • Wash the NHS-activated resin with ice-cold 1 mM HCl.

    • Dissolve the amine-containing PhTX-74 derivative in the coupling buffer.

    • Immediately mix the PhTX-74 solution with the washed resin and incubate with gentle agitation for 1-2 hours at room temperature or overnight at 4°C.

    • Block any remaining active groups by incubating the resin with the blocking buffer for 2 hours at room temperature.

    • Wash the resin extensively with alternating high and low pH wash buffers.

    • Equilibrate the PhTX-74-coupled resin with BWB.

  • Preparation of Protein Lysate:

    • Isolate cell membranes from the tissue or cell line of interest.

    • Solubilize the membrane proteins in BWB with gentle agitation for 1 hour at 4°C.

    • Clarify the lysate by centrifugation at 100,000 x g for 1 hour.

  • Affinity Depletion:

    • Incubate the clarified protein lysate with the equilibrated PhTX-74 resin with gentle agitation for 2-4 hours at 4°C.

    • Collect the flow-through, which will be depleted of high-affinity (GluA2-lacking) PhTX-74 binders.

    • Wash the resin with several column volumes of BWB to remove non-specifically bound proteins.

  • Elution (Optional):

    • To elute the bound GluA2-lacking AMPA receptors, apply the elution buffer to the column.

  • Analysis:

    • Analyze the flow-through and eluted fractions by Western blotting using antibodies specific for different AMPA receptor subunits (e.g., anti-GluA1, anti-GluA2) to confirm the selective depletion of GluA2-lacking receptors.

cluster_prep Preparation cluster_binding Binding cluster_wash Wash & Elution cluster_analysis Analysis A Couple PhTX-74 to NHS-activated Resin C Incubate Lysate with PhTX-74 Resin A->C B Prepare Solubilized Membrane Protein Lysate B->C D Collect Flow-Through (Depleted Lysate) C->D E Wash Resin with Binding Buffer C->E G Analyze Flow-Through and Eluate by Western Blot D->G F Elute Bound Proteins (Optional) E->F F->G

Affinity chromatography workflow with PhTX-74.

Concluding Remarks

Philanthotoxin-74 is a valuable pharmacological agent for probing the subunit composition of AMPA receptors. While it does not distinguish between different GluA2-containing subtypes, its high potency at GluA2-lacking receptors makes it an excellent tool for identifying their functional role in synaptic transmission and for their selective isolation from complex protein mixtures. The protocols provided here offer a framework for utilizing PhTX-74 in electrophysiological and biochemical applications. Researchers should carefully consider the concentrations used and the use-dependent nature of the block to ensure accurate interpretation of their results.

References

Application Notes and Protocols for the Use of Philanthotoxin-74 in Xenopus Oocyte Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin-74 (PhTX-74) is a synthetic analog of a polyamine toxin originally isolated from the venom of the wasp Philanthus triangulum. It is a potent, use-dependent, and non-competitive antagonist of ionotropic glutamate receptors, exhibiting subtype selectivity that makes it a valuable tool for neuropharmacological research. The Xenopus laevis oocyte expression system is a robust and widely used platform for the heterologous expression of ion channels and receptors. The large size and efficient protein expression machinery of these oocytes make them ideal for detailed electrophysiological characterization of ion channel modulators like PhTX-74.

These application notes provide a comprehensive guide to utilizing PhTX-74 in Xenopus oocyte expression systems for the study of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Mechanism of Action

PhTX-74 acts as an open-channel blocker of AMPA receptors. Its polyamine tail allows it to enter and occlude the ion channel pore when the channel is in its open, conducting state. This "use-dependent" or "activity-dependent" blockade means that the antagonist effect of PhTX-74 is more pronounced with repeated or prolonged activation of the receptor by an agonist such as glutamate. The toxin binds within the channel pore, at a site overlapping with the Q/R/N site, which is critical for determining the calcium permeability of the receptor. PhTX-74 shows a marked preference for AMPA receptors lacking the edited GluA2 subunit (Ca²⁺-permeable AMPA receptors) over those containing the edited GluA2 subunit (Ca²⁺-impermeable AMPA receptors).

Quantitative Data: PhTX-74 Inhibition of AMPA Receptors in Xenopus Oocytes

The following tables summarize the inhibitory potency (IC₅₀) of PhTX-74 on various recombinant AMPA receptor subtypes expressed in Xenopus oocytes, as determined by two-electrode voltage clamp (TEVC) electrophysiology.

Table 1: IC₅₀ Values of PhTX-74 for Homomeric and Heteromeric AMPA Receptors in the Presence of TARP γ-2 [1]

Receptor Subunit CompositionIC₅₀ (nM)
Homomeric GluA1252
Homomeric GluA3356
Heteromeric GluA1/A222,000 (22 µM)
Heteromeric GluA2/A322,000 (22 µM)

Data obtained from glutamate-evoked currents in Xenopus oocytes co-expressing the indicated AMPA receptor subunits and the transmembrane AMPAR regulatory protein (TARP) γ-2 (stargazin).[1]

Experimental Protocols

Preparation of Xenopus laevis Oocytes
  • Oocyte Harvesting: Surgically remove ovarian lobes from an anesthetized adult female Xenopus laevis.

  • Defolliculation:

    • Separate the ovarian lobes into small clusters of oocytes.

    • Incubate the oocytes in a calcium-free OR-2 solution containing collagenase (e.g., 2 mg/mL) for 1-2 hours with gentle agitation to remove the follicular cell layer.

    • Monitor the defolliculation process under a dissecting microscope.

    • Wash the oocytes thoroughly with OR-2 solution and then with standard oocyte Ringer's solution (ND96).

  • Oocyte Selection: Select healthy, stage V-VI oocytes with a clear separation of the animal (dark) and vegetal (light) poles.

  • Incubation: Incubate the oocytes in ND96 solution supplemented with antibiotics (e.g., penicillin and streptomycin) at 16-18°C.

cRNA Preparation and Microinjection
  • cRNA Synthesis: Synthesize capped cRNAs for the AMPA receptor subunits of interest from linearized cDNA templates using an in vitro transcription kit.

  • cRNA Purification and Quantification: Purify the cRNA and determine its concentration and quality.

  • Microinjection:

    • Pull microinjection needles from glass capillaries.

    • Load the needle with the desired cRNA solution (typically a mix of subunit cRNAs at a specific ratio, e.g., 1:1 for heteromers).

    • Inject approximately 50 nL of cRNA solution (containing 10-50 ng of total cRNA) into the cytoplasm of each oocyte.

    • Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

Preparation of Philanthotoxin-74 Solution
  • Stock Solution: Prepare a high-concentration stock solution of PhTX-74 (e.g., 10-100 mM) in sterile, nuclease-free water. Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the recording buffer (e.g., ND96). It is advisable to prepare a series of concentrations to determine a dose-response curve.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Setup:

    • Place a cRNA-injected oocyte in a recording chamber continuously perfused with recording buffer (ND96).

    • Fill two microelectrodes with 3 M KCl (resistance of 0.5-2 MΩ).

    • Impale the oocyte with both the voltage-sensing and current-injecting electrodes.

  • Recording:

    • Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

    • Establish a stable baseline recording.

  • Agonist and Antagonist Application:

    • Apply the AMPA receptor agonist (e.g., glutamate or kainate) at a concentration that elicits a submaximal response (e.g., EC₂₀) to monitor the current.

    • Once a stable agonist-evoked current is observed, co-apply PhTX-74 with the agonist. Due to its use-dependent nature, the block will develop over successive agonist applications.

    • To construct a dose-response curve, apply different concentrations of PhTX-74 and measure the steady-state inhibition of the agonist-evoked current.

    • Wash out the PhTX-74 with the recording buffer containing the agonist to observe the reversibility of the block.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor (Open State) Glutamate->AMPAR Binds and Opens Channel PhTX74 PhTX-74 PhTX74->AMPAR Enters Open Channel Pore AMPAR_blocked AMPA Receptor (Blocked State) AMPAR->AMPAR_blocked Use-dependent Block Ion_flow Na⁺/Ca²⁺ Influx AMPAR->Ion_flow Allows No_Ion_flow Ion Flow Blocked AMPAR_blocked->No_Ion_flow

Caption: Mechanism of use-dependent block of AMPA receptors by PhTX-74.

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Inject Inject AMPA Receptor cRNA Oocyte_Harvest->cRNA_Inject Incubate Incubate Oocytes (2-7 days, 16-18°C) cRNA_Inject->Incubate TEVC_Setup Two-Electrode Voltage Clamp Setup Incubate->TEVC_Setup Baseline Establish Baseline (Holding Potential -70mV) TEVC_Setup->Baseline Agonist_App Apply Agonist (e.g., Glutamate) Baseline->Agonist_App PhTX74_App Co-apply PhTX-74 with Agonist Agonist_App->PhTX74_App Record_Current Record Ion Current Agonist_App->Record_Current Washout Washout PhTX74_App->Washout PhTX74_App->Record_Current Washout->Record_Current Analyze Analyze Inhibition & Dose-Response Record_Current->Analyze

Caption: Experimental workflow for PhTX-74 analysis in Xenopus oocytes.

Troubleshooting and Considerations

  • Low Receptor Expression: If agonist-evoked currents are small, consider increasing the amount of injected cRNA, using a higher quality cRNA preparation, or extending the incubation period.

  • Oocyte Viability: Poor oocyte health can affect results. Ensure proper handling, sterile solutions, and optimal incubation conditions.

  • Endogenous Channels: Xenopus oocytes possess some endogenous ion channels. It is crucial to perform control experiments on uninjected oocytes to ensure that the observed effects are specific to the expressed AMPA receptors.

  • Use-Dependency: Remember that the blocking effect of PhTX-74 will be more pronounced with repeated agonist applications. The experimental design should account for this property.

  • TARP Co-expression: The presence of TARPs can influence the pharmacology of AMPA receptors. For physiologically relevant results, co-inject cRNA for the desired TARP subunit along with the AMPA receptor subunits.

References

Methodological Considerations for Philanthotoxin 74 Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Philanthotoxin 74 (PhTX-74) is a synthetic analog of the polyamine amide toxin philanthotoxin-433, originally isolated from the venom of the Egyptian digger wasp, Philanthus triangulum. It is a potent, non-competitive, and use-dependent antagonist of ionotropic glutamate receptors (iGluRs), exhibiting a degree of selectivity for certain subtypes.[1][2] This property makes PhTX-74 a valuable pharmacological tool for the characterization of iGluRs, particularly AMPA receptors (AMPARs), and for studying their physiological and pathological roles in the central nervous system. PhTX-74 has also been shown to inhibit nicotinic acetylcholine receptors (nAChRs).[3][4]

These application notes provide detailed methodological considerations and experimental protocols for researchers utilizing PhTX-74. The information is intended to guide the design and execution of experiments in electrophysiology, calcium imaging, and binding assays to investigate the effects of PhTX-74 on its target receptors.

Data Presentation: Quantitative Analysis of PhTX-74 Activity

The inhibitory potency of PhTX-74 is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the receptor subtype and the experimental conditions.

Receptor SubtypeExperimental SystemIC50 ValueReference
Homomeric GluA1Xenopus oocytes296 nM[5][6][7]
Homomeric GluA3Xenopus oocytes263 nM[5][6][7]
Heteromeric GluA1/A2Xenopus oocytes~22 µM[2]
Heteromeric GluA2/A3Xenopus oocytes~22 µM[2]
Homomeric GluA1 (in the presence of γ-2)Xenopus oocytes356 nM[2]
Homomeric GluA3 (in the presence of γ-2)Xenopus oocytes252 nM[2]
nAChR (locust leg muscle)Native receptors18 µM (for PhTX-433)[1]
nAChR (rat)Native receptors1 µM (for PhTX-433)[1]

Note: The presence of transmembrane AMPAR regulatory proteins (TARPs), such as γ-2 (stargazin), can influence the potency of PhTX-74.[2]

Signaling Pathways and Mechanisms

This compound acts as a channel blocker of ionotropic glutamate receptors. Its mechanism of action is use-dependent, meaning it preferentially binds to and blocks the ion channel when it is in the open state. The positively charged polyamine tail of PhTX-74 is thought to enter the channel pore and interact with negatively charged residues, while the aromatic head group anchors the molecule at the channel entrance.

PhTX74_Mechanism cluster_membrane Cell Membrane Receptor AMPA Receptor (Closed State) Receptor_Open AMPA Receptor (Open State) Receptor->Receptor_Open Channel Opening Receptor_Blocked AMPA Receptor (Blocked State) PhTX74 PhTX74 Receptor_Open->PhTX74 Use-dependent binding Ion_Flow Na+/Ca2+ Influx Receptor_Open->Ion_Flow No_Ion_Flow Ion Flow Blocked Receptor_Blocked->No_Ion_Flow Glutamate Glutamate Glutamate->Receptor Binds PhTX74->Receptor_Blocked

Mechanism of use-dependent block of AMPA receptors by PhTX-74.

Experimental Protocols

Electrophysiology: Whole-Cell Patch Clamp

This protocol describes the investigation of PhTX-74's inhibitory effects on AMPA receptor currents in cultured mammalian cells (e.g., HEK293 cells) expressing specific AMPAR subunits.

Experimental Workflow:

Patch_Clamp_Workflow Cell_Culture HEK293 Cell Culture & Transfection with AMPAR subunits Prepare_Solutions Prepare External & Internal Solutions Cell_Culture->Prepare_Solutions Patch_Pipette Pull & Fill Patch Pipette Prepare_Solutions->Patch_Pipette Form_Seal Obtain GΩ Seal & Whole-Cell Configuration Patch_Pipette->Form_Seal Record_Baseline Record Baseline AMPA-evoked Currents Form_Seal->Record_Baseline Apply_PhTX74 Apply PhTX-74 at Various Concentrations Record_Baseline->Apply_PhTX74 Record_Inhibition Record Inhibited Currents Apply_PhTX74->Record_Inhibition Data_Analysis Analyze Data & Determine IC50 Record_Inhibition->Data_Analysis

Workflow for whole-cell patch clamp experiments with PhTX-74.

Materials:

  • HEK293 cells

  • Plasmids encoding AMPAR subunits (e.g., GluA1, GluA2)

  • Transfection reagent

  • External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH, osmolarity ~310 mOsm)

  • Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH, osmolarity ~290 mOsm)

  • This compound stock solution (e.g., 10 mM in water)

  • Glutamate stock solution (e.g., 100 mM in water)

  • Patch clamp setup (amplifier, micromanipulator, microscope, perfusion system)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Transfect cells with plasmids encoding the desired AMPAR subunits using a suitable transfection reagent. Co-transfect with a fluorescent protein (e.g., GFP) to identify transfected cells.

    • Plate transfected cells onto glass coverslips 24-48 hours before recording.[8]

  • Solution Preparation: Prepare and sterilize external and internal solutions. Store internal solution aliquots at -20°C.

  • Recording:

    • Transfer a coverslip with transfected cells to the recording chamber and perfuse with external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Approach a transfected cell (identified by fluorescence) and form a giga-ohm seal.

    • Rupture the membrane to achieve whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Demonstrating Use-Dependent Block:

    • Apply a brief pulse of glutamate (e.g., 10 mM for 2 ms) to evoke a baseline AMPAR-mediated current.

    • To demonstrate use-dependence, apply a train of glutamate pulses (e.g., 10 pulses at 1 Hz) in the presence of PhTX-74. The inhibition should increase with successive pulses.

  • IC50 Determination:

    • Record control currents evoked by glutamate application.

    • Apply increasing concentrations of PhTX-74 to the bath and record the inhibited currents. Allow sufficient time for equilibration at each concentration.

    • Wash out the toxin to assess reversibility.

  • Data Analysis:

    • Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of different PhTX-74 concentrations.

    • Normalize the inhibited currents to the control current.

    • Plot the normalized current as a function of PhTX-74 concentration and fit the data with a Hill equation to determine the IC50 value.[9][10]

Calcium Imaging

This protocol outlines the use of the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to AMPAR activation and its inhibition by PhTX-74.

Workflow for Calcium Imaging:

Calcium_Imaging_Workflow Cell_Plating Plate Neurons or HEK293 Cells on Coverslips Dye_Loading Load Cells with Fura-2 AM Cell_Plating->Dye_Loading Baseline_Imaging Acquire Baseline Fluorescence Ratios Dye_Loading->Baseline_Imaging Stimulation Stimulate with Glutamate Baseline_Imaging->Stimulation PhTX74_Application Apply PhTX-74 Stimulation->PhTX74_Application Stimulation_Post_PhTX74 Stimulate with Glutamate in Presence of PhTX-74 PhTX74_Application->Stimulation_Post_PhTX74 Data_Analysis Analyze Changes in [Ca2+]i Stimulation_Post_PhTX74->Data_Analysis

Workflow for calcium imaging experiments to assess PhTX-74 activity.

Materials:

  • Cultured neurons or HEK293 cells expressing Ca2+-permeable AMPARs (e.g., GluA1 homomers)

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • Glutamate

  • This compound

  • Fluorescence microscopy setup with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere.

  • Fura-2 AM Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Incubate the cells in the loading solution for 30-60 minutes at 37°C in the dark.[1][5][11]

    • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.[1][5][11]

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).

  • Experiment:

    • Perfuse the cells with a solution containing glutamate to induce calcium influx through AMPARs and record the change in the F340/F380 ratio.

    • Wash out the glutamate and allow the [Ca2+]i to return to baseline.

    • Apply PhTX-74 to the cells for a few minutes.

    • Re-apply glutamate in the continued presence of PhTX-74 and record the change in the F340/F380 ratio.

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio in response to glutamate before and after the application of PhTX-74.

    • The reduction in the calcium response in the presence of PhTX-74 indicates its inhibitory effect.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of PhTX-74 for AMPA receptors using a radiolabeled ligand.

Workflow for Radioligand Binding Assay:

Binding_Assay_Workflow Membrane_Prep Prepare Cell Membranes Expressing AMPA Receptors Incubation Incubate Membranes with [3H]AMPA and Varying Concentrations of PhTX-74 Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Analyze Data & Determine Ki Quantification->Data_Analysis

Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes prepared from cells or tissues expressing a high density of AMPA receptors.

  • Radioligand, e.g., [3H]AMPA.

  • Unlabeled ("cold") glutamate or AMPA to determine non-specific binding.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and debris.

    • Centrifuge the supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a series of tubes, add a constant amount of membrane protein, a fixed concentration of [3H]AMPA (typically near its Kd value), and increasing concentrations of unlabeled PhTX-74.

    • Include tubes for total binding (only [3H]AMPA and membranes) and non-specific binding (with an excess of cold glutamate or AMPA).

    • Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the PhTX-74 concentration.

    • Fit the data to a one-site competition model to determine the IC50 value of PhTX-74.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Concluding Remarks

This compound is a versatile tool for studying the function and pharmacology of ionotropic glutamate receptors. The protocols provided here offer a starting point for investigating the effects of PhTX-74 using standard neuropharmacological techniques. Researchers should optimize these protocols for their specific experimental systems and research questions. Careful consideration of the receptor subtype, the presence of auxiliary subunits, and the use-dependent nature of PhTX-74's action is crucial for the accurate interpretation of experimental results.

References

Troubleshooting & Optimization

optimizing Philanthotoxin 74 concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Philanthotoxin 74 (PhTX-74) in experimental settings. Find answers to frequently asked questions, troubleshoot common issues, and access detailed protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (PhTX-74) is a synthetic analog of a polyamine toxin originally isolated from the venom of the Philanthus triangulum wasp.[1] Its primary mechanism of action is the non-competitive, use-dependent blockade of ionotropic glutamate receptors (iGluRs), particularly AMPA and NMDA receptors.[2] It functions by physically occluding the ion channel pore, thereby preventing the influx of cations like Na+ and Ca2+.[2]

Q2: Which specific receptor subtypes does PhTX-74 target?

A2: PhTX-74 exhibits selectivity for specific AMPA receptor (AMPAR) subunit compositions. It is a potent antagonist of homomeric GluA1 and GluA3 receptors.[3][4][5] Its potency is significantly lower for heteromeric GluA1/2 and GluA2/3 receptors.[3][6] Notably, PhTX-74 has minimal effect on homomeric GluA2 receptors, making it a valuable tool for studying Ca2+-permeable, GluA2-lacking AMPARs.[7]

Q3: What is a typical starting concentration for an experiment?

A3: The optimal concentration of PhTX-74 is highly dependent on the specific AMPAR subunits expressed in your model system.

  • For targeting homomeric GluA1 or GluA3 receptors , a starting concentration in the range of 300 nM to 1 µM is recommended, based on reported IC50 values.[1][3][4][5][8]

  • For targeting heteromeric GluA1/2 or GluA2/3 receptors , a much higher concentration in the range of 10 µM to 100 µM may be necessary.[6][7][9] Always perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: How should I prepare and store PhTX-74?

A4: PhTX-74 is soluble in both water and DMSO up to 100 mM.[3][10]

  • Storage of Powder: The solid form should be stored desiccated at room temperature.[3]

  • Stock Solutions: To prepare a stock solution (e.g., 10 mM or 100 mM), dissolve the required amount of PhTX-74 powder in high-quality sterile water or DMSO.[11]

  • Storage of Stock Solutions: It is critical to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect or weaker-than-expected inhibition. Incorrect Receptor Subtype: Your experimental model may primarily express GluA2-containing AMPARs, which are less sensitive to PhTX-74.Verify the AMPAR subunit composition of your model system (e.g., via qPCR or Western blot). Consider using a different antagonist if your target is insensitive.
Inadequate Concentration: The concentration of PhTX-74 may be too low to inhibit the target receptors effectively.Perform a dose-response experiment, testing a range of concentrations from nanomolar to high micromolar (e.g., 100 nM to 300 µM) to determine the IC50 in your system.[7][9]
Compound Degradation: The PhTX-74 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from the powder. Ensure proper aliquoting and storage at -20°C or -80°C.[7][12]
Presence of TARPs: Transmembrane AMPAR regulatory proteins (TARPs) can alter the pharmacology of AMPARs and may influence PhTX-74 potency.Be aware that the presence or absence of TARPs like γ-2 (stargazin) can affect results.[6][9] This is a complex variable that may require advanced characterization of your system.
Signs of cellular toxicity or off-target effects. Concentration Too High: High micromolar concentrations required for some receptor subtypes may lead to off-target effects or cytotoxicity.Determine the lowest effective concentration through a careful dose-response curve. Include appropriate vehicle controls and assess cell viability (e.g., using a live/dead stain or MTT assay).
Solvent Toxicity: If using DMSO to prepare the stock solution, the final concentration of DMSO in the working solution may be too high for your cells.Ensure the final concentration of DMSO in your cell culture medium or assay buffer is low, typically less than 0.5%, to avoid solvent-induced toxicity.[12]
Precipitation of the compound in working solution. Solubility Issues: The compound may be precipitating when diluted from a concentrated stock into an aqueous experimental buffer.When diluting from a DMSO stock, it is recommended to perform the dilution in a stepwise manner to avoid rapid concentration changes that can cause precipitation.[12] If using water as the stock solvent, ensure the final working solution is filtered through a 0.22 µm filter before use.[7]

Quantitative Data Summary

The inhibitory potency of PhTX-74 varies significantly depending on the subunit composition of the AMPA receptor. The following table summarizes reported half-maximal inhibitory concentrations (IC50).

Target Receptor SubunitExperimental SystemReported IC50
Homomeric GluA1 (GluR1)Xenopus Oocytes~296 nM[1][3][4][5][8]
Homomeric GluA3 (GluR3)Xenopus Oocytes~263 nM[1][3][4][5][8]
Heteromeric GluA1/A2Xenopus Oocytes~22-30 µM[6][7][9]
Heteromeric GluA2/A3Xenopus Oocytes~22-30 µM[6][7][9]
Homomeric GluA2Xenopus Oocytes>300 µM (virtually inert)[7]

Key Diagrams and Workflows

PhTX-74 Mechanism of Action

PhTX74_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR Ca2+-Permeable AMPA Receptor (GluA2-lacking) Glutamate->AMPAR Activates Ca_Influx Ca2+ Influx AMPAR->Ca_Influx Mediates Excitotoxicity Downstream Excitotoxicity (e.g., JNK activation) Ca_Influx->Excitotoxicity Triggers PhTX74 PhTX-74 PhTX74->AMPAR Blocks Channel Pore

Caption: PhTX-74 blocks Ca2+-permeable AMPA receptors, preventing excitotoxicity.

Experimental Workflow for Concentration Optimization

PhTX74_Workflow prep_stock 1. Prepare 100 mM Stock in DMSO/H2O prep_work 2. Prepare Serial Dilutions (e.g., 100 µM to 100 nM) prep_stock->prep_work assay 4. Apply Agonist + PhTX-74 (e.g., Glutamate) prep_work->assay cell_prep 3. Prepare Cell Model (e.g., Cultured Neurons) cell_prep->assay measure 5. Measure Response (Ca2+ Imaging / Electrophysiology) assay->measure analyze 6. Analyze Data & Generate Dose-Response Curve measure->analyze determine 7. Determine IC50 & Select Optimal Concentration analyze->determine

Caption: Workflow for determining the optimal PhTX-74 concentration.

Troubleshooting Logic Flow

PhTX74_Troubleshooting start Experiment Shows No PhTX-74 Effect q1 Is the target receptor known to be sensitive? start->q1 check_subtype Verify AMPAR subunit expression q1->check_subtype No / Unsure q2 Was a full dose-response curve performed? q1->q2 Yes check_subtype->q1 increase_conc Increase concentration range (up to >100 µM) q2->increase_conc No q3 Is the stock solution fresh and properly stored? q2->q3 Yes increase_conc->q2 remake_stock Prepare fresh stock; aliquot and freeze q3->remake_stock No end Problem Resolved q3->end Yes remake_stock->q3

Caption: A logical approach to troubleshooting lack of PhTX-74 effect.

Experimental Protocols

Protocol 1: Preparation of PhTX-74 Stock and Working Solutions

This protocol details the preparation of a 100 mM stock solution in DMSO and subsequent dilution to a 100 µM working solution.

Materials:

  • This compound (PhTX-74) dihydrochloride (MW: 507.54 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free water or appropriate experimental buffer (e.g., ACSF, HBSS)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate Amount for Stock Solution: To prepare 100 µL of a 100 mM stock solution, weigh out 5.08 mg of PhTX-74 powder.

    • Calculation: 0.1 L * 0.1 mol/L * 507.54 g/mol = 5.0754 g/L = 5.08 mg/mL

  • Dissolve the Powder: Add the 5.08 mg of PhTX-74 to a sterile microcentrifuge tube. Add 100 µL of anhydrous DMSO. Vortex thoroughly until the powder is completely dissolved.

  • Aliquot and Store Stock Solution: Dispense the 100 mM stock solution into single-use aliquots (e.g., 2 µL) in sterile microcentrifuge tubes. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7] Avoid repeated freeze-thaw cycles.

  • Prepare Working Solution (Example: 100 µM): To prepare 1 mL of a 100 µM working solution, thaw one 2 µL aliquot of the 100 mM stock solution. Add 1 µL of the stock to 999 µL of your final experimental buffer.

    • This creates a 1:1000 dilution and a final DMSO concentration of 0.1%, which is well-tolerated by most cell types.

  • Final Mixing: Vortex the working solution gently before applying it to your experimental preparation. For cell culture, it is advisable to filter the final working solution through a 0.22 µm syringe filter.

Protocol 2: Calcium Imaging Assay to Determine PhTX-74 Potency

This protocol provides a general method for assessing the inhibitory effect of PhTX-74 on AMPA receptor-mediated calcium influx in cultured cells using a fluorescent calcium indicator.

Materials:

  • Cultured cells expressing target AMPA receptors (e.g., primary neurons or a stable cell line).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Cal-520 AM).[13]

  • Pluronic F-127 (for AM ester dyes).

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • AMPA receptor agonist (e.g., Glutamate or AMPA).

  • PhTX-74 working solutions at various concentrations.

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Cell Plating: Plate cells onto a 96-well, black-walled, clear-bottom plate suitable for fluorescence measurements and culture them to the desired confluency.

  • Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium from the cells, wash once with HBSS, and add the dye-loading solution. Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash and Recovery: Gently wash the cells two to three times with fresh HBSS to remove excess dye. Add fresh HBSS and allow the cells to recover for 20-30 minutes at room temperature to permit complete de-esterification of the dye.

  • Compound Pre-incubation: Remove the HBSS and add PhTX-74 working solutions at a range of final concentrations (e.g., 1 nM to 300 µM), including a vehicle-only control. Incubate for 10-20 minutes.

  • Measure Fluorescence: Place the plate in the fluorescence plate reader or on the microscope stage.

    • Baseline Reading: Measure the baseline fluorescence (F0) for 10-20 seconds.

    • Agonist Addition: Add the AMPA receptor agonist (e.g., Glutamate at a pre-determined EC80 concentration) to all wells.

    • Post-stimulation Reading: Immediately begin measuring the fluorescence signal (F) continuously for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence for each well, typically expressed as the ratio ΔF/F0 = (F_peak - F0) / F0.

    • Normalize the responses to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the logarithm of the PhTX-74 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

troubleshooting inconsistent Philanthotoxin 74 results

Author: BenchChem Technical Support Team. Date: December 2025

Philanthotoxin 74 (PhTX-74) Technical Support Center

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies in experiments involving this compound (PhTX-74).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (PhTX-74) is a synthetic analog of a polyamine toxin originally isolated from the venom of the Philanthus triangulum wasp.[1] Its primary mechanism of action is the blockage of ionotropic glutamate receptors (iGluRs), including AMPA, kainate, and NMDA receptors.[2] PhTX-74 acts as a non-competitive, voltage-dependent, and use-dependent open-channel blocker.[2][3] This means it enters and physically obstructs the ion channel pore only when the receptor is activated by an agonist like glutamate, and its blocking efficiency can be influenced by the membrane potential.[2][3]

Q2: What are the primary molecular targets of PhTX-74?

A2: PhTX-74 is most widely recognized as an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors (AMPARs).[4][5] It shows selectivity for AMPARs lacking the GluA2 subunit, which are permeable to calcium ions. However, its selectivity can be complex and dependent on the full subunit composition of the receptor. It also demonstrates activity at other iGluRs and nicotinic acetylcholine receptors (nAChRs).[2]

Q3: How should I prepare and store PhTX-74 solutions?

A3: PhTX-74 is typically supplied as a solid (dihydrochloride salt) and is soluble in water and DMSO up to 100 mM.[1] For stock solutions, use high-purity water or DMSO. It is recommended to prepare fresh solutions for each experiment, but if storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or below to minimize freeze-thaw cycles. The solid form is stable for years when stored desiccated at room temperature.[1]

Troubleshooting Guide for Inconsistent Results

Q1: My measured IC50 value for PhTX-74 is significantly different from published values. What are the potential causes?

A1: Discrepancies in IC50 values are a common issue and can arise from several experimental variables. Consult the table below for expected ranges and consider the following factors:

  • Receptor Subunit Composition: The potency of PhTX-74 is highly dependent on the subunit makeup of the AMPA receptor. Receptors lacking the GluA2 subunit are generally much more sensitive to PhTX-74 (nanomolar range) than GluA2-containing receptors (micromolar range).[5]

  • Transmembrane AMPAR Regulatory Proteins (TARPs): The presence of auxiliary proteins like TARPs (e.g., stargazin/γ-2) can alter the pharmacology of AMPARs and affect PhTX-74 potency.[5]

  • Membrane Potential: As a voltage-dependent blocker, the holding potential in electrophysiology experiments will directly impact the degree of block and the apparent IC50.[2]

  • Agonist Concentration and Application: Since PhTX-74 is a use-dependent blocker, the concentration of the agonist (e.g., glutamate) and the duration of its application can affect the observed inhibition.[3]

  • pH of External Solution: The polyamine tail of PhTX-74 has nitrogen atoms that can be protonated. Changes in extracellular pH can alter the charge of the molecule, affecting its ability to enter and block the channel pore.

Quantitative Data: PhTX-74 Potency (IC50) at Different AMPAR Subtypes

Receptor Subunit CompositionAuxiliary SubunitReported IC50Expression SystemReference
Homomeric GluA1γ-2356 nMXenopus Oocytes[5]
Homomeric GluA3γ-2252 - 263 nMXenopus Oocytes[4][5]
Heteromeric GluA1/GluA2γ-222 µMXenopus Oocytes[5]
Heteromeric GluA2/GluA3γ-222 µMXenopus Oocytes[5]

Q2: I am observing high variability between my experimental repeats. What should I investigate?

A2: High variability can undermine the reliability of your data. Here is a checklist of potential sources of inconsistency:

  • Solution Stability: Ensure that stock solutions are properly stored and have not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions for each experiment from a stable stock.

  • Purity of PhTX-74: Verify the purity of your PhTX-74 compound, as impurities can lead to unpredictable effects.

  • Cell Health and Passage Number: Use cells from a consistent passage number range. Changes in cell health or receptor expression levels with prolonged culture can introduce variability.

  • Buffer Composition: Maintain strict consistency in the composition of all experimental buffers, including ion concentrations (especially Ca²⁺ and Mg²⁺) and pH.

  • Experiment Timing: For use-dependent blockers, the timing of drug application relative to agonist stimulation is critical. Ensure this is precisely controlled in every repeat.

Q3: The inhibitory effect of PhTX-74 in my assay appears to be "use-dependent." Is this an expected phenomenon?

A3: Yes, this is a defining characteristic of PhTX-74 and other polyamine toxins.[3] Use-dependence means the toxin requires the channel to be open to gain access to its binding site within the pore.[3] Therefore, the degree of inhibition will be greater in channels that are frequently activated compared to those that are quiescent.[6][7] If your experimental design involves repeated stimulation, you should expect to see a cumulative increase in block until an equilibrium is reached.

Visualized Guides and Protocols

Diagram: PhTX-74 Mechanism of Action

PhTX74_Mechanism cluster_extracellular Extracellular Space receptor_closed AMPAR (Closed) receptor_open AMPAR (Open) + Glutamate receptor_closed->receptor_open Activates receptor_blocked AMPAR (Blocked) receptor_open->receptor_blocked Blocks Pore ion_in Ion Influx (Na+, Ca2+) receptor_open->ion_in no_ion No Ion Influx receptor_blocked->no_ion glutamate Glutamate glutamate->receptor_closed Binds phtx74 PhTX-74 phtx74->receptor_open Enters Open Channel

Caption: Mechanism of use-dependent block by PhTX-74.

Diagram: Troubleshooting Flowchart for Inconsistent IC50 Values

Troubleshooting_IC50 cluster_protocol Protocol Checks cluster_reagents Reagent Checks start Inconsistent IC50 Results check_receptor Verify Receptor Composition (Subunits, TARPs) start->check_receptor check_protocol Review Experimental Protocol start->check_protocol check_reagents Assess Reagent Quality start->check_reagents end_node Consistent Results check_receptor->end_node Issue Resolved holding_potential Is Holding Potential Consistent? check_protocol->holding_potential Issue Resolved phtx_purity Check PhTX-74 Purity and Lot Number check_reagents->phtx_purity Issue Resolved agonist_app Is Agonist Application (Conc., Duration) Identical? holding_potential->agonist_app Issue Resolved buffer_ph Is Buffer pH & Composition (e.g., Ca2+) Constant? agonist_app->buffer_ph Issue Resolved buffer_ph->end_node Issue Resolved phtx_storage Review Stock Solution Storage & Age phtx_purity->phtx_storage Issue Resolved phtx_storage->end_node Issue Resolved

Caption: A logical guide to troubleshooting variable PhTX-74 IC50 data.

Key Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the key steps for assessing PhTX-74 inhibition of recombinant AMPA receptors expressed in Xenopus laevis oocytes.

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate stage V–VI oocytes from Xenopus laevis.

    • Inject oocytes with cRNA encoding the desired AMPA receptor subunits (e.g., GluA1 and GluA2) and any auxiliary subunits (e.g., γ-2). Use a 1:1 ratio for heteromeric receptors.

    • Incubate injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

  • Solutions and Reagents:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES. Adjust pH to 7.4.

    • Agonist Solution: Prepare a stock solution of L-glutamate (e.g., 100 mM) in ND96. Dilute to a working concentration (e.g., 100 µM, which should elicit a submaximal response) in ND96 on the day of the experiment.

    • PhTX-74 Solutions: Prepare a high-concentration stock (e.g., 10-100 mM) in water. Create a series of dilutions in ND96 to generate a concentration-response curve.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse continuously with ND96.

    • Impale the oocyte with two glass microelectrodes (0.5–2.0 MΩ resistance) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a consistent holding potential (e.g., -60 mV or -80 mV). Critical Step: Inconsistent holding potentials will cause variability due to the voltage-dependent nature of the block.

    • Establish a baseline current by perfusing with ND96.

  • Inhibition Assay:

    • Obtain a stable control response by applying the agonist solution for a fixed duration (e.g., 5-10 seconds) followed by a washout period with ND96 until the current returns to baseline. Repeat 2-3 times to ensure a stable response.

    • To test for inhibition, pre-incubate the oocyte with a specific concentration of PhTX-74 in ND96 for a defined period (e.g., 1-2 minutes).

    • While still in the presence of PhTX-74, co-apply the agonist solution for the same duration as the control. Critical Step: As a use-dependent blocker, PhTX-74 must be present when the channel is opened by the agonist.

    • Record the peak inward current.

    • Wash the oocyte extensively with ND96 to ensure complete removal of PhTX-74 before testing the next concentration.

  • Data Analysis:

    • For each PhTX-74 concentration, calculate the percentage of inhibition relative to the control response.

    • Plot the percent inhibition against the logarithm of the PhTX-74 concentration.

    • Fit the data to a four-parameter logistic equation (e.g., using GraphPad Prism or similar software) to determine the IC50 value.

References

Technical Support Center: Philanthotoxin-74 (PhTX-74) Use-Dependent Block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Philanthotoxin-74 (PhTX-74) to study the use-dependent block of ion channels.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during electrophysiological recordings with PhTX-74.

Q1: I am not observing any blocking effect after applying PhTX-74. What could be the reason?

A1: Several factors could contribute to a lack of observable block:

  • Inappropriate Stimulation Protocol: PhTX-74 is a use-dependent blocker, meaning the ion channel must be open for the toxin to bind effectively.[1][2] If you are applying PhTX-74 to a quiescent cell without stimulating the channels to open, you will observe minimal to no block.

    • Recommendation: Implement a repetitive stimulation protocol (e.g., puff or bath application of an agonist like glutamate or kainate, or a train of depolarizing voltage steps) to activate the channels in the presence of PhTX-74. The extent of the block is dependent on the frequency of stimulation.[1]

  • Target Channel Subunit Composition: The affinity of PhTX-74 is highly dependent on the subunit composition of the target receptor. It is a potent blocker of GluA2-lacking AMPA receptors, with IC50 values in the nanomolar range.[3] Its affinity for GluA2-containing AMPA receptors is significantly lower, in the micromolar range.[3]

    • Recommendation: Verify the subunit composition of your expressed receptors or the native receptors in your preparation. Ensure the concentration of PhTX-74 is appropriate for the target.

  • Incorrect Holding Potential: The voltage-dependence of the block is a key characteristic. The block is generally more pronounced at negative membrane potentials.

    • Recommendation: Ensure your holding potential is in a range that favors channel opening and PhTX-74 binding. For AMPA receptors, holding at a negative potential (e.g., -60 mV to -80 mV) is typical.

  • Compound Degradation: Ensure the PhTX-74 stock solution is properly stored and has not degraded.

    • Recommendation: Prepare fresh aliquots of PhTX-74 and store them under appropriate conditions.

Q2: The degree of block I'm observing is highly variable between experiments. How can I improve consistency?

A2: Variability in use-dependent block experiments often stems from inconsistencies in the experimental conditions:

  • Stimulation Frequency and Duration: The rate and duration of channel activation directly impact the degree of block.

    • Recommendation: Standardize your stimulation protocol across all experiments. This includes the frequency, duration, and concentration of agonist application or the parameters of the voltage-step protocol.

  • Cell Health and Recording Stability: Unhealthy cells or unstable recordings can lead to fluctuating currents, masking the true effect of the blocker.

    • Recommendation: Monitor cell health and recording parameters such as access resistance and holding current throughout the experiment. Only include data from stable recordings in your analysis.[4] Differences in intracellular solution composition can also affect cell stability.[5]

  • Pipette Drift: Mechanical drift of the patch pipette can alter the seal and recording quality over time.[5]

    • Recommendation: Ensure the micromanipulator is securely fastened and that the recording setup is free from vibrations.[6]

Q3: I see a significant "tonic" block before I even start my stimulation protocol. Is this expected?

A3: While PhTX-74 is primarily a use-dependent blocker, some level of tonic block can occur, especially at higher concentrations. This is due to the blocker binding to channels that are in a resting or closed state, albeit with much lower affinity.

  • Recommendation: To isolate the use-dependent component, first measure the tonic block with a very low frequency of stimulation (e.g., one pulse every 30-60 seconds). Then, apply a high-frequency stimulation protocol to measure the additional, use-dependent (phasic) block.

Q4: How can I confirm that the block I am seeing is truly use-dependent?

A4: To confirm use-dependence, you can perform the following control experiment:

  • Incubate your preparation with PhTX-74 in the absence of any stimulation for a set period.

  • Apply a single test pulse to measure the initial level of block (tonic block).

  • Then, apply a train of high-frequency stimuli and observe the progressive increase in the block with each pulse.

  • You can also compare the rate of block at different stimulation frequencies; a faster and more profound block at higher frequencies is a hallmark of use-dependence.[1]

Quantitative Data Presentation

The following table summarizes the inhibitory potency of PhTX-74 on various AMPA receptor subtypes. Note that kinetic parameters like on- and off-rates are not extensively reported in the literature for PhTX-74.

Receptor SubtypeExpression SystemIC50Reference
Homomeric GluA1Xenopus oocytes296 nM[3]
Homomeric GluA3Xenopus oocytes263 nM[3]
Heteromeric GluA1/GluA2Xenopus oocytes22 µM[3]
Heteromeric GluA2/GluA3Xenopus oocytes22 µM[3]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Characterizing Use-Dependent Block of PhTX-74 on AMPA Receptors

This protocol is designed for cultured neurons or heterologous expression systems (e.g., HEK293 cells) expressing AMPA receptors.

1. Solutions and Reagents:

  • External Solution (aCSF): (in mM) 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH. Osmolarity ~310-320 mOsm.[7]

  • Internal Solution: (in mM) 130 Cs-Gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl₂, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Osmolarity ~290-300 mOsm.[8]

  • Agonist: L-Glutamate (10 mM stock in water).

  • Antagonist: Philanthotoxin-74 (1 mM stock in water).

2. Electrophysiological Recording:

  • Prepare patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with internal solution.[5]

  • Establish a stable whole-cell recording configuration.

  • Hold the cell at a membrane potential of -70 mV.

  • Continuously perfuse the cell with the external solution.

3. Experimental Procedure:

  • Baseline Recording:

    • Apply a brief (2-5 ms) puff of glutamate (100 µM) to the cell every 20 seconds to elicit a stable baseline AMPA receptor-mediated current.

    • Record at least 10-15 stable baseline responses.

  • Application of PhTX-74 and Use-Dependent Block:

    • Switch the perfusion to an external solution containing the desired concentration of PhTX-74 (e.g., 300 nM for GluA2-lacking receptors).

    • Continue to apply the glutamate puffs at the same frequency (0.05 Hz).

    • Observe the progressive decrease in the peak amplitude of the current with each subsequent glutamate application. This demonstrates the tonic and initial phase of use-dependent block.

  • Frequency-Dependence Test (Optional but Recommended):

    • After the block at 0.05 Hz has reached a steady state, increase the frequency of glutamate application to 1 Hz.

    • A further, more rapid decrease in current amplitude will confirm the frequency-dependent nature of the block.[1]

  • Washout:

    • Switch the perfusion back to the control external solution (without PhTX-74).

    • Continue to stimulate the cell to observe the reversal of the block. The recovery from block is also use-dependent.

4. Data Analysis:

  • Measure the peak amplitude of the inward current for each response.

  • Normalize the current amplitudes to the average baseline amplitude.

  • Plot the normalized current amplitude against time or pulse number to visualize the onset of the block.

  • The rate of block can be fitted with an exponential function to determine the time constant of inhibition at different stimulation frequencies.

Visualizations

Signaling Pathway of Use-Dependent Block

G cluster_channel Ion Channel States Resting/Closed Resting/Closed Open Open Resting/Closed->Open Agonist Binding Open->Resting/Closed Agonist Unbinding Blocked Blocked Open->Blocked PhTX-74 Binding PhTX_free PhTX-74 (Free)

Caption: Mechanism of use-dependent block by PhTX-74.

Experimental Workflow for Patch-Clamp Analysis

G A Establish Whole-Cell Patch-Clamp Recording B Record Stable Baseline (Low-Frequency Agonist Puffs) A->B C Perfuse with PhTX-74 (Continue Low-Frequency Puffs) B->C D Observe Progressive Block C->D E Increase Stimulation Frequency (e.g., to 1 Hz) D->E F Observe Enhanced Block E->F G Washout with Control Solution (Continue Stimulation) F->G H Monitor Recovery from Block G->H I Data Analysis H->I

Caption: Workflow for characterizing PhTX-74 use-dependent block.

Logical Relationship of Use-Dependent Block

G cluster_conditions Required Conditions Channel_Activation Channel Activation (Agonist/Voltage) Block Channel Block Channel_Activation->Block PhTX_Present PhTX-74 Present in Extracellular Space PhTX_Present->Block

Caption: Logical conditions for observing use-dependent block.

References

Philanthotoxin-74 (PhTX-74) Inhibition: A Technical Guide to Duration and Reversibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Philanthotoxin-74 (PhTX-74). This resource is designed for researchers, scientists, and drug development professionals utilizing PhTX-74 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in understanding the duration and reversibility of PhTX-74 inhibition of ionotropic glutamate and nicotinic acetylcholine receptors.

Frequently Asked Questions (FAQs)

Q1: Is the inhibitory effect of PhTX-74 reversible?

Yes, the inhibitory action of philanthotoxins, including PhTX-74, is generally considered to be reversible.[1] Complete washout of the toxin can be achieved, although the time required for full recovery can vary depending on the receptor subtype and experimental conditions.

Q2: What does it mean that PhTX-74 is a "use-dependent" inhibitor?

Use-dependence means that the receptor channel must be open for PhTX-74 to bind and exert its blocking effect.[2] The toxin enters and occludes the ion channel pore when it is in the open conformation, which is typically induced by the presence of an agonist like glutamate or acetylcholine.[2] Consequently, the rate and extent of block are dependent on the frequency of channel activation.

Q3: How long does it take for the effects of PhTX-74 to reverse after washout?

The recovery from PhTX-74 block is also use-dependent and can be a slow process. For the related compound Philanthotoxin-343 (PhTX-343) acting on GluR6(Q) kainate receptors, recovery from block at -60 mV in the continued presence of an agonist was observed to be slow, with a double-exponential time course. Extrapolation suggested that full recovery could take more than 8 minutes.[1] For AMPA receptors in hippocampal neurons, recovery of evoked excitatory postsynaptic currents (eEPSCs) to baseline levels after philanthotoxin application was observed within 300 seconds (5 minutes) with continued stimulation at 0.1 Hz.[2][3]

Q4: Does membrane voltage affect the reversibility of PhTX-74?

Yes, membrane potential can significantly influence the recovery from block. For PhTX-343 on GluR6(Q) receptors, hyperpolarization has been shown to accelerate recovery. The rate of recovery from block by external PhTX-343 increased 6-fold on hyperpolarization from -40 mV to -100 mV.[4] This voltage-dependence of recovery suggests that the toxin can be "pushed" through the channel pore at negative potentials, facilitating its unbinding.

Q5: I am not seeing a complete or rapid reversal of the PhTX-74 block in my experiment. What could be the issue?

Several factors can contribute to incomplete or slow recovery:

  • Insufficient Washout Period: Ensure you are washing out the toxin for a sufficient duration. As noted, recovery can be slow and may require several minutes.

  • Lack of Agonist During Washout: Since recovery is use-dependent, the presence of an agonist is necessary to open the channel and allow the toxin to unbind and exit the pore.[1] Washing out in a resting state (without agonist) can lead to the toxin being "trapped" in the closed channel.

  • Inadequate Stimulation Frequency: For evoked responses, a higher frequency of stimulation during the washout period can accelerate recovery.[2][3]

  • Membrane Potential: If your experimental design allows, holding the membrane at a more hyperpolarized potential during washout can enhance the rate of recovery.[4]

  • Receptor Subtype: Different receptor subtypes may exhibit different unbinding kinetics for PhTX-74.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the inhibition by PhTX-74 and its close analog, PhTX-343. Note that kinetic data for PhTX-74 is limited in the literature; therefore, data from PhTX-343 is included for reference and should be interpreted as an approximation.

Table 1: Inhibitory Potency (IC50) of PhTX-74 on AMPA Receptor Subtypes

Receptor SubtypeIC50 (nM)Experimental SystemReference
Homomeric GluA1252 - 356Xenopus oocytes (with γ-2)[5]
Homomeric GluA3252 - 356Xenopus oocytes (with γ-2)[5]
Heteromeric GluA1/A222,000Xenopus oocytes (with γ-2)[5]
Heteromeric GluA2/A322,000Xenopus oocytes (with γ-2)[5]

Table 2: Recovery Kinetics from Philanthotoxin Block

ToxinReceptorExperimental ConditionRecovery Time Constant(s)Reference
PhTX-343GluR6(Q)-60 mV, with agonistτ1 = 6.5 ± 1.2 s, τ2 = 85.0 ± 18.6 s[1]
PhilanthotoxinAMPA-R (GluR2-deficient)0.1 Hz stimulationRecovery to baseline in ~300 s[2][3]

Experimental Protocols

Protocol for Assessing Reversibility of PhTX-74 Inhibition using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Preparation: Prepare Xenopus oocytes expressing the receptor of interest.

  • Solutions:

    • Recording Solution (Control): Standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).

    • Agonist Solution: Recording solution containing the appropriate agonist at a concentration that elicits a stable current (e.g., EC50 concentration).

    • PhTX-74 Solution: Agonist solution containing PhTX-74 at the desired concentration.

  • Electrophysiological Recording:

    • Clamp the oocyte at a holding potential of -60 mV.

    • Establish a stable baseline current by perfusing with the agonist solution.

    • Apply the PhTX-74 solution and record the inhibition of the agonist-induced current until a steady-state block is achieved.

  • Washout and Recovery:

    • Switch the perfusion back to the agonist solution (without PhTX-74).

    • Continuously record the current during the washout period to monitor the recovery of the response. The duration of the washout should be sufficient to observe a plateau in the recovery, which may take several minutes.

  • Data Analysis:

    • Measure the current amplitude at baseline (before PhTX-74), at steady-state block, and at various time points during the washout.

    • Plot the percentage of recovery over time.

    • Fit the recovery phase to a single or double exponential function to determine the time constant(s) of recovery.

Troubleshooting Guide for Reversibility Experiments
IssuePossible CauseSuggested Solution
No or very slow recovery Insufficient agonist during washout.Ensure that the agonist is present in the washout solution to allow for channel opening and toxin egress.
Toxin is "trapped" in a closed state.Increase the frequency of agonist application or use a continuous perfusion of agonist during washout.
Membrane potential is not optimal for unbinding.If feasible, try holding the membrane at a more hyperpolarized potential during the washout phase.
Incomplete recovery Insufficient washout time.Extend the duration of the washout period. Monitor the recovery until a stable plateau is reached.
Receptor desensitization.Ensure that the agonist concentration and application protocol are not causing significant receptor desensitization that could be mistaken for incomplete recovery.
Rundown of the current.Monitor the stability of the baseline current before and after the experiment to ensure that the observed effect is not due to a general decline in receptor activity.

Visualizations

Signaling Pathway of PhTX-74 Inhibition

PhTX74_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Glutamate) Receptor_Closed Receptor (Closed State) Agonist->Receptor_Closed Binds PhTX74 PhTX-74 Receptor_Open Receptor (Open State) PhTX74->Receptor_Open Enters Pore Receptor_Closed->Receptor_Open Opens Receptor_Open->Receptor_Closed Closes Receptor_Blocked Receptor (Blocked State) Receptor_Open->Receptor_Blocked Blocks Receptor_Blocked->Receptor_Open Unbinds (Reversible) Ion_Flux No Ion Flux Receptor_Blocked->Ion_Flux

Caption: Mechanism of use-dependent block by PhTX-74.

Experimental Workflow for Assessing Reversibility

Reversibility_Workflow Start Start Experiment Baseline 1. Establish Stable Baseline (Agonist Application) Start->Baseline Apply_PhTX 2. Apply PhTX-74 (with Agonist) Baseline->Apply_PhTX Washout 3. Washout PhTX-74 (with Agonist) Apply_PhTX->Washout Monitor 4. Monitor Recovery of Current Washout->Monitor Analyze 5. Analyze Data (Calculate Recovery Time Constant) Monitor->Analyze End End Experiment Analyze->End

Caption: Workflow for a PhTX-74 washout experiment.

Logical Relationship of Factors Affecting Reversibility

Reversibility_Factors Reversibility Rate of Recovery from PhTX-74 Block Use_Dependence Use-Dependence Reversibility->Use_Dependence Voltage_Dependence Voltage-Dependence Reversibility->Voltage_Dependence Receptor_Subtype Receptor Subtype Reversibility->Receptor_Subtype Agonist_Presence Agonist Presence during Washout Use_Dependence->Agonist_Presence Stimulation_Freq Stimulation Frequency Use_Dependence->Stimulation_Freq Membrane_Potential Membrane Potential Voltage_Dependence->Membrane_Potential Binding_Kinetics Intrinsic Binding Kinetics (kon/koff) Receptor_Subtype->Binding_Kinetics

Caption: Factors influencing the reversibility of PhTX-74 inhibition.

References

potential toxicity of Philanthotoxin 74 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential toxicity of Philanthotoxin 74 (PhTX-74) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (PhTX-74) is a synthetic analog of a naturally occurring wasp venom toxin. Its primary mechanism of action is the potent and selective antagonism of ionotropic glutamate receptors, particularly AMPA and NMDA receptors.[1] It acts as a channel blocker, preventing the influx of ions that would normally occur upon glutamate binding.[1]

Q2: Is this compound classified as a hazardous substance?

A2: According to the available Safety Data Sheet (SDS), this compound hydrochloride is not classified as a hazardous substance under the Globally Harmonized System (GHS). Standard laboratory safety precautions should still be followed.

Q3: What are the known IC50 values for PhTX-74?

A3: The reported IC50 values for PhTX-74 are primarily for its inhibitory effect on specific glutamate receptor subtypes, not for general cytotoxicity in various cell lines. These values can vary depending on the receptor subunit composition. For example, IC50 values for homomeric GluA1 and GluA3 AMPA receptors are in the nanomolar range (252-356 nM), while for heteromeric GluA1/A2 and GluA2/A3 receptors, they are in the micromolar range (around 22 µM).[2][3]

Q4: Can PhTX-74 be toxic to cells that do not express glutamate receptors?

A4: While the primary targets of PhTX-74 are glutamate receptors, the potential for off-target effects and general cytotoxicity in cell lines that do not express these receptors has not been extensively studied. As a polyamine-like toxin, it is possible that at high concentrations, it could interact with other cellular components. It is recommended to determine the cytotoxic profile of PhTX-74 in your specific cell line of interest.

Q5: What are the signs of cytotoxicity I should look for in my cell culture when using PhTX-74?

A5: Signs of cytotoxicity can include changes in cell morphology (e.g., rounding, detachment from the culture plate), a decrease in cell proliferation, or an increase in markers of cell death such as lactate dehydrogenase (LDH) release or caspase activation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with PhTX-74 in cell culture.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values between experiments 1. Cell passage number and health: High passage numbers can lead to genetic drift and altered sensitivity.[4][5] 2. Inconsistent cell seeding density: The initial number of cells can affect the outcome of cytotoxicity assays.[6] 3. Variations in drug preparation: Inconsistent stock solution concentration or degradation of the compound.1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase. 2. Maintain a consistent cell seeding density for all experiments. Optimize this density for your specific cell line. 3. Prepare fresh stock solutions of PhTX-74 for each experiment or store aliquots at an appropriate temperature to avoid freeze-thaw cycles.
High variability between replicate wells 1. Uneven cell distribution: Improper mixing of the cell suspension before or during plating. 2. Pipetting errors: Inaccurate dispensing of cells or PhTX-74. 3. Edge effects: Evaporation in the outer wells of the microplate can concentrate the compound.1. Ensure the cell suspension is homogenous. Allow the plate to sit at room temperature for a few minutes before incubation to allow for even settling. 2. Calibrate pipettes regularly. Pre-wet pipette tips before dispensing. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
No observed effect of PhTX-74 on cell viability 1. Cell line lacks target receptors: The cell line may not express AMPA or NMDA receptors. 2. Insufficient concentration or incubation time: The concentration of PhTX-74 may be too low, or the incubation time too short to induce a cytotoxic response. 3. Compound degradation: The PhTX-74 solution may have degraded.1. Verify the expression of glutamate receptor subunits in your cell line via techniques like RT-PCR or Western blotting. 2. Perform a dose-response experiment with a wide range of PhTX-74 concentrations and vary the incubation time. 3. Use a freshly prepared solution of PhTX-74.
Unexpected cytotoxic effects at low concentrations 1. Off-target effects: PhTX-74 may be interacting with other cellular targets. 2. Contamination: The cell culture or PhTX-74 stock solution may be contaminated. 3. Solvent toxicity: The solvent used to dissolve PhTX-74 (e.g., DMSO) may be causing cytotoxicity.1. Investigate potential off-target interactions. This may be a novel finding. 2. Check for contamination in your cell culture and reagents. 3. Include a solvent control in your experiments to determine the maximum non-toxic concentration of the solvent.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound on various AMPA receptor subtypes, as determined in Xenopus oocytes. Note that these values reflect the on-target receptor antagonism and not necessarily the general cytotoxicity in mammalian cell lines.

Receptor Subtype IC50 Value Reference
Homomeric GluA1296 nM
Homomeric GluA3263 nM
Heteromeric GluA1/A2~22 µM[2][3]
Heteromeric GluA2/A3~22 µM[2][3]

Experimental Protocols

To assess the potential cytotoxicity of PhTX-74 in your specific cell culture system, the following standard assays are recommended.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of PhTX-74 concentrations. Include untreated and solvent-only controls.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2][7][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[9]

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Caspase-3/7 Activation Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Addition: After treatment, add the caspase-3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for the recommended time.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a microplate reader.[1][10]

  • Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-change in caspase activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adherence Overnight Incubation for Adherence seed_cells->adherence treat_phtx Add PhTX-74 (and controls) adherence->treat_phtx incubation Incubate for desired duration (24-72h) treat_phtx->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase Assay incubation->caspase readout Measure Absorbance/ Fluorescence/Luminescence mtt->readout ldh->readout caspase->readout analysis Calculate % Viability/ Cytotoxicity & IC50 readout->analysis

Caption: Experimental workflow for assessing the cytotoxicity of PhTX-74.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol glutamate Glutamate ampa_receptor AMPA Receptor (Ion Channel) glutamate->ampa_receptor Activates phtx74 PhTX-74 phtx74->ampa_receptor Blocks ion_influx Ion Influx (e.g., Na+, Ca2+) ampa_receptor->ion_influx Allows downstream Downstream Signaling (e.g., CaMKII activation) ion_influx->downstream cellular_response Cellular Response (e.g., Depolarization, LTP) downstream->cellular_response troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent IC50 Value cell_issues Cell Health/ Passage start->cell_issues seeding_density Seeding Density start->seeding_density drug_prep Drug Preparation start->drug_prep assay_protocol Assay Protocol start->assay_protocol check_cells Use low passage cells, ensure viability cell_issues->check_cells standardize_seeding Standardize cell count seeding_density->standardize_seeding fresh_drug Prepare fresh dilutions drug_prep->fresh_drug consistent_protocol Adhere to SOP assay_protocol->consistent_protocol

References

Technical Support Center: Working with Synthetic Philanthotoxin-74 (PhTX-74)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic Philanthotoxin-74 (PhTX-74). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of PhTX-74 in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the successful application of this potent AMPA receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is synthetic Philanthotoxin-74 and what is its primary mechanism of action?

A1: Synthetic Philanthotoxin-74 (PhTX-74) is a synthetic analog of a naturally occurring polyamine toxin found in the venom of the wasp Philanthus triangulum. Its primary mechanism of action is the blockade of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It acts as a non-competitive antagonist, physically occluding the ion channel pore, thereby preventing ion flux and neuronal depolarization.

Q2: What is the selectivity profile of PhTX-74 for different AMPA receptor subtypes?

A2: PhTX-74 exhibits a degree of selectivity for different AMPA receptor subunit compositions. It is a potent inhibitor of homomeric GluA1 and GluA3 receptors, with IC50 values in the nanomolar range.[1] However, its potency is significantly lower for heteromeric GluA1/A2 and GluA2/A3 receptors, with IC50 values in the micromolar range.[1] It is important to note that PhTX-74's selectivity can be influenced by the presence of transmembrane AMPA receptor regulatory proteins (TARPs), such as stargazin (γ-2).[1]

Q3: What are the recommended storage and handling conditions for synthetic PhTX-74?

A3: Synthetic PhTX-74 is typically supplied as a solid. For long-term storage, it is recommended to keep it at room temperature under desiccating conditions. For experimental use, stock solutions can be prepared in high-quality sterile water or DMSO.

Q4: In which solvents is PhTX-74 soluble?

A4: PhTX-74 is soluble in both water and DMSO, typically up to a concentration of 100 mM. For most biological experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the appropriate physiological buffer.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with synthetic PhTX-74.

Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent or weaker-than-expected inhibition of AMPA receptor currents. 1. PhTX-74 Degradation: Stability of PhTX-74 in certain physiological buffers over long experiments may be a concern. Polyamines can be susceptible to oxidation. 2. Incorrect Working Concentration: The effective concentration at the target receptor may be lower than anticipated. 3. pH of External Solution: The charge state of the polyamine tail of PhTX-74 is pH-dependent, which can affect its ability to enter and block the channel pore.1. Stability: Prepare fresh dilutions of PhTX-74 in your external/perfusion solution immediately before each experiment. Avoid prolonged storage of diluted solutions. If experiments are lengthy, consider perfusing fresh PhTX-74 solution periodically. 2. Concentration: Verify the final concentration of PhTX-74 in your experimental setup. When using a perfusion system, ensure the dead volume is accounted for and that the solution has reached the tissue. Perform a concentration-response curve to determine the optimal inhibitory concentration for your specific cell type and receptor subtype. 3. pH: Ensure the pH of your external solution is stable and within the physiological range (typically 7.3-7.4). Verify that the addition of PhTX-74 does not significantly alter the pH of your solution.
Variability in results between experimental days. 1. Freeze-Thaw Cycles of Stock Solution: Repeated freezing and thawing of the DMSO stock solution can lead to degradation of the compound. 2. Inconsistent Agonist Application: The inhibitory effect of PhTX-74 is use-dependent, meaning it blocks the channel more effectively when the channel is open. Variations in the timing and duration of agonist application can lead to variable results.1. Stock Solution Handling: Aliquot your PhTX-74 stock solution into single-use volumes to minimize freeze-thaw cycles. 2. Standardized Protocol: Develop a precise and consistent protocol for agonist application. Ensure that the pre-incubation time with PhTX-74 and the timing of agonist application are kept constant across all experiments.
Observed effects are not consistent with AMPA receptor blockade. 1. Off-Target Effects: Philanthotoxins are known to have off-target effects, particularly on nicotinic acetylcholine receptors (nAChRs).[2][3][4] 2. Non-Specific Binding: At high concentrations, PhTX-74 may exhibit non-specific binding to other proteins or lipids in the preparation.1. Control Experiments: To confirm that the observed effects are due to AMPA receptor blockade, perform control experiments using a structurally unrelated AMPA receptor antagonist. If nAChRs are present in your preparation, consider co-application of a specific nAChR antagonist to isolate the effects of PhTX-74 on AMPA receptors. 2. Concentration Optimization: Use the lowest effective concentration of PhTX-74 as determined by a dose-response curve to minimize the risk of off-target and non-specific effects.
Precipitation of PhTX-74 in physiological saline. 1. Limited Solubility in High Salt Concentrations: Although soluble in water, the solubility of PhTX-74 may be reduced in physiological buffers with high salt concentrations.1. Solvent Choice: Prepare the initial stock solution in 100% DMSO. When diluting into your final physiological buffer, ensure vigorous mixing. If precipitation occurs, try a slightly higher percentage of DMSO in the final solution (e.g., 0.1-0.5%), but be mindful of potential solvent effects on your preparation.

Quantitative Data Summary

The following table summarizes the inhibitory potency of synthetic PhTX-74 on various AMPA receptor subtypes.

Receptor Subtype IC50 (nM) Experimental System Reference
Homomeric GluA1252-356Xenopus oocytes[1]
Homomeric GluA3252-356Xenopus oocytes[1]
Heteromeric GluA1/A222,000Xenopus oocytes[1]
Heteromeric GluA2/A322,000Xenopus oocytes[1]

Experimental Protocols

Protocol 1: Electrophysiological Recording of AMPA Receptor Currents in Xenopus Oocytes

Objective: To measure the inhibitory effect of PhTX-74 on recombinant AMPA receptors expressed in Xenopus oocytes using two-electrode voltage clamp.

Methodology:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired AMPA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiology Setup: Place a single oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution (ND96).

  • Recording: Impale the oocyte with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at -60 mV.

  • Agonist Application: Apply a saturating concentration of glutamate to elicit a maximal inward current.

  • PhTX-74 Application: Perfuse the oocyte with PhTX-74 at the desired concentration for a pre-incubation period of 2-5 minutes.

  • Inhibition Measurement: While still in the presence of PhTX-74, re-apply the same concentration of glutamate and measure the peak inward current. The percentage of inhibition can be calculated by comparing the current amplitude before and after PhTX-74 application.

  • Data Analysis: Construct a concentration-response curve by testing a range of PhTX-74 concentrations and calculate the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices

Objective: To investigate the effect of PhTX-74 on synaptic or glutamate-evoked currents in neurons.

Methodology:

  • Preparation: Prepare either primary neuronal cultures or acute brain slices from the brain region of interest.

  • Recording Chamber: Transfer the culture coverslip or brain slice to a recording chamber on an upright microscope, continuously perfused with carbogenated artificial cerebrospinal fluid (aCSF).

  • Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs) or currents evoked by local application of glutamate.

  • PhTX-74 Application: Bath-apply PhTX-74 at the desired concentration and allow it to equilibrate for at least 10 minutes.

  • Effect Measurement: Continue to record EPSCs or glutamate-evoked currents in the presence of PhTX-74 to determine the extent of inhibition.

  • Washout: Perfuse the chamber with aCSF without PhTX-74 to observe the reversibility of the block.

  • Analysis: Compare the amplitude and frequency of synaptic events or the amplitude of glutamate-evoked currents before, during, and after PhTX-74 application.

Visualizations

Signaling Pathway of AMPA Receptor Antagonism by PhTX-74

AMPA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Closed) PhTX74 PhTX-74 PhTX74->AMPA_R Blocks Pore No_Depolarization No Depolarization Ion_Channel->No_Depolarization Remains Closed

Caption: PhTX-74 blocks the AMPA receptor ion channel pore.

Experimental Workflow for Assessing PhTX-74 Activity

Experimental_Workflow Prep Prepare Cells/Tissue (e.g., Oocytes, Neurons, Slices) Baseline Record Baseline AMPA Receptor Activity Prep->Baseline Apply_PhTX Apply Synthetic Philanthotoxin-74 Baseline->Apply_PhTX Record_Inhibition Record Inhibited AMPA Receptor Activity Apply_PhTX->Record_Inhibition Washout Washout of PhTX-74 (Optional) Record_Inhibition->Washout Analysis Data Analysis (e.g., IC50 Calculation) Record_Inhibition->Analysis Washout->Analysis

Caption: General workflow for PhTX-74 electrophysiology.

Logical Relationship for Troubleshooting Inconsistent Results

Troubleshooting_Logic Inconsistent_Results Inconsistent Results Check_Stock Check Stock Solution (Aliquoted? Freeze-thaw?) Inconsistent_Results->Check_Stock Check_Protocol Review Protocol (Consistent timing?) Inconsistent_Results->Check_Protocol Check_Stability Consider PhTX-74 Stability (Fresh dilutions?) Inconsistent_Results->Check_Stability Consistent_Results Consistent Results Check_Stock->Consistent_Results Check_Protocol->Consistent_Results Check_Stability->Consistent_Results

Caption: Troubleshooting inconsistent PhTX-74 effects.

References

Philanthotoxin 74 storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Philanthotoxin 74 (PhTx-74). Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

There are varying recommendations for the storage of solid PhTx-74. Some suppliers suggest storing it at room temperature, while others recommend 4°C.[1][2] For long-term storage and to minimize any potential degradation, it is best practice to store the solid compound under desiccating conditions. One supplier suggests that the product can be stored for up to 12 months under these conditions.

Q2: How should I store solutions of this compound?

Stock solutions of PhTx-74 should be prepared and used on the same day if possible.[3] If storage is necessary, it is recommended to store solutions at -20°C for up to one month or at -80°C for up to six months.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4]

Q3: What are the appropriate solvents for dissolving this compound?

This compound is soluble in water and DMSO, with a solubility of up to 100 mM in both solvents.[1][3] For in vitro experiments, stock solutions are typically prepared in these solvents. For in vivo studies, specific formulations involving co-solvents such as PEG300, Tween-80, and saline may be required.[2]

Q4: Is this compound hazardous?

According to the available safety data sheets, this compound is not classified as a hazardous substance and no special handling precautions are required.[5] However, as a standard laboratory practice, it is always recommended to handle all chemicals with care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses. The product is intended for research use only and is not for human or veterinary use.[1][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate observed in solution after thawing The compound may have come out of solution during freezing.Before use, equilibrate the solution to room temperature and ensure the solution is precipitate-free. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[2][4]
Inconsistent experimental results 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution.1. Ensure the compound and its solutions are stored at the recommended temperatures. 2. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[4]
Difficulty dissolving the compound The concentration may be too high for the chosen solvent.While PhTx-74 is soluble up to 100 mM in water and DMSO, ensure the solvent volume is sufficient for the desired concentration. Ultrasonic agitation may be necessary to fully dissolve the compound.[2]

Data Presentation

This compound Storage and Solubility Data
Form Parameter Recommendation Source
Solid Storage TemperatureRoom Temperature or 4°C (desiccated)[1][2]
Stability≥ 4 years (at room temperature); Up to 12 months (desiccated)[1]
Solution Storage Temperature-20°C (up to 1 month) or -80°C (up to 6 months)[3][4]
SolventsWater, DMSO[1][3]
Solubility100 mM in Water, 100 mM in DMSO[1][3]

Experimental Protocols & Workflows

This compound Handling and Solution Preparation Workflow

The following diagram outlines the recommended workflow for handling solid PhTx-74 and preparing stock solutions for experimental use.

PhTx74_Workflow This compound Handling and Preparation Workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_use_storage Use & Solution Storage Solid_Storage Store Solid PhTx-74 (Room Temp or 4°C, Desiccated) Weigh Weigh appropriate amount of solid PhTx-74 Solid_Storage->Weigh Dissolve Dissolve in appropriate solvent (Water or DMSO) Weigh->Dissolve Vortex Vortex/Sonicate to ensure complete dissolution Dissolve->Vortex Use_Fresh Use solution immediately for experiment Vortex->Use_Fresh Aliquot Aliquot stock solution into single-use volumes Vortex->Aliquot Store_Solution Store aliquots at -20°C or -80°C Aliquot->Store_Solution

Caption: Workflow for handling solid PhTx-74 and preparing solutions.

References

Validation & Comparative

A Comparative Guide to the Receptor Selectivity of Philanthotoxin 74 and Philanthotoxin 433

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor selectivity of two closely related polyamine toxins: the naturally occurring Philanthotoxin 433 (PhTX-433) and its synthetic analog, Philanthotoxin 74 (PhTX-74). Understanding the distinct pharmacological profiles of these compounds is crucial for their application as research tools and potential as therapeutic leads.

Introduction to Philanthotoxins

Philanthotoxins are a class of polyamine amides originally isolated from the venom of the digger wasp, Philanthus triangulum. These toxins are known to be potent, non-competitive antagonists of several excitatory ligand-gated ion channels, playing a critical role in the paralysis of the wasp's prey. Their complex structure, featuring a hydrophobic head, a tyrosine core, and a hydrophilic polyamine tail, allows for a diverse range of interactions with various receptor subtypes.

Philanthotoxin 433 (PhTX-433) is the principal active component of the wasp venom. It is recognized for its broad, non-selective inhibitory activity across ionotropic glutamate receptors (iGluRs), including AMPA, NMDA, and kainate receptors, as well as nicotinic acetylcholine receptors (nAChRs).[1] The numbers in its name, 4-3-3, denote the number of methylene groups separating the nitrogen atoms in its thermospermine polyamine tail.

This compound (PhTX-74) is a synthetic analog of PhTX-433, designed to explore the structure-activity relationships of this toxin class and to develop more selective pharmacological tools. Structural modifications in PhTX-74 have been shown to confer a degree of subtype selectivity, particularly within the AMPA receptor family.

Comparative Selectivity Profile

The following table summarizes the available quantitative data on the inhibitory potency (IC50) of PhTX-74 and PhTX-433 (or its close analog, PhTX-343) at various receptor subtypes. This data highlights the key differences in their selectivity profiles.

Receptor SubtypeLigandIC50 ValueSpeciesExpression SystemReference
AMPA Receptors
GluA1 (homomeric)PhTX-74296 nMRatXenopus oocytes[2]
GluA3 (homomeric)PhTX-74263 nMRatXenopus oocytes[2]
GluA1/GluA2 (heteromeric)PhTX-7422 µMRatXenopus oocytes[2]
GluA2/GluA3 (heteromeric)PhTX-7422 µMRatXenopus oocytes[2]
AMPA (native)PhTX-43318 µMLocust (leg muscle)Native tissue[1]
Nicotinic Acetylcholine Receptors (nAChRs)
α3β4PhTX-34312 nMRatXenopus oocytes[3]
α4β4PhTX-34360 nMRatXenopus oocytes[3]
α4β2PhTX-343310 nMRatXenopus oocytes[3]
α3β2PhTX-3431.37 µMRatXenopus oocytes[3]
α7PhTX-3435.06 µMHumanXenopus oocytes[3]
α1β1γδ (muscle type)PhTX-34311.9 µMMouseXenopus oocytes[3]
nAChR (native)PhTX-4331 µMRatNative tissue[1]

*PhTX-343 is a synthetic analog of PhTX-433 and is often used as a representative compound in studies of philanthotoxin activity at nAChRs.

Based on the available data, PhTX-74 demonstrates clear selectivity for GluA2-lacking AMPA receptors, with significantly higher potency at homomeric GluA1 and GluA3 receptors compared to heteromeric GluA1/2 and GluA2/3 receptors.[2] In contrast, PhTX-433 and its analog PhTX-343 exhibit broad antagonism across both iGluRs and nAChRs, with PhTX-343 showing particularly high potency at certain neuronal nAChR subtypes, such as α3β4.[1][3]

Experimental Methodologies

The quantitative data presented in this guide were primarily obtained using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus laevis oocytes heterologously expressing specific receptor subunits. This technique allows for the precise measurement of ion channel activity in response to agonist application and subsequent inhibition by antagonists like philanthotoxins.

General Two-Electrode Voltage Clamp Protocol for Xenopus Oocytes
  • Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs. The follicular membrane is enzymatically removed using collagenase treatment. Oocytes are then incubated in a nutrient-rich solution to allow for recovery and expression of injected genetic material.

  • cRNA Injection: Complementary RNA (cRNA) encoding the desired receptor subunits is microinjected into the cytoplasm of the oocytes. The oocytes are then incubated for 2-7 days to allow for the expression and assembly of functional receptors on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., Frog Ringer's solution containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, and 5 HEPES, pH 7.5).[4]

    • Two glass microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a specific holding potential (typically around -80 mV for nAChRs and -60 to -80 mV for iGluRs).[3][4]

    • The appropriate agonist is applied to the oocyte to elicit a baseline current response. For nAChRs, acetylcholine is used at concentrations near the EC50 for the specific subtype being studied (e.g., 10 µM for α4β4 and α4β2, 30 µM for α3β2, and 100 µM for α3β4 and α7).[4] For AMPA receptors, glutamate is used as the agonist.

    • After establishing a stable baseline, the agonist is co-applied with varying concentrations of the philanthotoxin being tested.

    • The reduction in the agonist-induced current is measured, and concentration-response curves are generated to determine the IC50 value of the toxin for that specific receptor subtype.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for Philanthotoxin Selectivity Profiling cluster_preparation Preparation cluster_recording Two-Electrode Voltage Clamp (TEVC) cluster_analysis Data Analysis oocyte_prep Xenopus Oocyte Preparation crna_injection cRNA Microinjection (Receptor Subunits) oocyte_prep->crna_injection incubation Incubation (Receptor Expression) crna_injection->incubation tevc_setup Oocyte Placement & TEVC Setup incubation->tevc_setup agonist_app Agonist Application (Baseline Current) tevc_setup->agonist_app toxin_app Co-application of Agonist + Philanthotoxin agonist_app->toxin_app data_acq Data Acquisition (Current Inhibition) toxin_app->data_acq dose_response Dose-Response Curve Generation data_acq->dose_response ic50_calc IC50 Calculation dose_response->ic50_calc signaling_pathway Antagonism of Ligand-Gated Ion Channels by Philanthotoxins cluster_receptor Ligand-Gated Ion Channel receptor Receptor (e.g., AMPA, nAChR) ion_channel Ion Channel Pore ion_influx Ion Influx (Na+, Ca2+) receptor->ion_influx Channel Opening agonist Agonist (e.g., Glutamate, Acetylcholine) agonist->receptor Binds to Orthosteric Site philanthotoxin Philanthotoxin (PhTX-74 or PhTX-433) philanthotoxin->ion_channel Blocks Pore (Non-competitive) depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response depolarization->cellular_response

References

A Comparative Analysis of Philanthotoxin 74 and Other AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Philanthotoxin 74 (PhTX-74) with other prominent AMPA receptor antagonists. The information presented herein is intended to assist researchers in selecting the most appropriate antagonist for their experimental needs by offering a detailed look at their mechanisms of action, potency, and subunit selectivity, supported by experimental data.

Introduction to AMPA Receptor Antagonism

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical mediator of fast excitatory neurotransmission in the central nervous system.[1] Antagonists of this receptor are invaluable tools for studying glutamatergic signaling and hold therapeutic promise for a variety of neurological conditions.[2] These antagonists can be broadly categorized into two main classes: competitive antagonists, which bind to the glutamate binding site, and non-competitive antagonists, which bind to other sites on the receptor to prevent its activation.[2][3]

This compound (PhTX-74) is a synthetic analog of a naturally occurring wasp venom toxin and functions as a non-competitive, use-dependent channel blocker of AMPA receptors.[4] It exhibits a notable selectivity for specific AMPA receptor subunit compositions. This guide will compare PhTX-74 to other well-characterized AMPA receptor antagonists, including both competitive and non-competitive agents.

Quantitative Comparison of AMPA Receptor Antagonists

The following table summarizes the half-maximal inhibitory concentration (IC50) values for PhTX-74 and other selected AMPA receptor antagonists across various AMPA receptor subunit combinations. This data is crucial for understanding the potency and selectivity of these compounds.

AntagonistMechanism of ActionReceptor Subunit CompositionIC50 ValueReference
This compound (PhTX-74) Non-competitiveHomomeric GluA1296 nM
Homomeric GluA3263 nM
Heteromeric GluA1/GluA222 µM[4]
Heteromeric GluA2/GluA322 µM[4]
CNQX CompetitiveNot specified0.3 - 0.4 µM[5]
GluA1110 nM[6]
GluA1 + stargazin220 nM[6]
NBQX CompetitiveGluA16.6 nM[6]
GluA1 + stargazin12.6 nM[6]
GYKI 52466 Non-competitiveAMPA receptor-mediated field EPSPs7.8 µM[7]
Not specified92 µM[8]
GYKI 53655 Non-competitiveNot specified34 µM[8]
Perampanel Non-competitiveAMPA receptor-mediated field EPSPs0.23 µM[7]

Mechanism of Action and Signaling Pathways

AMPA receptor activation by glutamate leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane.[1] This initial depolarization is crucial for relieving the magnesium block of NMDA receptors, allowing for calcium influx and the initiation of downstream signaling cascades involved in synaptic plasticity.

Antagonists like PhTX-74 interfere with this process. As a non-competitive channel blocker, PhTX-74 physically obstructs the ion channel pore, preventing ion flow even when glutamate is bound to the receptor.[4] Competitive antagonists, such as CNQX and NBQX, compete with glutamate for binding to the ligand-binding domain, thereby preventing receptor activation.[2]

The signaling pathways downstream of AMPA receptor activation are complex and involve various kinases and phosphatases that regulate receptor function and trafficking. For instance, Protein Kinase A (PKA) and Calcium/calmodulin-dependent protein kinase II (CaMKII) can phosphorylate AMPA receptor subunits, affecting their channel conductance and membrane insertion.[9][10]

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_ion Na+ Influx AMPA_R->Na_ion Opens Channel PhTX_74 PhTX-74 PhTX_74->AMPA_R Blocks Channel Competitive_Antagonist Competitive Antagonist Competitive_Antagonist->AMPA_R Blocks Binding Depolarization Depolarization Na_ion->Depolarization CaMKII CaMKII Activation Depolarization->CaMKII Phosphorylation AMPAR Phosphorylation (Ser831, Ser845) CaMKII->Phosphorylation PKA PKA Activation PKA->Phosphorylation Trafficking AMPAR Trafficking & Membrane Insertion Phosphorylation->Trafficking

Caption: Simplified AMPA receptor signaling pathway and points of antagonist intervention.

Experimental Protocols

The determination of the potency and selectivity of AMPA receptor antagonists relies on key experimental techniques, primarily electrophysiology and radioligand binding assays.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the ion flow through AMPA receptors in response to agonist application, and the inhibitory effect of antagonists.

Objective: To determine the IC50 value of an AMPA receptor antagonist.

Methodology:

  • Cell Preparation: Utilize primary neuronal cultures or heterologous expression systems (e.g., HEK293 cells) transfected with specific AMPA receptor subunits.[11]

  • Recording Configuration: Establish a whole-cell patch-clamp configuration to control the membrane potential and record ionic currents.[8]

  • Solution Composition:

    • External Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂) and a buffer (e.g., HEPES). To isolate AMPA receptor currents, antagonists for other receptors (e.g., D-AP5 for NMDA receptors, picrotoxin for GABA-A receptors) are included.[11]

    • Internal Solution: Fills the patch pipette and mimics the intracellular ionic environment.

  • Experimental Procedure:

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Apply a known AMPA receptor agonist (e.g., glutamate or AMPA) to elicit a baseline current.

    • After washout, co-apply the agonist with varying concentrations of the antagonist.

    • Measure the reduction in the agonist-evoked current at each antagonist concentration.

  • Data Analysis: Plot the percentage of inhibition against the antagonist concentration and fit the data with a logistic equation to determine the IC50 value.[12]

Radioligand Binding Assay

This assay measures the ability of an antagonist to compete with a radiolabeled ligand for binding to the AMPA receptor.

Objective: To determine the binding affinity (Ki) of an AMPA receptor antagonist.

Methodology:

  • Membrane Preparation: Prepare membranes from brain tissue or cells expressing AMPA receptors.[13]

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled AMPA receptor ligand (e.g., [³H]AMPA) and varying concentrations of the unlabeled antagonist.[14]

  • Separation: Separate the bound from the free radioligand via rapid filtration.[13]

  • Detection: Quantify the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the concentration of the antagonist that displaces 50% of the radiolabeled ligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.[13]

Experimental_Workflow cluster_electro Electrophysiology (IC50) cluster_binding Radioligand Binding (Ki) E1 Cell Culture/ Transfection E2 Whole-Cell Patch-Clamp E1->E2 E3 Agonist Application E2->E3 E4 Agonist + Antagonist Application E3->E4 E5 Current Measurement & IC50 Calculation E4->E5 B1 Membrane Preparation B2 Incubation with Radioligand & Antagonist B1->B2 B3 Filtration B2->B3 B4 Radioactivity Counting B3->B4 B5 Ki Calculation B4->B5

Caption: General experimental workflows for determining antagonist potency.

Conclusion

This compound stands out as a potent, non-competitive antagonist of AMPA receptors with a clear preference for GluA1 and GluA3 homomeric receptors over heteromeric receptors containing the GluA2 subunit.[4] This selectivity makes it a valuable tool for dissecting the roles of different AMPA receptor subtypes in neuronal function. In comparison, competitive antagonists like CNQX and NBQX offer broad-spectrum AMPA receptor blockade, while other non-competitive antagonists such as the 2,3-benzodiazepines (e.g., GYKI 52466) and perampanel provide alternative mechanisms of inhibition.[6][7][8] The choice of antagonist will ultimately depend on the specific research question, with considerations for desired selectivity, mechanism of action, and potency. The data and protocols provided in this guide aim to facilitate this selection process for the scientific community.

References

Unmasking the Gatekeepers: A Comparative Guide to Philanthotoxin 74 and Other Blockers of GluA2-Lacking AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Philanthotoxin 74 (PhTX-74) and alternative antagonists for GluA2-lacking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This guide synthesizes experimental data to evaluate their performance, details the protocols for their validation, and visualizes the key signaling pathways involved.

GluA2-lacking AMPA receptors, which are permeable to calcium, play a critical role in various forms of synaptic plasticity and are implicated in numerous neurological disorders. Their selective antagonism is a key area of research for understanding and potentially treating these conditions. This compound (PhTX-74), a polyamine toxin, is a well-established, use-dependent channel blocker of these receptors, exhibiting high potency for GluA2-lacking subtypes.[1] This guide will compare PhTX-74 with other prominent antagonists, providing a clear overview of their quantitative effects, the methodologies used to assess them, and the cellular pathways they modulate.

Quantitative Comparison of Antagonist Potency

The following table summarizes the inhibitory concentrations (IC50) and effective blocking concentrations of PhTX-74 and its alternatives on GluA2-lacking AMPA receptors. This data is crucial for selecting the appropriate tool for specific research applications, allowing for a nuanced understanding of each compound's potency and selectivity.

AntagonistReceptor SubtypeIC50 / Effective ConcentrationNotes
This compound (PhTX-74) Homomeric GluA1/GluA3252-356 nM[1][2]Highly potent on GluA2-lacking homomers.
Heteromeric GluA1/A2, GluA2/A322 µM[1][2]Significantly lower potency on GluA2-containing heteromers, demonstrating selectivity.
Philanthotoxin-433 (PhTX-433) GluA2-lacking AMPARs~70% block at 10 µMA widely used potent antagonist for studying GluA2-lacking receptors.[3] Near-complete block can be achieved at concentrations as low as 0.1 µM.
Joro Spider Toxin (JSTX-3) Ca2+-permeable AMPARs56 nMA potent, use- and voltage-dependent blocker.
IEM-1460 Homomeric GluA1~2 µM[1]A synthetic adamantane derivative that acts as an open channel blocker.[1] At 100 µM, it reduces AMPA-EPSC amplitudes by about 21% in control rat neurons.
Argiotoxin-636 GluA2-lacking AMPARsNanomolar potencyA potent but non-selective open-channel blocker of ionotropic glutamate receptors.[4]
Naspm (1-naphthyl acetyl spermine) GluA2-lacking AMPARsEffective at 30-200 µMA commonly used selective antagonist for GluA2-lacking AMPA receptors.

Experimental Protocols for Antagonist Validation

The validation of PhTX-74 and other antagonists on GluA2-lacking AMPA receptors primarily relies on electrophysiological techniques. The two-electrode voltage-clamp (TEVC) method using Xenopus oocytes and the whole-cell patch-clamp technique on cultured neurons are the gold standards.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique allows for the functional expression of specific AMPA receptor subunits and the precise measurement of ion channel activity in response to agonists and antagonists.

Methodology:

  • Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired AMPA receptor subunits (e.g., GluA1 for homomeric GluA2-lacking receptors).

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).

    • Two microelectrodes, filled with a high salt solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (typically -40 to -80 mV).

    • The AMPA receptor agonist (e.g., glutamate or kainate) is applied to elicit an inward current.

    • The antagonist (e.g., PhTX-74) is co-applied with the agonist at varying concentrations to determine the dose-response relationship and calculate the IC50 value.

G cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment Oocyte Xenopus Oocyte cRNA AMPA Receptor cRNA Chamber Recording Chamber Oocyte->Chamber Place InjectedOocyte Injected Oocyte (Expressing Receptors) Electrodes Two Microelectrodes (Voltage & Current) Agonist Apply Agonist (e.g., Glutamate) Chamber->Agonist Perfuse Amplifier TEVC Amplifier Antagonist Apply Antagonist (e.g., PhTX-74) Record Record Current G cluster_prep Preparation cluster_seal Seal Formation cluster_recording Recording Neuron Cultured Neuron or Brain Slice Approach Approach Cell Neuron->Approach Place Pipette Patch Pipette (Intracellular Solution) GigaSeal Form Giga-seal Approach->GigaSeal Rupture Rupture Membrane (Whole-Cell) GigaSeal->Rupture VoltageClamp Voltage Clamp Rupture->VoltageClamp Record Record EPSCs or Agonist-evoked Currents VoltageClamp->Record G cluster_stimulus Synaptic Activity cluster_trafficking Receptor Trafficking Stimulus High-Frequency Stimulation (LTP induction) Insertion Insertion of GluA2-lacking (Ca2+-permeable) AMPARs into Postsynaptic Membrane Stimulus->Insertion CaInflux Ca2+ Influx through GluA2-lacking AMPARs Insertion->CaInflux Downstream Activation of Downstream Signaling Cascades (e.g., CaMKII) CaInflux->Downstream Stabilization Insertion of GluA2-containing AMPARs & Stabilization of LTP Downstream->Stabilization PhTX PhTX-74 & Alternatives PhTX->CaInflux Block

References

Philanthotoxin-74 vs. NASPM: A Comparative Guide to AMPA Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and pharmacology, the selective antagonism of AMPA receptors is crucial for dissecting their roles in synaptic transmission and pathology. Philanthotoxin-74 (PhTX-74) and 1-Naphthylacetyl spermine (NASPM) are two widely used polyamine toxins that act as open-channel blockers of AMPA receptors, exhibiting a preference for Ca2+-permeable AMPA receptors (CP-AMPARs) that lack the GluA2 subunit. This guide provides a detailed comparison of their blocking properties, supported by experimental data and methodologies, to aid in the selection of the appropriate tool for specific research applications.

Mechanism of Action: Pore Blockade of AMPA Receptors

Both PhTX-74 and NASPM are polyamine toxins that exert their inhibitory effects by physically occluding the ion channel pore of AMPA receptors.[1][2] Their mechanism involves a positively charged polyamine tail that enters and binds within the negatively charged channel vestibule and selectivity filter of open AMPA receptors, thereby preventing ion flux.[3][4] A hydrophobic head group helps to anchor the molecule at the entrance of the channel.[1] This blockade is voltage-dependent, being more pronounced at positive membrane potentials which drive the positively charged toxins into the channel.[5][6]

The primary selectivity of these toxins for GluA2-lacking CP-AMPARs stems from the presence of a glutamine (Q) residue in the channel pore of these receptors, as opposed to a positively charged arginine (R) residue in GluA2-containing, Ca2+-impermeable AMPA receptors (CI-AMPARs).[1] The arginine residue in GluA2-containing receptors electrostatically repels the positively charged polyamine toxins, rendering these channels largely insensitive to blockade.[1]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR_closed AMPAR (Closed) Glutamate->AMPAR_closed Binds AMPAR_open AMPAR (Open) AMPAR_closed->AMPAR_open Opens AMPAR_blocked AMPAR (Blocked) AMPAR_open->AMPAR_blocked Blocked by PhTX-74/NASPM Ion_Flux Cation Influx (Na+, Ca2+) AMPAR_open->Ion_Flux Allows No_Flux No Ion Flux AMPAR_blocked->No_Flux cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfection with AMPAR subunit cDNA HEK293->Transfection Incubation Incubation (24-48h) Transfection->Incubation Patch Whole-cell or Outside-out Patch Incubation->Patch Solutions Application of External/Internal Solutions Patch->Solutions Stimulation Glutamate Application Solutions->Stimulation Recording Current Recording at varying voltages Stimulation->Recording IV_Curve Generate I-V Curves Recording->IV_Curve IC50 Calculate IC50 IV_Curve->IC50

References

A Researcher's Guide to Control Experiments for Philanthotoxin-74 (PhTX-74) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental controls and alternative methodologies for researchers utilizing Philanthotoxin-74 (PhTX-74), a potent non-competitive antagonist of ionotropic glutamate receptors (iGluRs), particularly α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Proper experimental design, including rigorous controls, is paramount to ensuring the validity and reproducibility of findings.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of PhTX-74 and common alternative AMPA receptor antagonists. This data is essential for selecting the appropriate tool for your specific research question and for designing dose-response experiments.

CompoundTarget Receptor(s)IC50Mechanism of ActionKey Characteristics
Philanthotoxin-74 (PhTX-74) GluA1, GluA3 homomers; GluA1/2, GluA2/3 heteromers252-356 nM (homomers), ~22 µM (heteromers)Open channel blockUse- and voltage-dependent; greater potency on GluA2-lacking receptors.
Argiotoxin-636 AMPA receptorsVaries with subtype and voltageOpen channel blockVoltage-dependent; discriminates between AMPA receptor subtypes.
Joro Spider Toxin (JSTX-3) Ca2+-permeable AMPA receptors~56 nM (at -60 mV)Open channel blockSelective for Ca2+-permeable (GluA2-lacking) AMPA receptors; use- and voltage-dependent.[1]
Perampanel AMPA receptors0.23 - 7.0 µMNon-competitive allosteric antagonistNot use-dependent; broad-spectrum AMPA receptor inhibition.[2][3][4][5]
GYKI 52466 AMPA/kainate receptors10-20 µM (AMPA), ~450 µM (kainate)Non-competitive allosteric antagonistSelective for AMPA over kainate and NMDA receptors; not use-dependent.[6][7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure robust and reproducible results when working with PhTX-74.

Vehicle Control Protocol for Electrophysiology

Objective: To control for the effects of the solvent used to dissolve PhTX-74 on the measured ionic currents.

Materials:

  • Cells expressing the target AMPA receptor subtype (e.g., HEK293 cells, primary neurons).

  • Whole-cell patch-clamp setup.

  • External and internal recording solutions.

  • PhTX-74 stock solution.

  • Vehicle (the solvent used to dissolve PhTX-74, e.g., water or DMSO).

Procedure:

  • Establish a stable whole-cell recording from a target cell.

  • Record baseline currents in response to the application of an AMPA receptor agonist (e.g., glutamate or AMPA) at a fixed concentration.

  • Prepare a "vehicle control" solution by diluting the vehicle to the same final concentration as in the PhTX-74 experimental solution.

  • Perfuse the cell with the vehicle control solution for a duration equivalent to the PhTX-74 application time.

  • During vehicle perfusion, apply the AMPA receptor agonist and record the currents.

  • Wash out the vehicle control solution and ensure the agonist-evoked currents return to baseline levels.

  • Compare the currents recorded in the presence of the vehicle to the baseline currents. Any significant change indicates an effect of the vehicle itself.

Protocol for Assessing Use-Dependency of PhTX-74

Objective: To determine if the blocking effect of PhTX-74 is dependent on the activation state of the AMPA receptor.

Materials:

  • Same as the vehicle control protocol.

Procedure:

  • Establish a stable whole-cell recording.

  • Record the tonic block by applying a low-frequency train of depolarizing pulses (e.g., 0.1 Hz) in the presence of the AMPA receptor agonist and PhTX-74.

  • To assess use-dependent block, apply a high-frequency train of depolarizing pulses (e.g., 10-20 Hz) for a set duration (e.g., 5-10 seconds) in the continued presence of the agonist and PhTX-74.

  • Measure the peak current amplitude at the beginning and end of the high-frequency train.

  • A progressive decrease in current amplitude during the high-frequency train indicates use-dependent block.

  • Quantify the use-dependency by comparing the level of block at the end of the high-frequency train to the tonic block observed with low-frequency stimulation.

Competitive Antagonism Assay (as a conceptual control)

Materials:

  • Same as the vehicle control protocol.

  • A known competitive AMPA receptor antagonist (e.g., NBQX).

Procedure:

  • Generate a dose-response curve for the AMPA receptor agonist in the absence of any antagonist.

  • Apply a fixed concentration of the competitive antagonist (NBQX) and generate a new agonist dose-response curve.

  • Observe the rightward shift in the agonist dose-response curve with no change in the maximal response. This is the hallmark of competitive antagonism.

  • In a separate set of experiments, apply a fixed concentration of PhTX-74 and generate an agonist dose-response curve.

  • Observe the reduction in the maximal response with no significant rightward shift in the EC50 of the agonist. This is characteristic of non-competitive antagonism.

Mandatory Visualizations

Signaling Pathway

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor (Ion Channel) Glutamate->AMPA_R Binds Na_Ca_influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_influx Opens PhTX_74 PhTX-74 PhTX_74->AMPA_R Blocks Pore Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Signaling_Cascade Downstream Signaling Cascades Depolarization->Signaling_Cascade

Caption: AMPA receptor signaling pathway and the inhibitory action of PhTX-74.

Experimental Workflow

PhTX74_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Transfection patch Establish Whole-Cell Patch Clamp cell_prep->patch solution_prep Prepare Recording Solutions & Compounds solution_prep->patch baseline Record Baseline Currents patch->baseline vehicle Vehicle Control baseline->vehicle phtx Apply PhTX-74 vehicle->phtx washout Washout phtx->washout measure Measure Current Amplitude & Kinetics washout->measure compare Compare Baseline, Vehicle & PhTX-74 measure->compare conclusion Draw Conclusions compare->conclusion Control_Logic cluster_primary Primary Controls cluster_specificity Specificity Controls cluster_mechanism Mechanism Controls start Start Experiment with PhTX-74 vehicle_control Vehicle Control start->vehicle_control positive_control Positive Control (e.g., another antagonist) start->positive_control knockout Target Receptor Knockout/Knockdown vehicle_control->knockout inactive_analog Inactive PhTX-74 Analog positive_control->inactive_analog use_dependency Use-Dependency Protocol knockout->use_dependency voltage_dependency Vary Holding Potential inactive_analog->voltage_dependency end Validated Conclusion use_dependency->end voltage_dependency->end

References

Assessing the Subtype Selectivity of Philanthotoxin 74: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Philanthotoxin 74 (PhTX-74) with other prominent ionotropic glutamate receptor antagonists. The data presented here, compiled from various scientific sources, offers a quantitative and qualitative assessment of their subtype selectivity, particularly at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. This information is crucial for the selection of appropriate pharmacological tools in neuroscience research and for the development of novel therapeutics targeting specific receptor subtypes.

Executive Summary

This compound (PhTX-74) is a synthetic analog of a wasp venom toxin that acts as a non-competitive antagonist of ionotropic glutamate receptors. While it shows marked preference for AMPA receptors over NMDA receptors, its subtype selectivity within the AMPA receptor family is a subject of ongoing investigation. This guide presents a comparative analysis of PhTX-74's inhibitory activity against various AMPA receptor subtypes and contrasts it with other well-characterized antagonists, including those selective for GluA2-lacking receptors and non-selective antagonists.

Comparative Analysis of Inhibitory Potency (IC50)

The following tables summarize the half-maximal inhibitory concentrations (IC50) of PhTX-74 and other selected antagonists against various AMPA and NMDA receptor subtypes. The data is primarily derived from electrophysiological studies using the two-electrode voltage clamp (TEVC) technique in Xenopus oocytes expressing recombinant receptors.

Table 1: Inhibitory Potency (IC50) of this compound and Selective AMPA Receptor Antagonists

CompoundReceptor SubtypeIC50 (µM)Notes
This compound (PhTX-74) Homomeric GluA10.296[1][2]GluA2-lacking
Homomeric GluA30.263[1][2]GluA2-lacking
Heteromeric GluA1/GluA2~22 - 30[3][4]GluA2-containing
Heteromeric GluA2/GluA3~22 - 30[3][4]GluA2-containing
Homomeric GluA1 (+ γ-2 TARP)0.252[3]
Homomeric GluA3 (+ γ-2 TARP)0.356[3]
Heteromeric GluA1/GluA2 (+ γ-2 TARP)22[3]
Heteromeric GluA2/GluA3 (+ γ-2 TARP)22[3]
IEM-1460 GluA2-lacking AMPARs2.6[5]Selective for Ca2+-permeable AMPARs
GluA2-containing AMPARs1102[5]
Naspm (1-Naphthylacetyl spermine) GluA2-lacking AMPARsPotent antagonistSelective for Ca2+-permeable AMPARs
Argiotoxin-636 AMPA ReceptorsPotent antagonistAlso acts on NMDA receptors

Table 2: Inhibitory Potency (IC50) of Non-Selective AMPA Receptor Antagonists

CompoundReceptor SubtypeIC50 (µM)Notes
NBQX AMPA Receptors~0.15 - 0.4Competitive antagonist, also inhibits kainate receptors
GYKI 52466 AMPA Receptors~10 - 20[2][6]Non-competitive antagonist
Kainate Receptors~450[2][6]
NMDA Receptors>50[2][6]

Note on NMDA Receptor Activity of PhTX-74: While some studies suggest that philanthotoxins can inhibit NMDA receptors, specific IC50 values for PhTX-74 against different NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B) were not consistently available in the reviewed literature. Argiotoxin-636, a related polyamine toxin, is known to have higher potency at NMDA receptors[7].

Experimental Protocols

The primary method utilized to determine the subtype selectivity and inhibitory potency of these compounds is the Two-Epitope Voltage Clamp (TEVC) technique in Xenopus laevis oocytes.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To measure the ion flow through specific receptor channels in response to an agonist and to quantify the inhibitory effect of an antagonist.

Methodology:

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary. Oocytes are then manually separated and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific subunits of the ionotropic glutamate receptor subtypes of interest (e.g., GluA1, GluA2, GluN1, GluN2A). This leads to the expression of functional receptor channels on the oocyte membrane.

  • Electrophysiological Recording:

    • An injected oocyte is placed in a recording chamber and continuously perfused with a saline solution.

    • Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a specific holding potential (typically -60 to -80 mV).

    • The agonist (e.g., glutamate or a specific agonist like AMPA) is applied to the oocyte, causing the expressed receptor channels to open and generating an inward current.

    • The antagonist is then co-applied with the agonist at varying concentrations.

    • The reduction in the agonist-induced current in the presence of the antagonist is measured.

  • Data Analysis: The concentration-response data for the antagonist is fitted to a logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced current.

Signaling Pathways and Experimental Workflow

AMPA Receptor Signaling Pathway

AMPA_Signaling Glutamate Glutamate AMPAR AMPA Receptor (GluA1-4) Glutamate->AMPAR Binds Na_Ca_Influx Na+ / Ca2+ Influx AMPAR->Na_Ca_Influx Opens Channel Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Leads to Antagonist Antagonist (e.g., PhTX-74) Antagonist->AMPAR Blocks IC50_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording (TEVC) cluster_analysis Data Analysis Oocyte_Isolation Oocyte Isolation from Xenopus laevis cRNA_Injection cRNA Injection (Receptor Subunits) Oocyte_Isolation->cRNA_Injection TEVC_Setup Two-Electrode Voltage Clamp cRNA_Injection->TEVC_Setup Agonist_Application Agonist Application (e.g., Glutamate) TEVC_Setup->Agonist_Application Antagonist_Application Co-application of Antagonist Agonist_Application->Antagonist_Application Current_Measurement Measure Current Inhibition Antagonist_Application->Current_Measurement IC50_Calculation Calculate IC50 Current_Measurement->IC50_Calculation

References

Cross-Validation of Philanthotoxin-74 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the findings on Philanthotoxin-74 (PhTX-74), a synthetic analog of a wasp venom toxin, with a focus on cross-validating its effects using various scientific methodologies. PhTX-74 is recognized as a potent antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system.[1][2] Understanding the reliability and consistency of experimental findings through different techniques is paramount for its potential therapeutic applications in conditions like epilepsy, ischemic brain damage, and neurodegenerative diseases.[3]

Mechanism of Action of Philanthotoxin-74

Philanthotoxins, including PhTX-74, are open-channel blockers of ionotropic glutamate receptors (iGluRs), particularly AMPA receptors.[3] Their structure, featuring a hydrophobic aromatic head and a hydrophilic polyamine tail, allows them to bind within the ion channel pore.[3] The positively charged polyamine tail interacts with negative residues in the channel, while the aromatic head anchors the molecule at the extracellular entrance, effectively blocking ion flow.[3] This blockade is voltage-dependent and use-dependent, meaning it is more effective when the channel is open.

Quantitative Analysis of PhTX-74 Activity

The primary method for quantifying the inhibitory effects of PhTX-74 has been two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus oocytes expressing specific AMPA receptor subunits. The half-maximal inhibitory concentration (IC50) is a key metric for comparing its potency across different receptor subtypes.

Target Receptor Subunit(s)Reported IC50Experimental SystemReference
Homomeric GluA1296 nMXenopus oocytes with TEVC[4][5][6]
Homomeric GluA3263 nMXenopus oocytes with TEVC[4][5][6]
Heteromeric GluA1/A222 µMXenopus oocytes with TEVC[1]
Heteromeric GluA2/A322 µMXenopus oocytes with TEVC[1]
GluR5 (Kainate Receptor)Ki: 0.29 µMNot Specified[2]

Note: The presence of the GluA2 subunit significantly reduces the potency of PhTX-74, making it a valuable tool for studying the properties of GluA2-lacking, calcium-permeable AMPA receptors.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing findings.

1. Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is the gold standard for studying the properties of ion channels and their modulation by toxins like PhTX-74.

  • Objective: To measure the ion flow through specific AMPA receptor subtypes in the presence and absence of PhTX-74 to determine its inhibitory effect.

  • Methodology:

    • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

    • cRNA Injection: Oocytes are injected with cRNA encoding the desired AMPA receptor subunits (e.g., GluA1, GluA1/GluA2).

    • Incubation: Oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

    • Electrophysiological Recording:

      • An oocyte is placed in a recording chamber and perfused with a buffer solution.

      • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

      • The membrane potential is clamped at a holding potential (e.g., -60 mV).

      • Glutamate, the native agonist for AMPA receptors, is applied to elicit an inward current.

      • PhTX-74 is then co-applied with glutamate at varying concentrations to measure the extent of current inhibition.

    • Data Analysis: The recorded currents are analyzed to determine the IC50 value of PhTX-74 for the specific receptor subtype.

Cross-Validation with Alternative Methods

While electrophysiology provides direct functional data, cross-validation with other techniques is essential to confirm the mechanism and binding properties of PhTX-74.

1. Radioligand Binding Assays

  • Principle: This method assesses the ability of a compound (PhTX-74) to displace a radioactively labeled ligand that is known to bind to the target receptor.

  • Application for PhTX-74: A radiolabeled non-competitive antagonist that binds within the AMPA receptor channel could be used. The displacement of this radioligand by increasing concentrations of PhTX-74 would confirm a shared binding site and allow for the determination of its binding affinity (Ki).

2. Fluorescence-Based Calcium Imaging

  • Principle: This technique measures changes in intracellular calcium concentration using fluorescent indicators. It is particularly useful for studying calcium-permeable AMPA receptors (those lacking the GluA2 subunit).

  • Application for PhTX-74:

    • Cells expressing calcium-permeable AMPA receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).

    • Application of glutamate will lead to calcium influx and an increase in fluorescence.

    • Co-application of PhTX-74 should inhibit this fluorescence increase in a dose-dependent manner, providing a functional readout of its channel-blocking activity.

3. In Vivo Microdialysis

  • Principle: This technique allows for the sampling of neurotransmitters and other molecules from the extracellular space of the brain in awake, freely moving animals.

  • Application for PhTX-74: While not a direct measure of receptor binding, microdialysis can be used to assess the downstream effects of PhTX-74 on neurotransmission. For example, by locally perfusing PhTX-74 into a specific brain region, one could measure its effect on glutamate-induced neuronal excitation and subsequent neurotransmitter release.

Visualizing the Scientific Process

To better understand the workflow and the mechanism of action of PhTX-74, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis oocyte Xenopus Oocyte Preparation injection cRNA Injection (AMPA-R Subunits) oocyte->injection incubation Incubation (Receptor Expression) injection->incubation tevc Two-Electrode Voltage-Clamp incubation->tevc glutamate Glutamate Application (Elicit Current) tevc->glutamate phtx PhTX-74 Application (Inhibit Current) glutamate->phtx analysis IC50 Determination phtx->analysis

Experimental workflow for TEVC electrophysiology.

phtx74_mechanism cluster_membrane Cell Membrane receptor Extracellular Space AMPA Receptor Intracellular Space ion_flow Ion Flow (Na+, Ca2+) receptor:head->ion_flow Opens channel blocked_flow Ion Flow Blocked receptor->blocked_flow glutamate Glutamate glutamate->receptor:head Binds to receptor phtx74 PhTX-74 phtx74->receptor Enters open channel

Mechanism of action of Philanthotoxin-74.

References

A Comparative Analysis of Philanthotoxin Analogs in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Philanthotoxins (PhTXs) are a class of polyamine amides originally isolated from the venom of the digger wasp, Philanthus triangulum. These neurotoxins are potent non-competitive antagonists of several excitatory ligand-gated ion channels, including nicotinic acetylcholine receptors (nAChRs), AMPA receptors (AMPARs), and NMDA receptors (NMDARs). Their unique mechanism of action, involving blockage of the open ion channel pore, has made them invaluable tools in neuroscience research for probing the structure and function of these critical receptors. The development of synthetic philanthotoxin analogs has further expanded their utility, offering enhanced selectivity and potency for specific receptor subtypes. This guide provides a comparative analysis of key philanthotoxin analogs, summarizing their performance with supporting experimental data, and detailing the methodologies used for their characterization.

Data Presentation: Comparative Activity of Philanthotoxin Analogs

The following tables summarize the inhibitory activity (IC50 values) of prominent philanthotoxin analogs on various nAChR and ionotropic glutamate receptor subtypes. Lower IC50 values indicate higher potency.

Table 1: Inhibitory Activity of Philanthotoxin Analogs on Nicotinic Acetylcholine Receptors (nAChRs)

AnalogReceptor SubtypeTest SystemIC50Reference
PhTX-343 Human muscle (α1)₂β1δεTE671 cells17 µM[1]
Rat ganglionic (α3β4)Xenopus oocytes7.7 nM[2]
Rat brain (α4β2)Xenopus oocytes80 nM[2]
Rat neuronalPC12 cells0.1 µM[3]
PhTX-12 Human muscle (α1)₂β1δεTE671 cells0.77 µM[1]
Cha-PhTX-343 Locust nAChRsLocust mushroom body0.44 µM[4]

Table 2: Inhibitory Activity of Philanthotoxin Analogs on Ionotropic Glutamate Receptors (iGluRs)

AnalogReceptor SubtypeTest SystemIC50Reference
PhTX-343 Rat AMPA/kainateRat CA1 neuronsIneffective[5]
PhTX-343 Rat NMDARat CA1 neuronsBlocks LTP induction[5]

Experimental Protocols

The characterization of philanthotoxin analogs relies on several key experimental techniques. Below are detailed methodologies for the most common assays cited in the literature.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for studying the effects of ion channel blockers on receptors expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Xenopus laevis oocytes.

  • Inject oocytes with cRNAs encoding the desired receptor subunits (e.g., nAChR α and β subunits).

  • Incubate oocytes for 2-5 days at 16-18°C to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.

  • Clamp the oocyte membrane potential at a holding potential, typically between -60 mV and -100 mV.

  • Apply the agonist (e.g., acetylcholine for nAChRs) to elicit a baseline current.

  • Co-apply the agonist with varying concentrations of the philanthotoxin analog to determine the inhibitory effect.

  • Record the current responses using a voltage-clamp amplifier.

3. Data Analysis:

  • Measure the peak or steady-state current amplitude in the presence and absence of the analog.

  • Plot the percentage of inhibition against the logarithm of the analog concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Recording in Mammalian Cell Lines

This technique allows for the study of ion channels in their native or heterologously expressed cellular environment with greater control over the intracellular milieu.

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293 or TE671 cells) in appropriate media.

  • For heterologous expression, transfect the cells with plasmids containing the cDNA for the receptor subunits of interest.

  • Plate the cells on glass coverslips 24-48 hours before recording.

2. Recording Procedure:

  • Place a coverslip with adherent cells in a recording chamber on an inverted microscope.

  • Perfuse the chamber with an extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries and fill with an intracellular solution. Pipette resistance should be 2-5 MΩ.

  • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a desired holding potential (e.g., -60 mV).

  • Apply the agonist and co-apply the philanthotoxin analog using a fast-perfusion system.

  • Record the resulting currents using a patch-clamp amplifier.

3. Data Analysis:

  • Similar to TEVC, analyze the current inhibition at various analog concentrations to determine the IC50.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat brain cortex) or cells expressing the target receptor in a cold buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Resuspend the final pellet in the assay buffer.

2. Binding Reaction:

  • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]MK-801 for the NMDA receptor channel).

  • Add increasing concentrations of the unlabeled philanthotoxin analog.

  • To determine non-specific binding, include a set of wells with a high concentration of a known unlabeled ligand.

  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

3. Separation and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the analog concentration.

  • Determine the IC50 value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways

The blockade of nAChRs, AMPARs, and NMDARs by philanthotoxin analogs has significant downstream consequences on intracellular signaling cascades.

nAChR_Signaling nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Activation PI3K PI3K Ca_Influx->PI3K ERK ERK Ca_Influx->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival CREB CREB ERK->CREB CREB->Cell_Survival PhTX Philanthotoxin Analogs PhTX->nAChR Blockade

Caption: Downstream signaling of nAChRs and its blockade by Philanthotoxin analogs.

AMPAR_Signaling AMPAR AMPAR Na_Influx Na⁺ Influx AMPAR->Na_Influx Activation Depolarization Depolarization Na_Influx->Depolarization NMDAR_Activation NMDAR Activation Depolarization->NMDAR_Activation Ca_Influx Ca²⁺ Influx NMDAR_Activation->Ca_Influx CaMKII CaMKII Ca_Influx->CaMKII Synaptic_Plasticity Synaptic Plasticity (LTP) CaMKII->Synaptic_Plasticity PhTX Philanthotoxin Analogs PhTX->AMPAR Blockade

Caption: AMPAR-mediated signaling and its inhibition by Philanthotoxin analogs.

NMDAR_Signaling_Apoptosis NMDAR NMDAR Ca_Influx_Excess Excessive Ca²⁺ Influx (Excitotoxicity) NMDAR->Ca_Influx_Excess Overactivation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx_Excess->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis PhTX Philanthotoxin Analogs PhTX->NMDAR Blockade (Neuroprotection)

Caption: NMDAR-mediated excitotoxicity and neuroprotection by Philanthotoxin analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of novel philanthotoxin analogs.

Experimental_Workflow Analog_Synthesis Analog Synthesis & Purification Receptor_Expression Receptor Expression (Xenopus oocytes or mammalian cells) Analog_Synthesis->Receptor_Expression Electrophysiology Electrophysiology (TEVC or Patch-Clamp) Receptor_Expression->Electrophysiology Binding_Assay Radioligand Binding Assay Receptor_Expression->Binding_Assay Data_Analysis Data Analysis (IC50, Ki determination) Electrophysiology->Data_Analysis Binding_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

References

Philanthotoxin-74: A Comparative Analysis of its Efficacy and Selectivity as an Ionotropic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Philanthotoxin-74 (PhTX-74), a synthetic analog of the polyamine amide toxin philanthotoxin-433 found in the venom of the European beewolf wasp (Philanthus triangulum), has garnered significant interest as a potent and selective antagonist of ionotropic glutamate receptors (iGluRs). This guide provides a comprehensive comparison of PhTX-74's efficacy and selectivity across various iGluR subtypes and other ligand-gated ion channels, supported by experimental data.

Efficacy and Selectivity of Philanthotoxin-74

Philanthotoxins, including PhTX-74, are non-competitive antagonists that act as open-channel blockers. Their mechanism involves a positively charged polyamine tail that binds within the ion channel pore, effectively occluding ion flow, and a hydrophobic head group that anchors the molecule at the channel entrance. This mode of action leads to a voltage- and use-dependent blockade of the receptor.

AMPA Receptor Subtypes

The selectivity of PhTX-74 for different α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subtypes has been a subject of investigation, with some initial reports suggesting selectivity for GluA2-containing receptors. However, more recent studies have provided a more nuanced understanding.

A key study by Poulsen et al. (2014) systematically evaluated the inhibitory activity of PhTX-74 on various homomeric and heteromeric AMPA receptor combinations expressed in Xenopus oocytes. Their findings indicate that PhTX-74 potently inhibits GluA2-lacking homomeric receptors (GluA1 and GluA3) with IC50 values in the nanomolar range. In contrast, GluA2-containing heteromeric receptors (GluA1/A2 and GluA2/A3) are inhibited with significantly lower potency, demonstrating micromolar IC50 values.[1] This suggests that the presence of the GluA2 subunit confers a lower sensitivity to PhTX-74.

AMPA Receptor SubtypeIC50 (µM)Reference
Homomeric GluA10.296[1]
Homomeric GluA30.263[1]
Heteromeric GluA1/GluA222[1]
Heteromeric GluA2/GluA322[1]

Table 1: Inhibitory Potency (IC50) of PhTX-74 on various AMPA Receptor Subtypes. Data obtained from two-electrode voltage-clamp recordings in Xenopus oocytes.

Kainate and NMDA Receptor Subtypes

While specific IC50 data for PhTX-74 on a wide range of kainate and N-methyl-D-aspartate (NMDA) receptor subtypes are limited, studies on the closely related analog, philanthotoxin-343 (PhTX-343), provide valuable insights. PhTX-343 demonstrates potent antagonism of kainate-induced currents in Xenopus oocytes injected with rat brain RNA, with an IC50 of 0.12 µM.[2] The same study showed a lower potency for NMDA-induced currents, with an IC50 of 2.5 µM.[2]

Further studies on recombinant receptors revealed that homomeric GluR1 (an AMPA receptor subunit) was significantly less sensitive to PhTX-343 (IC50 = 2.8 µM) compared to native kainate receptors, and heteromeric GluR1/GluR2 receptors were virtually insensitive (IC50 = 270 µM).[2] Research on a variety of PhTX analogs has shown that structural modifications can significantly alter their potency, particularly at NMDA receptors, with some analogs exhibiting nanomolar IC50 values.[3]

Receptor TypeLigandIC50 (µM)Reference
Kainate (native)PhTX-3430.12[2]
NMDA (native)PhTX-3432.5[2]
Recombinant GluR1 (AMPA)PhTX-3432.8[2]
Recombinant GluR1/GluR2 (AMPA)PhTX-343270[2]
Recombinant GluN1/GluN2A (NMDA)PhTX analog0.047[3]

Table 2: Inhibitory Potency (IC50) of Philanthotoxin Analogs on Kainate and NMDA Receptors. Data obtained from two-electrode voltage-clamp recordings in Xenopus oocytes.

Nicotinic Acetylcholine Receptors (nAChRs)

Philanthotoxins also exhibit inhibitory activity at nicotinic acetylcholine receptors. The potency and selectivity of PhTX analogs are highly dependent on the nAChR subunit composition. For instance, PhTX-343 shows a strong preference for neuronal nAChRs over the muscle type. One study found that certain PhTX-343 analogs display exceptional potency and selectivity for ganglionic (α3β4) nAChRs over brain (α4β2) nAChRs, with IC50 values as low as 0.16 nM for α3β4.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of PhTX-74 is the direct blockade of the ion channel pore of susceptible ionotropic receptors. This blockade directly inhibits the influx of cations such as Na+ and Ca2+ that is normally triggered by glutamate binding. Consequently, the downstream signaling events that are dependent on this ion influx are attenuated.

While PhTX-74 does not appear to directly modulate intracellular signaling cascades, its ability to block Ca2+ influx through calcium-permeable AMPA, NMDA, and kainate receptors, as well as voltage-gated calcium channels, has significant implications for intracellular calcium signaling. By reducing or preventing the rise in intracellular calcium concentration, PhTX-74 can indirectly affect a multitude of calcium-dependent processes, including:

  • Activation of calcium-dependent enzymes (e.g., calmodulin, protein kinase C).

  • Gene expression.

  • Synaptic plasticity (long-term potentiation and long-term depression).

  • Excitotoxicity and neuronal cell death.

G PhTX74 Philanthotoxin-74 iGluR Ionotropic Glutamate Receptor (AMPA, Kainate, NMDA) PhTX74->iGluR blocks VGCC Voltage-Gated Calcium Channel PhTX74->VGCC blocks Ca_influx Reduced Ca2+ Influx Downstream Inhibition of Ca2+-dependent Signaling Pathways Ca_influx->Downstream leads to

Mechanism of PhTX-74 Action.

Experimental Protocols

The determination of the efficacy and selectivity of PhTX-74 and its analogs predominantly relies on the two-electrode voltage clamp (TEVC) electrophysiological technique using Xenopus laevis oocytes as a heterologous expression system.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • Complementary RNA (cRNA) encoding the specific ionotropic receptor subunits of interest is synthesized in vitro.

  • A known concentration of the cRNA is microinjected into the oocytes.

  • The oocytes are incubated for 2-7 days to allow for the expression and assembly of functional receptors on the oocyte membrane.

2. Electrophysiological Recording:

  • An oocyte expressing the target receptor is placed in a recording chamber and perfused with a standard saline solution.

  • Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

  • The membrane potential is clamped to a holding potential (typically between -60 mV and -100 mV).

  • The agonist for the specific receptor (e.g., glutamate for AMPA receptors) is applied to the oocyte, eliciting an inward current.

  • Once a stable baseline current is established, the antagonist (PhTX-74) is co-applied with the agonist at varying concentrations.

  • The reduction in the agonist-induced current in the presence of the antagonist is measured.

3. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of the antagonist.

  • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

  • The IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the maximal agonist response, is determined by fitting the dose-response curve with a logistical function.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis A Harvest and Prepare Xenopus Oocytes C Microinject cRNA into Oocytes A->C B Synthesize Receptor Subunit cRNA B->C D Incubate Oocytes for Receptor Expression C->D E Place Oocyte in Recording Chamber D->E F Impale with Two Microelectrodes E->F G Voltage Clamp Membrane Potential F->G H Apply Agonist to Elicit Baseline Current G->H I Co-apply Agonist and Varying [Antagonist] H->I J Record Inhibited Current I->J K Calculate % Inhibition for each [Antagonist] J->K L Construct Dose-Response Curve K->L M Determine IC50 Value L->M

TEVC Workflow for Antagonist Screening.

Conclusion

Philanthotoxin-74 is a potent antagonist of ionotropic glutamate receptors, exhibiting a clear preference for GluA2-lacking AMPA receptors. While its activity on a broad range of kainate and NMDA receptor subtypes requires further investigation with direct studies on PhTX-74, data from its analog PhTX-343 suggests a higher potency for kainate over NMDA receptors. The primary mechanism of action is direct channel blockade, which has significant downstream consequences on intracellular calcium signaling. The two-electrode voltage clamp technique in Xenopus oocytes remains the gold standard for characterizing the efficacy and selectivity of such ion channel modulators. This comparative guide provides a valuable resource for researchers in the field of neuroscience and drug discovery, aiding in the design of future studies and the development of novel therapeutic agents targeting ionotropic glutamate receptors.

References

Unveiling the Inhibitory Prowess of Philanthotoxin-74: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists engaged in neuroscience research and drug development, the precise modulation of neurotransmitter receptors is paramount. Philanthotoxin-74 (PhTX-74), a synthetic analog of a wasp venom toxin, has emerged as a potent antagonist of ionotropic glutamate and nicotinic acetylcholine receptors. This guide provides a comprehensive comparison of the inhibitory effects of PhTX-74 with other widely used antagonists on native receptors, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their investigations.

Comparative Analysis of Inhibitory Potency

The efficacy of an antagonist is a critical factor in experimental design. The following tables summarize the half-maximal inhibitory concentration (IC50) values for Philanthotoxin-74 and a selection of alternative antagonists for both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and nicotinic acetylcholine receptors (nAChRs).

AMPA Receptor Antagonists

Philanthotoxin-74 exhibits a notable selectivity for GluA2-lacking AMPA receptors, which are calcium-permeable, making it a valuable tool for studying the specific roles of these receptor subtypes. In comparison, other antagonists like GYKI 52466 and IEM-1460 display different selectivity profiles.

AntagonistReceptor SubtypeIC50Reference
Philanthotoxin-74 (PhTX-74) Homomeric GluA1296 nM[1][2]
Homomeric GluA3263 nM[1]
Heteromeric GluA1/A222 µM[2]
Heteromeric GluA2/A322 µM[2]
GYKI 52466 AMPA Receptors10-20 µM[3]
Kainate Receptors~450 µM[3]
NMDA Receptors>50 µM
IEM-1460 GluA2-lacking (Ca2+-permeable)2.6 µM[4][5]
GluA2-containing1102 µM[4][5]
Nicotinic Acetylcholine Receptor Antagonists

Philanthotoxin-74 also demonstrates inhibitory activity at various nAChR subtypes. A comparison with classical nAChR antagonists such as d-tubocurarine and mecamylamine reveals differences in their potency and subtype selectivity.

AntagonistReceptor SubtypeIC50Reference
d-Tubocurarine Embryonic mouse muscle nAChR41 nM[6]
Adrenal nicotinic receptors (inhibitory)0.7 µM (control), 0.3 µM (protected)[7]
Mecamylamine Human α3β4640 nM[8]
Human α4β22.5 µM[8]
Human α3β23.6 µM[8]
Human α76.9 µM[8]

Key Experimental Methodologies

The validation of the inhibitory effects of these compounds relies on robust electrophysiological techniques. Below are detailed protocols for the primary methods used in the cited studies.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (for AMPA Receptors)

This technique is widely used for expressing and characterizing ion channels and receptors.

  • Oocyte Preparation: Stage V-VI oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired AMPA receptor subunits. For co-expression of multiple subunits, cRNAs are mixed prior to injection.

  • Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES buffer, pH 7.4).

    • Two microelectrodes filled with KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 to -80 mV).

    • The agonist (e.g., glutamate or kainate) is applied to elicit a current response.

    • The antagonist is co-applied with the agonist at varying concentrations to determine the dose-dependent inhibition and calculate the IC50 value.[9][10][11][12]

Whole-Cell Patch-Clamp in Cultured Neurons (for nAChRs)

This method allows for the recording of ionic currents from the entire cell membrane.

  • Cell Culture: Mammalian cell lines (e.g., HEK293) or primary neurons are cultured on glass coverslips. The cells are transfected with plasmids encoding the desired nAChR subunits.

  • Electrophysiological Recording:

    • A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.

    • A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is brought into contact with the cell membrane.

    • A high-resistance seal (gigaohm seal) is formed between the pipette tip and the membrane through gentle suction.

    • The membrane patch is then ruptured by a brief pulse of suction, establishing a whole-cell configuration.

    • The membrane potential is clamped at a holding potential (e.g., -60 mV).

    • The agonist (e.g., acetylcholine or nicotine) is applied via a rapid perfusion system to evoke a current.

    • The antagonist is co-applied with the agonist at various concentrations to determine the IC50.[13][14][15][16]

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved can significantly enhance understanding. The following diagrams, generated using Graphviz, illustrate the signaling pathways of AMPA and nicotinic acetylcholine receptors, as well as a typical experimental workflow for validating antagonist effects.

AMPA_Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Na_Ca_Influx Na+/Ca2+ Influx AMPAR->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization NMDA_Activation NMDA Receptor Activation Depolarization->NMDA_Activation Ca_Signal Ca2+ Signaling (e.g., CamKII, PKC) NMDA_Activation->Ca_Signal LTP Long-Term Potentiation (LTP) Ca_Signal->LTP PhTX_74 Philanthotoxin-74 PhTX_74->AMPAR

Figure 1: Simplified AMPA receptor signaling pathway and the inhibitory action of PhTX-74.

nAChR_Signaling_Pathway ACh Acetylcholine nAChR Nicotinic ACh Receptor ACh->nAChR Na_Ca_Influx Na+/Ca2+ Influx nAChR->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Signal Ca2+ Signaling Na_Ca_Influx->Ca_Signal NT_Release Neurotransmitter Release Depolarization->NT_Release PhTX_74 Philanthotoxin-74 PhTX_74->nAChR

Figure 2: Nicotinic acetylcholine receptor signaling and PhTX-74 inhibition.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Isolation Oocyte Isolation or Cell Culture cRNA_Injection cRNA/Plasmid Injection/Transfection Oocyte_Isolation->cRNA_Injection Incubation Incubation for Receptor Expression cRNA_Injection->Incubation TEVC_Patch TEVC or Patch-Clamp Setup Incubation->TEVC_Patch Agonist_Application Agonist Application (Baseline Current) TEVC_Patch->Agonist_Application Antagonist_Application Co-application of Agonist + Antagonist Agonist_Application->Antagonist_Application Dose_Response Dose-Response Curve Generation Antagonist_Application->Dose_Response IC50_Calculation IC50 Calculation Dose_Response->IC50_Calculation

References

Safety Operating Guide

Navigating the Safe Disposal of Philanthotoxin 74: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like Philanthotoxin 74 (PhTx-74) is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to prevent environmental contamination and ensure a safe laboratory environment.[1] This guide provides a step-by-step operational plan for the appropriate disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to follow the usual precautionary measures for handling chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection. While the Safety Data Sheet (SDS) for this compound (hydrochloride) does not mandate specific personal protective equipment, it is good laboratory practice to use it.[1]

Key Safety Information Summary

ParameterInformationSource
GHS Hazard Classification Not classified as hazardous[1]
Environmental Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water[1]
Primary Precaution Do not allow undiluted product or large quantities to reach ground water, water course, or sewage system.[1]
Containment Method Pick up mechanically.[1]

Step-by-Step Disposal Plan for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound and contaminated materials.

1. Waste Segregation:

  • All materials contaminated with this compound, including unused solid compound, solutions, and consumables (e.g., pipette tips, vials, gloves), must be segregated from general laboratory waste.

  • Designate a specific, clearly labeled, and sealed waste container for all this compound waste.

2. Solid Waste Disposal:

  • For solid PhTx-74, carefully sweep or scoop the material and place it into the designated waste container. Avoid generating dust.

  • Contaminated consumables such as gloves, bench paper, and pipette tips should be collected in the same designated container.

3. Liquid Waste Disposal:

  • Do not pour solutions containing this compound down the drain.[1]

  • Collect all aqueous and solvent-based solutions containing PhTx-74 in a sealed, properly labeled waste container.

  • If the solvent is hazardous, the waste should be treated as hazardous chemical waste and disposed of according to your institution's hazardous waste management guidelines.

4. Decontamination of Labware:

  • Reusable labware that has come into contact with this compound should be thoroughly rinsed with an appropriate solvent (e.g., the solvent used to dissolve the compound).

  • The initial rinsate should be collected as chemical waste.

  • Subsequent cleaning can be done with standard laboratory detergents.

5. Final Disposal:

  • The sealed container of this compound waste should be disposed of through your institution's chemical waste management program.

  • Ensure that the waste is clearly labeled with the chemical name ("this compound") and any other information required by your institution's environmental health and safety (EHS) office.

  • While this compound is not classified as hazardous, it should be managed as a chemical waste to prevent its release into the environment.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow A Start: this compound Waste Generated B Is the waste solid or liquid? A->B C Solid Waste (Powder, Contaminated PPE, etc.) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Collect in a labeled, sealed container for chemical waste. C->E F Do NOT pour down the drain. D->F G Arrange for pickup by Institutional EHS. E->G F->E

References

Essential Safety and Operational Guidance for Handling Philanthotoxin 74

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Philanthotoxin 74 (PhTx-74). As a synthetic analog of a naturally occurring wasp venom toxin and a potent AMPA receptor antagonist, adherence to rigorous safety standards is crucial to ensure personnel safety and maintain experimental integrity, despite its current classification as a non-hazardous substance under the Globally Harmonized System (GHS).[1] This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS) for this compound (hydrochloride), the substance is not classified as hazardous.[1] Consequently, specific personal protective equipment such as respiratory or eye protection is not formally required.[1] However, it is critical to follow standard precautionary measures for handling all chemical substances in a laboratory setting. The principle of ALARA (As Low As Reasonably Achievable) should be followed to minimize any potential exposure.

PPE CategoryItem SpecificationRationale
Hand Protection Impermeable and resistant gloves (e.g., Nitrile)To prevent direct skin contact. The SDS notes that no specific glove material recommendations can be made due to a lack of testing.[1] Therefore, selecting a standard laboratory glove and ensuring proper use is a prudent minimum precaution.
Body Protection Laboratory CoatTo protect skin and clothing from potential splashes or contamination.
Eye Protection Safety GlassesWhile not listed as required[1], wearing safety glasses is a standard and highly recommended practice in any laboratory environment to protect against accidental splashes.
Respiratory Protection Not RequiredThe SDS explicitly states that breathing equipment is not required.[1]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. While no specific engineering controls are mandated[1], using a chemical fume hood for all manipulations of solid PhTx-74 or its solutions is a recommended best practice to minimize inhalation risk.

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by laying down absorbent bench paper.

  • Weighing (Solid Form): If working with the solid form, weigh the required amount in a fume hood to prevent the dispersion of fine particles.

  • Solubilization: this compound is soluble in water and DMSO up to 100 mM.[2][3] When preparing solutions, add the solvent slowly to the solid to avoid splashing.

  • Storage:

    • Solid: Store at room temperature under desiccating conditions. The product is stable for at least four years under these conditions.[2]

    • Solutions: For prepared stock solutions, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[4]

Emergency Procedures

The Safety Data Sheet indicates that no special measures are required for general first aid.[1] However, in case of exposure, the following standard procedures should be followed:

  • After Inhalation: Move the individual to fresh air. If any symptoms or complaints arise, consult a doctor.[1]

  • After Skin Contact: The product is generally not expected to irritate the skin.[1] In case of contact, wash the affected area thoroughly with soap and water.

  • After Eye Contact: Rinse the opened eye for several minutes under running water.[1]

  • After Swallowing: If symptoms persist, consult a doctor.[1]

Spill and Disposal Plan

Spill Containment and Cleanup: In the event of a spill, no special personal protective equipment is listed as required.[1] However, a cautious approach is warranted.

  • Containment: Cordon off the spill area to prevent cross-contamination.

  • Cleanup (Solid): For a solid spill, carefully pick up the material mechanically.[1] Avoid creating dust.

  • Cleanup (Liquid): For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Decontamination: Clean the spill area thoroughly with a suitable detergent and water.

  • Waste: Collect all cleanup materials in a sealed, labeled container for proper disposal.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the product to enter sewers or surface/ground water.[1]

Below is a logical workflow for handling a chemical spill of a substance with no specific immediate hazards listed.

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Philanthotoxin 74
Reactant of Route 2
Reactant of Route 2
Philanthotoxin 74

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。